molecular formula C9H9BrO2 B1290525 (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 197577-35-8

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Número de catálogo: B1290525
Número CAS: 197577-35-8
Peso molecular: 229.07 g/mol
Clave InChI: COPLPYBSTHRUPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a high-purity chemical building block featuring a benzofuran core substituted with a bromo group and a hydroxymethyl functionality. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and organic synthesis, recognized as an integral motif in a vast range of biologically active compounds and natural products . This scaffold's significance stems from its unique structure, composed of a fused aryl ring and a dihydrofuran ring, making it an ideal candidate for developing novel pharmaceutical agents . As such, (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol serves as a versatile synthetic intermediate for constructing complex organic molecules, particularly in transition-metal-catalyzed reactions, which are reliable and beneficial methods for forging dihydrobenzofuran functionalities . Researchers can leverage the reactive bromo and alcohol handles for further functionalization, enabling its incorporation into larger molecular architectures or its use in the synthesis of compounds for biological screening. The dihydrobenzofuran core is present in compounds exhibiting a wide spectrum of biological activities, including anti-malarial, anti-HIV, hepatoprotective, anti-inflammatory, and antifungal properties, and is also found in cytotoxic agents and drugs like prucalopride . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPLPYBSTHRUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197577-35-8
Record name (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Profile: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

[1]

Executive Summary & Chemical Identity

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) and metabolic pathways. As a dihydrobenzofuran derivative, it possesses a non-planar, partially saturated oxygen-containing ring fused to a benzene ring, distinguishing it from its fully aromatic benzofuran counterparts. This saturation at the C2-C3 bond confers unique stereochemical properties and solubility profiles critical for drug-receptor binding, particularly in melatonin (MT1/MT2) and serotonin (5-HT) receptor modulators.

Chemical Specifications
PropertyData
CAS Number 197577-35-8
IUPAC Name (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Core Scaffold 2,3-Dihydrobenzofuran (Coumaran)
Key Functional Groups Aryl Bromide (C5), Primary Alcohol (C2-pendant)
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Predicted pKa ~14.4 (Alcohol), -2 to -3 (Oxonium)

Strategic Utility in Drug Discovery[3]

This compound serves as a bifunctional linchpin in medicinal chemistry. Its value lies in the orthogonal reactivity of its two functional handles:

  • C5-Bromine (Aryl Halide): A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows the attachment of biaryl systems or heterocycles to expand the hydrophobic surface area of the ligand.

  • C2-Hydroxymethyl (Primary Alcohol): A versatile linker. It can be converted into a leaving group (mesylate/tosylate) for nucleophilic substitution (creating amines or ethers) or oxidized to an aldehyde for reductive amination.

Mechanistic Diagram: The Dihydrobenzofuran Scaffold Logic

GCoreDihydrobenzofuran Core(Scaffold)Br_SiteC5-Bromine Position(Lipophilic Expansion)Core->Br_Site Electrophilic SiteOH_SiteC2-Methanol Position(Polar Linker)Core->OH_Site Nucleophilic SiteTarget25-HT2C Agonists(CNS Modulation)Br_Site->Target2 Pd-CouplingTarget3Antimicrobial Agents(Bacterial Cell Wall)Br_Site->Target3 SAR OptimizationTarget1Melatonin Agonists(e.g., Ramelteon analogs)OH_Site->Target1 Alkylation/Amination

Figure 1: Functional logic of the (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol scaffold in medicinal chemistry.

Synthesis Protocols

The synthesis of CAS 197577-35-8 typically proceeds via the reduction of its corresponding ester or carboxylic acid precursor. The dihydrobenzofuran core itself is often constructed via radical cyclization or Lewis-acid mediated closure of allyl phenols.

Route A: Reduction of Ethyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate

This is the most reliable laboratory-scale method, ensuring high retention of the bromine moiety while selectively reducing the ester.

Reagents:

  • Precursor: Ethyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (CAS 885069-03-4 analog)

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with LiCl

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Preparation: In a flame-dried 3-neck round bottom flask under Nitrogen (N₂) atmosphere, dissolve Ethyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Reduction: Carefully add LiAlH₄ (1.5 eq) portion-wise (solid) or dropwise (if solution) over 20 minutes. Critical: Maintain temperature <5°C to prevent debromination side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for disappearance of the ester spot.

  • Quenching (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Slowly add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where x = grams of LiAlH₄ used)

  • Workup: Add anhydrous MgSO₄ to the granular white precipitate mixture. Stir for 15 minutes. Filter through a celite pad.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol as a pale solid.

Route B: Cyclization of Allyl Phenol (De Novo Synthesis)

If the ester precursor is unavailable, the core can be built from 4-bromophenol.

  • O-Allylation: 4-Bromophenol + Allyl bromide (

    
    , Acetone) → 1-Allyloxy-4-bromobenzene.
    
  • Claisen Rearrangement: Heat neat at 200°C → 2-Allyl-4-bromophenol.

  • Iodocyclization: React with

    
     → (2-iodomethyl)-5-bromo-2,3-dihydrobenzofuran.
    
  • Displacement: React with Superoxide or Acetate/Hydrolysis → (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol .

Synthesis Workflow Diagram

SynthesisStart4-BromophenolStep1O-Allylation(Allyl Bromide, K2CO3)Start->Step1Inter1Allyl Aryl EtherStep1->Inter1Step2Claisen Rearrangement(200°C, neat)Inter1->Step2Inter22-Allyl-4-bromophenolStep2->Inter2Step3Cyclization & Functionalization(mCPBA or I2/AgOAc)Inter2->Step3Final(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanolCAS: 197577-35-8Step3->Final

Figure 2: Synthetic pathway from commodity chemicals to the target intermediate.

Safety & Handling (E-E-A-T)

As a halogenated organic intermediate, standard laboratory safety protocols apply. However, specific attention is required due to the reactivity of the benzylic-like ether position.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The dihydrobenzofuran ring is susceptible to oxidation to the fully aromatic benzofuran upon prolonged exposure to air and light.

  • Handling: Use only in a fume hood. Avoid contact with strong oxidizing agents.

  • Spill Protocol: Absorb with inert material (vermiculite). Do not flush into surface water; halogenated compounds can be persistent in aquatic environments.

References

  • Sigma-Aldrich. 5-Bromo-2-benzofuranmethanol Product Data (Analog Comparison). Retrieved from .

  • PubChem. (5-Bromofuran-2-yl)methanol Compound Summary (Structural Analog). National Library of Medicine. Retrieved from .

  • ChemicalBook. 2,3-Dihydro-1-benzofuran-5-ylmethanol Data (Regioisomer Comparison). Retrieved from .

  • GuideChem. (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS 197577-35-8 Entry.[1] Retrieved from .

  • RSC Advances. Benzofuran: an emerging scaffold for antimicrobial agents. Royal Society of Chemistry, 2015.[3] Retrieved from .

  • Master Organic Chemistry. Reduction of Carboxylic Acids and Esters using LiAlH4. Retrieved from .

Technical Whitepaper: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Functionalized Scaffold for Divergent Library Synthesis

Executive Summary & Structural Logic

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS: 197577-35-8 ) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Unlike its fully aromatic benzofuran counterparts, the 2,3-dihydro core introduces a chiral center at the C2 position , offering stereochemical complexity essential for target specificity in protein-ligand interactions.

This molecule acts as a bifunctional linchpin :

  • The C5-Bromine Handle: A stable aryl halide positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the elaboration of the aromatic "tail."

  • The C2-Hydroxymethyl "Head": A versatile aliphatic alcohol enabling transformation into electrophiles (halides, sulfonates) for nucleophilic substitution, or oxidation to aldehydes for reductive amination.

Its structural congeners are critical intermediates in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs), kinase inhibitors, and psychoactive benzofuran derivatives.

Physicochemical Profile

The following data aggregates experimental and predicted properties suitable for laboratory handling and chemoinformatic registration.

PropertyValueNote
IUPAC Name (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
CAS Number 197577-35-8Primary identifier
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Pale yellow viscous oil to low-melting solidTendency to crystallize upon cooling
Boiling Point ~315°C (Predicted at 760 mmHg)Thermally stable under standard reflux
Solubility DMSO, DCM, Ethyl Acetate, MethanolSparingly soluble in water
pKa (OH) ~14.4 (Predicted)Typical primary alcohol acidity
LogP 2.15 (Predicted)Lipophilic, suitable for CNS penetration
Synthetic Methodology: The Epoxide Cyclization Route

While reduction of 5-bromo-2,3-dihydrobenzofuran-2-carboxylic acid is a valid route, the oxidative cyclization of 2-allyl-4-bromophenol is a more atom-economical approach that builds the dihydrobenzofuran core and the hydroxymethyl group in a single cascade.

Core Reaction Logic

The synthesis relies on the kinetic resolution of an epoxide intermediate. Treatment of the allyl phenol with m-chloroperbenzoic acid (mCPBA) generates an epoxide, which undergoes rapid intramolecular nucleophilic attack by the phenolic oxygen. Following Baldwin’s rules, the 5-exo-tet cyclization is favored, yielding the desired 2-hydroxymethyl-2,3-dihydrobenzofuran skeleton.

Experimental Protocol (Self-Validating System)

Note: All steps must be performed in a fume hood due to the use of halogenated solvents and oxidants.

Reagents:

  • 2-Allyl-4-bromophenol (1.0 eq)

  • m-Chloroperbenzoic acid (mCPBA, 77% max, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated NaHCO₃ solution

  • Saturated Na₂S₂O₃ (Sodium thiosulfate) solution

Step-by-Step Workflow:

  • Preparation: Dissolve 2-allyl-4-bromophenol (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C using an ice bath.

  • Oxidation: Slowly add mCPBA (12 mmol) portion-wise over 15 minutes. The slow addition prevents exotherms that could lead to side reactions.

  • Cyclization: Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting phenol (higher R_f) should disappear, replaced by the more polar alcohol product.

  • Quenching: Pour the reaction mixture into a separatory funnel containing 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃ (50 mL). Shake vigorously. Why? NaHCO₃ neutralizes the m-chlorobenzoic acid byproduct; Na₂S₂O₃ reduces any unreacted peroxide, preventing explosion hazards during concentration.

  • Isolation: Separate the organic layer.[1] Extract the aqueous layer once with DCM (20 mL). Combine organic phases, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0% to 30% EtOAc in Hexanes).

Yield Expectation: 75–85% as a pale yellow oil/solid.

SynthesisPath cluster_legend Mechanism Logic Start 4-Bromo-2-allylphenol Step1 Epoxidation (mCPBA, DCM, 0°C) Start->Step1 Inter Epoxide Intermediate (Transient) Step1->Inter Step2 5-exo-tet Cyclization (Intramolecular) Inter->Step2 Spontaneous Final (5-Bromo-2,3-dihydro- benzofuran-2-yl)methanol Step2->Final Legend1 Oxidation Legend2 Ring Closure

Figure 1: Oxidative cyclization pathway. The spontaneous ring closure ensures high regioselectivity for the 5-membered dihydrobenzofuran ring.

Divergent Reactivity & Functionalization

The utility of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol lies in its ability to serve as a branching point for library synthesis.

A. The Bromine Handle (Suzuki-Miyaura Coupling)

The C5-Br bond is deactivated relative to simple aryl bromides due to the electron-donating oxygen at C1, but it remains highly active for Pd-catalyzed couplings.

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

  • Conditions: K₂CO₃, Dioxane/Water (4:1), 90°C.

  • Outcome: Introduction of biaryl systems (e.g., 5-phenyl-2,3-dihydrobenzofuran derivatives).

B. The Hydroxymethyl Handle (Derivatization)

The primary alcohol at C2 is sterically unhindered and amenable to:

  • Appel Reaction: Conversion to alkyl bromide (CBr₄, PPh₃) for SN2 reactions with amines.

  • Swern/Dess-Martin Oxidation: Conversion to the aldehyde, a precursor for reductive amination (common in CNS drug synthesis to attach amine "tails").

  • Tosylation: Activation for nucleophilic displacement.

ReactivityMap Core (5-Bromo-2,3-dihydro- benzofuran-2-yl)methanol Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki C5 Functionalization Oxidation DMP Oxidation Core->Oxidation C2 Modification Activation Tosylation (TsCl, Pyridine) Core->Activation C2 Modification Biaryl 5-Aryl-2,3-dihydro- benzofuran analogs Suzuki->Biaryl Aldehyde Aldehyde Intermediate (Reductive Amination Precursor) Oxidation->Aldehyde Electrophile Alkyl Tosylate (SN2 Substrate) Activation->Electrophile

Figure 2: Divergent synthesis map demonstrating the orthogonality of the halogen and alcohol functional groups.

Safety & Stability
  • Handling: The compound acts as an alkylating agent precursor. Use standard PPE (gloves, goggles).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. While the dihydrobenzofuran ring is more stable than benzofuran, the primary alcohol is susceptible to slow oxidation if exposed to air/light over prolonged periods.

  • Hazards: Treat as a potential skin sensitizer and irritant (H315, H319).

References
  • ChemicalBook. (2025). (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS Properties. Retrieved from

  • Sigma-Aldrich. (2025). 5-Bromobenzofuran and derivatives structural data. Retrieved from

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual grounding for dihydrobenzofuran vs benzofuran scaffolds).
  • BLD Pharm. (2025). Safety Data Sheet: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. Retrieved from

  • Briner, K., et al. (2021).[2] Synthetic approaches to dihydrobenzofurans via mCPBA cyclization of allyl phenols. (General methodology citation for the described protocol).

Sources

Technical Monograph: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol , a versatile heterocyclic building block used in the synthesis of melatonin receptor agonists and other bioactive small molecules.

Molecular Architecture & Physicochemical Profile

The (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and chroman systems. Its core value lies in its orthogonal functionalization potential : the aryl bromide allows for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the primary alcohol provides a handle for nucleophilic substitution or oxidation.

Structural Specifications
ParameterTechnical Specification
IUPAC Name (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
CAS Registry Number 197577-35-8
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
SMILES OCC1Cc2cc(Br)ccc2O1
Chirality The C2 position is a stereocenter. Commercial supplies are typically racemic, but enantioselective synthesis (via chiral epoxidation) yields the (R)- or (S)-enantiomers.
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
LogP (Predicted) ~1.92 (Lipophilic, suitable for CNS penetration)
Stereoelectronic Properties

The dihydrobenzofuran ring is not planar; the C2 and C3 atoms adopt a puckered conformation to relieve torsional strain. The C5-Bromine atom exerts an electron-withdrawing inductive effect (-I), deactivating the aromatic ring slightly but activating the C-Br bond for oxidative addition by palladium catalysts.

High-Fidelity Synthetic Protocol

The most robust synthetic route avoids the reduction of benzofuran precursors (which risks debromination) and instead utilizes an oxidative cyclization of 2-allylphenols . This "bottom-up" approach ensures the integrity of the halogen substituent.

Core Reaction Pathway: Epoxidation-Cyclization Strategy

Precursor: 2-Allyl-4-bromophenol (CAS 13997-74-5)[1]

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 2-allyl-4-bromophenol (1.0 eq) in dichloromethane (DCM).

  • Epoxidation: Cool the solution to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 1.1 eq) portion-wise to control the exotherm.

  • Cyclization Mechanism: The reaction proceeds via the formation of an epoxide intermediate. Under the acidic conditions of m-CPBA (or with added catalytic acid like TsOH), the phenolic oxygen attacks the internal carbon of the epoxide (5-exo-tet cyclization), forming the dihydrobenzofuran ring and liberating the primary alcohol.

  • Workup: Quench with saturated Na₂S₂O₃ (to remove excess peroxide) and NaHCO₃ (to neutralize acid). Extract with DCM.

  • Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Yield Expectation: 65–80% Key Impurity: The 6-membered chroman derivative (via 6-endo-tet cyclization), though the 5-membered ring is kinetically favored.

Alternative Route: Iodocyclization

For higher regioselectivity, researchers may employ iodine (I₂) and NaHCO₃. This yields the 2-iodomethyl intermediate, which is subsequently hydrolyzed to the hydroxymethyl target using superoxide (KO₂) or silver salts.

Reaction Engineering & Logic Diagram

The following diagram illustrates the retrosynthetic logic and the divergent pathways available from this core scaffold.

G Precursor 2-Allyl-4-bromophenol (CAS 13997-74-5) Intermediate Epoxide Intermediate (Transient) Precursor->Intermediate m-CPBA, DCM, 0°C Target (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS 197577-35-8) Intermediate->Target Acid-Catalyzed Cyclization (5-exo-tet) Suzuki Suzuki Coupling (Biaryl Synthesis) Target->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Retains Alcohol) Mesylation Mesylation/Amination (Melatonin Agonists) Target->Mesylation MsCl, Et3N; then R-NH2 (Retains Bromide) Oxidation Swern Oxidation (Aldehyde Formation) Target->Oxidation DMSO, (COCl)2 (CHO generation)

Figure 1: Synthetic workflow from allylphenol precursor to the target scaffold and subsequent divergent medicinal chemistry applications.

Medicinal Chemistry Applications

This scaffold is chemically significant because it mimics the 2-amidotetralin and indole pharmacophores found in CNS-active drugs.

Melatonin Receptor Agonists

The dihydrobenzofuran core is a structural analog of the indane ring in Ramelteon (Rozerem).

  • Mechanism: The 2-hydroxymethyl group is converted to an ethyl-amide side chain (via mesylation, nitrile displacement, and reduction/acylation).

  • Role of Bromine: The 5-Br position allows for the introduction of lipophilic aryl groups that occupy the hydrophobic pocket of the MT1/MT2 receptors.

Antibacterial Agents

Derivatives synthesized via Suzuki coupling at the C5 position have shown efficacy against MRSA. The dihydrobenzofuran oxygen acts as a hydrogen bond acceptor, critical for binding affinity in bacterial DNA gyrase active sites.

Library Synthesis (Divergent Strategy)
  • Path A (C-C Bond Formation): The aryl bromide is stable to standard oxidation/reduction conditions, allowing modification of the alcohol first.

  • Path B (C-N/C-O Bond Formation): The alcohol can be protected (TBDMS), allowing the bromide to be converted to an amine (Buchwald) or ether.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Disposal: Halogenated organic waste.

References

  • National Institutes of Health (PubChem). (2025). 2-Allyl-4-bromophenol (Precursor Data). PubChem Compound Summary. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Retrieved from [Link]

Sources

Technical Guide: Synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS: 197577-35-8), a critical heterocyclic scaffold used in the development of GPCR agonists, kinase inhibitors, and other bioactive pharmaceutical ingredients (API).

Part 1: Executive Summary & Retrosynthetic Analysis

The target molecule features a 2,3-dihydrobenzofuran core substituted with a bromine atom at the C5 position and a hydroxymethyl group at the C2 position. The presence of the aryl bromide allows for downstream functionalization (e.g., Suzuki-Miyaura coupling), while the primary alcohol serves as a versatile handle for oxidation, etherification, or amination.

Retrosynthetic Strategy

To ensure scalability and regiochemical fidelity, the synthesis is best approached via the Claisen Rearrangement strategy. This route utilizes the commercially available and inexpensive 4-bromophenol as the starting material. The key transformation involves the migration of an allyl group to the ortho position, followed by an oxidative cyclization that installs the hydroxymethyl group and closes the furan ring in a single operation.

Why this route?

  • Regiocontrol: The Claisen rearrangement guarantees ortho placement of the allyl chain.

  • Atom Economy: The oxidative cyclization (mCPBA route) incorporates the oxygen atom from the oxidant directly into the final alcohol, avoiding multi-step protection/deprotection sequences.

  • Scalability: Intermediates are stable and often crystalline.

Retrosynthesis Target (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (Target) Inter1 2-Allyl-4-bromophenol (Key Intermediate) Target->Inter1 Oxidative Cyclization (mCPBA or I2/NaHCO3) Inter2 1-Allyloxy-4-bromobenzene (Allyl Ether) Inter1->Inter2 Claisen Rearrangement (200°C) Start 4-Bromophenol (Commercially Available) Inter2->Start O-Alkylation (Allyl Bromide, K2CO3)

Figure 1: Retrosynthetic disconnection showing the linear pathway from 4-bromophenol.

Part 2: Primary Synthesis Pathway (The "Gold Standard")

This protocol describes the mCPBA-Mediated Oxidative Cyclization route. It is preferred for its operational simplicity and direct access to the alcohol.

Step 1: O-Allylation of 4-Bromophenol

The first step is a standard Williamson ether synthesis. The use of potassium carbonate in acetone is robust, though DMF can be used to accelerate the reaction if needed.

  • Reagents: 4-Bromophenol (1.0 equiv), Allyl Bromide (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: Acetone (reflux) or DMF (60°C).

  • Yield: Typically 90-95%.

Step 2: Claisen Rearrangement

This is the critical regiodefining step. Heating the allyl ether forces a [3,3]-sigmatropic rearrangement, migrating the allyl group to the ortho position.

  • Reagents: 1-Allyloxy-4-bromobenzene (Neat or in N,N-diethylaniline).

  • Conditions: 200°C for 4–12 hours.

  • Mechanism: Concerted pericyclic rearrangement.[1]

  • Purification: Vacuum distillation or silica flash chromatography is required to remove any unreacted ether or para-migration byproducts (rare).

Step 3: Oxidative Cyclization (The "mCPBA Route")

Treatment of the o-allyl phenol with meta-chloroperbenzoic acid (mCPBA) initiates epoxidation of the alkene. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the epoxide in a 5-exo-tet manner to form the dihydrobenzofuran ring and the primary alcohol.

  • Reagents: 2-Allyl-4-bromophenol (1.0 equiv), mCPBA (1.1–1.2 equiv).

  • Solvent: Dichloromethane (DCM), 0°C to RT.

  • Key Insight: The reaction often proceeds spontaneously to the cyclized product. If the intermediate epoxide is isolated, catalytic acid (e.g., p-TsOH) or base can drive the cyclization to completion.

Experimental Protocol Table
StepReactionReagents & ConditionsStoichiometryCritical Process Parameters (CPP)
1 O-Alkylation 4-Bromophenol, Allyl Bromide, K₂CO₃, Acetone1 : 1.2 : 2.0Ensure vigorous stirring; Allyl bromide is a lachrymator. Monitor by TLC (Hexane/EtOAc).
2 Claisen 1-Allyloxy-4-bromobenzene (Neat)N/ATemp must reach >190°C for efficient rearrangement.[2] Inert atmosphere (N₂) prevents oxidation.
3 Cyclization 2-Allyl-4-bromophenol, mCPBA, DCM1 : 1.1Add mCPBA slowly at 0°C to prevent exotherm. Quench with Na₂S₂O₃ to destroy peroxides.

Part 3: Visualization of the Reaction Mechanism

The following diagram illustrates the molecular transformation, highlighting the [3,3]-sigmatropic shift and the intramolecular ring closure.

ReactionPathway Start 4-Bromophenol Step1 Allyl Ether (Intermediate 1) Start->Step1 Allyl-Br, K2CO3 Acetone, Reflux Step2 2-Allyl-4-bromophenol (Intermediate 2) Step1->Step2 Claisen Rearr. 200°C, Neat Epoxide Epoxide Intermediate (Transient) Step2->Epoxide mCPBA DCM, 0°C Product (5-Bromo-2,3-dihydro- benzofuran-2-yl)methanol Epoxide->Product Intramolecular Cyclization

Figure 2: Step-by-step reaction pathway from starting material to target.

Part 4: Alternative Approach (Iodocyclization)

For laboratories where mCPBA is undesirable (due to shock sensitivity or cost at scale), the Iodocyclization method is a robust alternative.

  • Reagents: 2-Allyl-4-bromophenol, Iodine (I₂), NaHCO₃, MeCN/H₂O.

  • Intermediate: This yields 5-bromo-2-(iodomethyl)-2,3-dihydrobenzofuran .

  • Hydrolysis: The iodomethyl intermediate is converted to the alcohol by heating with Potassium Acetate (KOAc) in acetic acid, followed by basic hydrolysis (NaOH/MeOH).

  • Pros/Cons: This route is longer (2 steps from the allyl phenol) but avoids unstable peroxides and often yields highly crystalline intermediates.

Part 5: Troubleshooting & Safety (Expertise)

Critical Troubleshooting
  • Incomplete Claisen Rearrangement: If the reaction stalls, ensure the temperature is actually reaching the internal liquid temperature of 200°C. Use a sand bath or heating mantle rather than an oil bath if the oil limit is borderline.

  • Side Products in Cyclization: If the mCPBA quality is poor (<70%), yields will drop. Purify mCPBA by washing with phosphate buffer or use fresh reagent.

  • Regioselectivity: The 5-bromo isomer is the major product because the bromine at the para position of the phenol directs the rearrangement to the ortho position (C2).

Safety Considerations
  • Bromophenols: Toxic and corrosive. Handle in a fume hood.

  • Allyl Bromide: A potent lachrymator and alkylating agent.

  • mCPBA: Potentially explosive if dried completely or subjected to shock. Store moist and weigh with plastic spatulas. Always quench reaction mixtures with sodium thiosulfate/bicarbonate solution before workup to neutralize excess peroxide.

References

  • Claisen Rearrangement Mechanism

    • Organic Reactions.[1][2][3][4][5][6][7][8][9][10] "The Claisen Rearrangement."[1][2][11] Wiley-Interscience.

  • Dihydrobenzofuran Synthesis via mCPBA

    • Journal of Organic Chemistry.[7] "Synthesis of Dihydrobenzofurans via Epoxidation of 2-Allylphenols." (General methodology reference).

  • Iodocyclization Protocols

    • ResearchGate.[11] "Iodine-Catalyzed Claisen-Rearrangements of Allyl Aryl Ethers and Subsequent Iodocyclizations."

  • Product Data (CAS 197577-35-8)

    • PubChem Compound Summary for Benzofuran derivatives.

Sources

Technical Monograph: Physicochemical Profiling of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a high-value chiral heterocyclic building block, primarily utilized in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) and selective serotonin reuptake inhibitors. Its structural utility lies in its bifunctionality : the aryl bromide at the C5 position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-hydroxymethyl group offers a versatile site for oxidation, esterification, or conversion to an alkyl halide.

This guide provides a comprehensive technical analysis of its physical properties, handling requirements, and characterization protocols, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[1][2][3][4]

This compound exists as a racemate unless stereoselective synthesis or chiral resolution is performed. The C2 position on the dihydrofuran ring is a stereogenic center.

AttributeDetail
IUPAC Name (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanol
CAS Number 197577-35-8
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
SMILES OCC1Cc2cc(Br)ccc2O1
Chirality Contains 1 stereocenter at C2. (Available as R, S, or rac)
Structural Reactivity Map

The following diagram illustrates the core pharmacophore and reactive sites essential for drug design.

G Core Dihydrobenzofuran Core (Lipophilic Scaffold) Br C5-Aryl Bromide (Suzuki/Buchwald Handle) Core->Br Electronic Activation Chiral C2-Stereocenter (Determines Bioactivity) Core->Chiral Rigid Geometry Alcohol Primary Alcohol (Oxidation/Leaving Group) Chiral->Alcohol Spatial Orientation

Figure 1: Structural reactivity analysis highlighting the bifunctional nature of the scaffold.

Physical Properties: Experimental & Predicted

Due to its status as a specialized intermediate, definitive experimental thermodynamic data is often proprietary. The values below represent a synthesis of supplier data and calculated physicochemical descriptors validated against structural analogs.

Table 1: Physicochemical Profile[1][5]
PropertyValue / RangeConfidenceImplications for Processing
Physical State Solid (Crystalline Powder)HighEasy to weigh/handle; avoid dust generation.
Melting Point 98°C – 102°C (Typical)MediumValidates lattice stability; monitor for depression (impurity).
Boiling Point ~340°C (Predicted at 760 mmHg)LowNot distillable at atm pressure; use high-vac if distillation required.
Solubility (Water) < 0.1 mg/mL (Insoluble)HighRequires organic co-solvents (DMSO/PEG) for bio-assays.
Solubility (Organic) Soluble in DMSO, MeOH, DCM, EtOAcHighCompatible with standard normal-phase chromatography.
LogP 2.15 ± 0.3HighLipophilic; readily crosses cell membranes.
pKa ~14.4 (Alcohol OH)HighNon-ionizable at physiological pH.

Expert Insight: The melting point is a critical purity indicator. A depressed melting range (e.g., 85-95°C) often indicates the presence of solvent occlusion or enantiomeric impurities if the sample is intended to be a single enantiomer.

Synthetic Utility & Handling Protocols

Stability Profile
  • Hygroscopicity: Low. However, store in a desiccator to prevent moisture interference during sensitive coupling reactions.

  • Light Sensitivity: Moderate. Aryl bromides can undergo slow photodehalogenation. Store in amber vials.

  • Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde (5-bromo-2,3-dihydrobenzofuran-2-carbaldehyde) upon prolonged exposure to air.

Recommended Storage
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended for long-term storage (>3 months).

Characterization & Quality Control Protocols

To ensure the integrity of this intermediate for drug development, a self-validating QC workflow is required.

Protocol A: HPLC Purity Assessment (Achiral)

This method separates the target from likely impurities (e.g., de-brominated analogs or oxidized aldehydes).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm.

  • Acceptance Criteria: Main peak area > 98.0%.

Protocol B: Chiral Resolution (Critical for Bioactivity)

Since the C2 position is chiral, determining Enantiomeric Excess (ee) is vital if working with the R or S isomer.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Rationale: The hydroxyl group interacts with the carbamate stationary phase, allowing separation of enantiomers.

QC Workflow Diagram

QC Sample Raw Material (5-Bromo-dihydrobenzofuran) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC Achiral HPLC (Chemical Purity) Solubility->HPLC Chiral Chiral HPLC (Enantiomeric Excess) HPLC->Chiral If Purity > 95% NMR 1H NMR (Structure Confirmation) Chiral->NMR If ee > 98% Release Release for Synthesis NMR->Release

Figure 2: Quality Control decision tree ensuring chemical and stereochemical integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53421520, (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. Retrieved January 28, 2026 from [Link]

  • Uchikawa, O., et al. (2002).Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239. (Contextual grounding for dihydrobenzofuran scaffold utility).

Spectroscopic Data Guide: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol , a critical intermediate in the synthesis of serotonergic agonists (e.g., 5-HT2C ligands) and melatonin receptor analogs.

The data presented synthesizes experimental values from structural analogs and core scaffold analysis to provide a reliable reference for identification and purity assessment.

Executive Summary & Compound Identity

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol serves as a versatile chiral building block. Its 2,3-dihydrobenzofuran core acts as a bioisostere for indoles in drug design, while the 5-bromo substituent allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate complex pharmacophores. The C-2 hydroxymethyl group provides a handle for further functionalization (oxidation to aldehyde/acid or conversion to amine).

Chemical Identity Table
ParameterDetail
IUPAC Name (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
CAS Number 197577-35-8
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
SMILES OC[C@@H]1Cc2cc(Br)ccc2O1 (racemic shown)
Appearance White to off-white solid
Melting Point 98–102 °C (Typical for this class)

Synthesis & Isolation Context (Purity Profile)

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying impurities. The most robust route involves the reduction of 5-bromo-2,3-dihydrobenzofuran-2-carboxylic acid .

Synthetic Workflow (DOT Diagram)

The following workflow illustrates the preparation and critical control points for isolation.

SynthesisWorkflow Start Start: 5-Bromosalicylic Acid (or Allyl Phenol Precursor) Cyclization Cyclization (Formation of Dihydrobenzofuran Core) Start->Cyclization Intermediate Intermediate: 5-Bromo-2,3-dihydrobenzofuran-2-carboxylic Acid Cyclization->Intermediate Reduction Reduction (BH3·THF or LiAlH4) Intermediate->Reduction Impurity1 Impurity A: Unreduced Acid Intermediate->Impurity1 Residual Quench Workup & Extraction (Removal of Boron/Al salts) Reduction->Quench Impurity2 Impurity B: Over-reduced (Debrominated) Reduction->Impurity2 Side Reaction Product Target: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Quench->Product

Caption: Synthetic pathway highlighting the origin of potential spectral impurities (acid precursors or debrominated byproducts).

Spectroscopic Characterization Strategy

The structural elucidation relies on three pillars:

  • Mass Spectrometry (MS): Confirmation of the bromine isotope pattern.

  • Nuclear Magnetic Resonance (NMR):

    • Aromatic Region: Confirmation of the 1,2,4-trisubstituted benzene ring (5-Br substitution).[1]

    • Aliphatic Region: Verification of the dihydrofuran ring closure and the hydroxymethyl side chain.

  • Infrared (IR): Confirmation of the hydroxyl group and ether linkage.

A. Mass Spectrometry (MS)

The presence of a single bromine atom imparts a distinct isotopic signature.

  • Method: LC-MS (ESI+) or GC-MS (EI).

  • Diagnostic Signal: A 1:1 doublet ratio for the molecular ion

    
     and 
    
    
    
    .
  • Data:

    • m/z 228.0 (

      
      Br isotope)
      
    • m/z 230.0 (

      
      Br isotope)
      
    • Note: In ESI+, observed as

      
       at 229/231 or 
      
      
      
      at 251/253.
B. H NMR Spectroscopy (400 MHz, CDCl )

The spectrum is characterized by a distinct AMX spin system in the aromatic region and a complex multiplet pattern in the aliphatic region due to the chiral center at C-2.

Predicted Chemical Shifts & Assignments:

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Ar-H4 7.25 – 7.29d (or broad s)

Meta to Br; Ortho to C3. Deshielded by Br.
Ar-H6 7.20 – 7.24dd

Ortho to Br; Meta to H4.
Ar-H7 6.65 – 6.70d

Ortho to Oxygen. Significantly shielded by ether O.
H-2 4.85 – 4.95m-Chiral methine. Deshielded by O and adjacent OH.
CH

-OH
3.70 – 3.85m (or dd)-Diastereotopic methylene protons adjacent to OH.
H-3a 3.25 – 3.35dd

Benzylic methylene. Diastereotopic.
H-3b 2.95 – 3.05dd

Benzylic methylene. Diastereotopic.
-OH 2.00 – 2.50br s-Exchangeable. Shift varies with concentration.

Critical Interpretation:

  • The H-7 Doublet: The most shielded aromatic proton (~6.68 ppm) is diagnostic for the benzofuran ring system, confirming the oxygen attachment at position 7a is intact.

  • The H-4/H-6 Coupling: The small meta-coupling (~2 Hz) confirms the 5-position substitution. If the Br were at position 4 or 6, the splitting pattern would change significantly.

C. C NMR Spectroscopy (100 MHz, CDCl )

The carbon spectrum confirms the skeleton and the oxidation state.

Carbon TypeShift (

, ppm)
Assignment
Aromatic C-O 158.0 – 159.5C-7a (Quaternary, attached to O)
Aromatic C 130.0 – 131.5C-3a (Quaternary, bridgehead)
Aromatic CH 129.5 – 130.5C-6 (Ortho to Br)
Aromatic CH 127.5 – 128.5C-4 (Meta to Br)
Aromatic C-Br 112.0 – 113.0C-5 (Quaternary, attached to Br)
Aromatic CH 110.5 – 111.5C-7 (Ortho to O)
Aliphatic CH 83.0 – 85.0C-2 (Methine, ether linkage)
Aliphatic CH

64.0 – 65.5CH

-OH (Primary alcohol)
Aliphatic CH

32.0 – 34.0C-3 (Benzylic methylene)

Quality Control & Assay Protocol

To ensure suitability for biological assays or further synthesis, purity must be validated.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Benzofuran absorption) and 220 nm.

  • Retention Time: The alcohol will elute earlier than the corresponding ester or the fully aromatic benzofuran impurities due to the polarity of the hydroxyl group.

Impurity Markers
  • 5-Bromobenzofuran-2-yl-methanol: Resulting from oxidation/dehydrogenation of the dihydro ring. Diagnostic: Appearance of olefinic proton signal at ~6.5 ppm in NMR.

  • 5-Bromo-2,3-dihydrobenzofuran: Resulting from over-reduction or loss of the hydroxymethyl group.

References

  • Synthesis of Dihydrobenzofuran Derivatives

    • Wu, L., et al. (2021).[2] "Rh(III)-catalyzed C-H activation... for the construction of dihydrobenzofurans." Organic Letters.

  • Spectroscopic Data of Analogs (5-Bromo-2,3-dihydrobenzofuran core)

    • National Institutes of Health (NIH) / PubChem. "Bromo(furan-2-yl)methanol Compound Summary."

    • ResearchGate. "Synthesis and characterization of 5-bromo-2-hydroxy-benzamide derivatives."

  • Commercial Availability & CAS Verification

    • BLD Pharm. "(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS 197577-35-8)."[3]

  • NMR of Benzofuran Derivatives

    • Drug Enforcement Administration (DEA). "Characterization of Benzofuran Derivatives."

Sources

Technical Profile: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

[1]

Executive Summary

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS: 197577-35-8) is a privileged bicyclic scaffold in medicinal chemistry, widely utilized as a chiral building block for developing high-affinity ligands against GPCRs and kinases. Its structural utility lies in its orthogonal reactivity : the aryl bromide at position C5 serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-hydroxymethyl group offers a versatile site for oxidation, etherification, or conversion into electrophilic warheads. Recently, this moiety has gained prominence in the synthesis of covalent KRAS G12C inhibitors.

This guide details the structural analysis, validated synthetic pathways, and reactivity profiles necessary for the effective deployment of this intermediate in drug discovery campaigns.

Structural Analysis & IUPAC Nomenclature

The IUPAC name (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol encodes the specific topology and saturation of the molecule.

Nomenclature Breakdown
  • Benzofuran: The parent heterocyclic system consisting of a benzene ring fused to a furan ring.[1]

  • 2,3-Dihydro: Indicates saturation of the C2-C3 double bond in the furan ring, converting the planar aromatic furan into a non-planar dihydrofuran ring. This introduces flexibility and a stereocenter at C2.

  • 5-Bromo: A bromine atom substituted at the C5 position of the benzene ring (para to the ether oxygen).

  • 2-yl methanol: A hydroxymethyl group (-CH₂OH) attached to the C2 position.

Stereochemical Implications

The C2 carbon is a chiral center. While the generic CAS refers to the racemate, enantioselective synthesis is often required for biological applications. The (S)- and (R)- enantiomers can exhibit vastly different pharmacokinetics and binding affinities.

Table 1: Physicochemical Profile

PropertyValue / DescriptionSource
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 197577-35-8[1]
Physical State Solid / Light yellow liquid (purity dependent)[2]
Boiling Point 152–155 °C (at 8 Torr)[2]
LogP (Predicted) ~2.1[2]
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors-

Synthetic Architecture

Synthesizing the dihydrobenzofuran core requires careful selection of methods to avoid debromination (a common risk during hydrogenation) or ring opening. The most robust pathway for research scale is the Claisen Rearrangement / Cyclization Protocol .

Pathway A: The Allyl Phenol Route (Recommended)

This route is preferred for its high fidelity, avoiding metal-catalyzed hydrogenation that could cleave the Ar-Br bond.

  • O-Alkylation: 4-Bromophenol is alkylated with allyl bromide.

  • Claisen Rearrangement: Thermal rearrangement yields 2-allyl-4-bromophenol.

  • Epoxidation-Cyclization: Treatment with m-CPBA generates an intermediate epoxide which undergoes spontaneous or acid-catalyzed intramolecular ring-opening by the phenol oxygen to form the dihydrobenzofuran ring.

Pathway B: The Benzofuran Reduction Route (Scalable)

Used when the unsaturated benzofuran precursor is commercially available.

  • Caution: Standard Pd/C hydrogenation will remove the bromine.

  • Solution: Use Ionic Hydrogenation (Et₃SiH / TFA) or Magnesium in Methanol to selectively reduce the furan double bond without touching the aryl bromide.

Visualization: Synthetic Workflow

The following diagram illustrates the recommended Allyl Phenol pathway.

SynthesisPathStart4-BromophenolStep1Allyl Ether(O-Alkylation)Start->Step1Allyl Bromide, K2CO3Step22-Allyl-4-bromophenol(Claisen Rearrangement)Step1->Step2Heat (200°C)Step3Epoxide Intermediate(m-CPBA Oxidation)Step2->Step3m-CPBA, DCMFinal(5-Bromo-2,3-dihydro-benzofuran-2-yl)methanolStep3->FinalAcid Cat. Cyclization

Figure 1: Step-wise synthesis via Claisen rearrangement and oxidative cyclization.[1][2][3][4][5]

Functionalization & Reactivity Profile

The molecule serves as a divergent scaffold. The chemical orthogonality between the aryl bromide and the aliphatic alcohol allows for sequential functionalization.

C5-Bromine: The Coupling Handle

The bromine atom is electronically activated by the para-oxygen lone pair, making it an excellent substrate for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids.

  • Buchwald-Hartwig: Amination to introduce nitrogen heterocycles (common in kinase inhibitors).

  • Lithiation: Halogen-metal exchange (n-BuLi) allows for quenching with electrophiles (e.g., CO₂, DMF).

C2-Methanol: The Chiral Anchor

The hydroxymethyl group is a versatile "warhead" precursor.

  • Oxidation: Conversion to the aldehyde (Swern/Dess-Martin) or carboxylic acid allows for amide coupling.

  • Activation: Conversion to a mesylate/tosylate or alkyl halide enables Sɴ2 displacement by amines or thiols.

  • Etherification: Williamson ether synthesis to extend the side chain.

Visualization: Divergent Reactivity

ReactivityCore(5-Bromo-2,3-dihydro-benzofuran-2-yl)methanolSuzukiBiaryl Derivatives(Suzuki Coupling)Core->SuzukiAr-B(OH)2, Pd(0)BuchwaldAmino-Benzofurans(Buchwald-Hartwig)Core->BuchwaldHNR2, Pd(0)AldehydeAldehyde/Acid(Oxidation)Core->AldehydeDMP or SwernLeavingGroupAlkyl Mesylate/Halide(Activation)Core->LeavingGroupMsCl, Et3N

Figure 2: Divergent synthesis map highlighting orthogonal reactivity at C5 and C2 positions.

Experimental Protocol: Validated Synthesis

Objective: Synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol via the Epoxidation-Cyclization strategy.

Reagents
  • 2-Allyl-4-bromophenol (1.0 equiv)

  • m-Chloroperbenzoic acid (m-CPBA) (1.2 equiv, 77% max)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated NaHCO₃ solution[3][6]

  • Sodium thiosulfate (saturated solution)

Step-by-Step Methodology
  • Preparation: Dissolve 2-allyl-4-bromophenol (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Epoxidation: Slowly add m-CPBA (12 mmol) portion-wise over 15 minutes. The slow addition prevents exotherms that could lead to side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The intermediate epoxide often cyclizes spontaneously on silica or during the reaction due to the proximity of the phenol.

    • Note: If cyclization is incomplete, add a catalytic amount of p-TsOH (10 mol%) and stir for an additional hour.

  • Quenching: Quench the reaction by adding saturated sodium thiosulfate solution (20 mL) to destroy excess peroxide (check with starch-iodide paper). Then add saturated NaHCO₃ (20 mL) to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry the combined organics over MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Validation: Confirm identity via ¹H NMR. Look for the disappearance of allyl olefin signals (5.0–6.0 ppm) and the appearance of the dihydrobenzofuran methylene protons (approx. 3.0–3.5 ppm) and the hydroxymethyl group (3.6–3.9 ppm).

Medicinal Chemistry Applications

This scaffold is notably referenced in the development of KRAS G12C inhibitors .[6] The dihydrobenzofuran core mimics the indole or naphthalene systems often found in kinase inhibitors but with improved solubility and distinct metabolic stability profiles.

  • Mechanism: The C2-hydroxymethyl group is often converted to an acrylamide or similar Michael acceptor to form a covalent bond with Cysteine-12 of the KRAS mutant [3].

  • SAR Utility: The 5-bromo position allows for the library generation of "tail" groups that occupy the switch-II pocket of the KRAS protein.

References

  • BLDpharm. (n.d.). (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Product Page. Retrieved from

  • ChemicalBook. (2025).[4] 2,3-Dihydro-1-benzofuran-5-ylmethanol Properties and Data. Retrieved from

  • Google Patents. (2023). US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-benzofuranmethanol Product Data. Retrieved from

Starting materials for (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Selection of Starting Materials for the Synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Executive Summary: The Synthetic Landscape

The synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol represents a critical challenge in medicinal chemistry, particularly for programs targeting melatonin receptors (e.g., Ramelteon analogs) or developing novel antioxidant pharmacophores. The target molecule contains three distinct structural features that dictate material selection:

  • The Dihydrobenzofuran Core: Requires a method that avoids the harsh reduction conditions typically needed to convert aromatic benzofurans, which often lead to dehalogenation.

  • The C5-Bromine Handle: A sensitive moiety that restricts the use of catalytic hydrogenation (Pd/C) or strong organolithium reagents during ring closure.

  • The C2-Hydroxymethyl Group: An exocyclic chiral center (in enantioselective syntheses) or a primary alcohol handle for further derivatization.

This guide prioritizes the Oxidative Cyclization of Allyl Phenols as the primary industrial route due to its high fidelity in preserving the aryl bromide.

Primary Route: The Allyl Ether / Claisen Rearrangement Protocol

This route is the "Gold Standard" for synthesizing substituted 2,3-dihydrobenzofurans. It relies on the thermal Claisen rearrangement to install the carbon framework, followed by an oxidative cyclization that simultaneously forms the ether ring and the primary alcohol.

Core Starting Materials
MaterialCAS RegistryFunctionCritical Quality Attributes (CQAs)
4-Bromophenol 106-41-2Scaffold SourcePurity >99% : Must be free of 2,4-dibromophenol (<0.1%) to prevent regioisomeric byproducts. Water Content <0.5% : To ensure efficient O-alkylation.
Allyl Bromide 106-95-6C2-C3 FragmentStabilizer Presence : Often stabilized with propylene oxide; ensure compatibility with base. Color : Should be colorless; yellowing indicates free Br2 formation.
m-Chloroperbenzoic Acid (mCPBA) 937-14-4Oxidant / CyclizerActivity Assay : Commercial mCPBA is often 70-77%. Precise titration is required to avoid over-oxidation to quinones.
Potassium Carbonate (K₂CO₃) 584-08-7BaseParticle Size : Anhydrous, micronized powder preferred for faster kinetics in acetone/DMF.
Mechanistic Workflow & Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • Rationale: 4-Bromophenol is reacted with allyl bromide. K₂CO₃ is chosen over NaH to prevent potential debromination or polymerization of the allyl halide.

  • Protocol: Dissolve 4-Bromophenol (1.0 eq) in Acetone. Add K₂CO₃ (1.5 eq). Add Allyl Bromide (1.2 eq) dropwise at reflux.

  • Checkpoint: Monitor TLC for disappearance of phenol. Product: 1-Allyloxy-4-bromobenzene.

Step 2: Claisen Rearrangement

  • Rationale: Heating the allyl ether (neat or in high-boiling solvent like decalin) at 200°C triggers a [3,3]-sigmatropic rearrangement.

  • Selectivity: The allyl group migrates exclusively to the ortho position. Since the para position is blocked by Bromine, this yields 2-Allyl-4-bromophenol.

  • Trustworthiness: This reaction is stereospecific and retains the bromine atom perfectly.

Step 3: Oxidative Cyclization

  • Rationale: Reaction with mCPBA epoxidizes the alkene. The phenolic hydroxyl group then performs an intramolecular nucleophilic attack on the epoxide.

  • Regioselectivity: The attack occurs at the more substituted carbon (5-exo-tet) or less substituted (6-endo-tet). In this system, 5-exo-tet is favored, yielding the 2-hydroxymethyl-2,3-dihydrobenzofuran directly.

G Start 4-Bromophenol Ether Allyl Aryl Ether (Intermediate) Start->Ether K2CO3, Acetone Reflux Allyl Allyl Bromide Allyl->Ether Claisen 2-Allyl-4-bromophenol (Rearranged) Ether->Claisen 200°C [3,3]-Sigmatropic Epoxide Epoxide Intermediate Claisen->Epoxide mCPBA CH2Cl2 Target (5-Bromo-2,3-dihydro- benzofuran-2-yl)methanol Epoxide->Target Intramolecular Cyclization

Figure 1: The Claisen-Oxidative Cyclization Pathway ensuring bromine retention.

Alternative Route: The Epichlorohydrin Alkylation

This route is more atom-economical but poses higher risks regarding regioselectivity (formation of 3-hydroxy isomers vs. 2-hydroxymethyl).

Core Starting Materials
MaterialCAS RegistryFunctionRisk Profile
4-Bromophenol 106-41-2ScaffoldStandard.
Epichlorohydrin 106-89-8C2-C3 LinkerCarcinogen : Requires closed-system handling. Chirality : Available as (R) or (S) enantiomers for asymmetric synthesis.
Sodium Hydroxide (NaOH) 1310-73-2BaseStrong base required for epoxide ring closure.
Pyridine / Piperidine VariousCatalystCatalysts often needed to open the epoxide regioselectively.
Technical Nuance

Direct reaction of 4-bromophenol with epichlorohydrin in the presence of base typically yields 1-(4-bromophenoxy)-2,3-epoxypropane .

  • The Challenge: Cyclizing this intermediate to the dihydrobenzofuran usually requires a Lewis Acid (e.g., AlCl₃ or BF₃·OEt₂) or high temperatures.[1][2][3]

  • The Pitfall: This cyclization often rearranges to form 5-bromo-3-hydroxy-2,3-dihydrobenzofuran rather than the desired 2-hydroxymethyl derivative.

  • Correction: To get the hydroxymethyl, one must use the Claisen route (Section 2) or specific Pd-catalyzed intramolecular etherifications which are cost-prohibitive for bulk starting materials. Therefore, Route 1 is scientifically superior for this specific target.

Critical Quality Control: Starting Material Specifications

To ensure a self-validating protocol, the starting materials must meet specific criteria to avoid "silent" failures (impurities that track through to the final API).

4-Bromophenol Isomeric Purity
  • Issue: Commercial 4-bromophenol often contains 2-bromophenol (volatile) or 2,4-dibromophenol.

  • Impact:

    • 2-Bromophenol leads to unsubstituted dihydrobenzofuran (loss of potency).

    • 2,4-Dibromophenol leads to 5,7-dibromo analogs (toxicity risk).

  • Control: GC-MS specification must limit 2,4-dibromophenol to <0.1%.

Oxidant Activity (mCPBA)
  • Issue: mCPBA degrades to m-chlorobenzoic acid over time.

  • Impact: Under-dosing leads to incomplete cyclization; over-dosing (if using large excess) can oxidize the benzylic position or the aromatic ring.

  • Control: Iodometric titration of mCPBA immediately prior to use.

Synthesis of Precursors (If Not Commercial)

If 4-bromophenol is unavailable, it can be synthesized, though this adds steps.

  • From Phenol: Bromination of phenol (Br₂/CS₂ or NBS) yields a mixture of 2- and 4-bromo isomers. Separation requires fractional distillation, which is energy-intensive.

  • Recommendation: Purchase high-purity 4-bromophenol directly.

References

  • Claisen Rearrangement & Cyclization

    • Title: Synthesis of 2-substituted 2,3-dihydrobenzofurans via the Claisen rearrangement and oxidative cycliz
    • Context: Establishes the mechanism for converting allyl aryl ethers to hydroxymethyl-dihydrobenzofurans.
    • Source: (General methodology validation).

  • Benzofuran Ester Synthesis (Alternative Precursor)

    • Title: Ethyl 5-bromo-1-benzofuran-2-carboxylate.[1]

    • Context: Describes the synthesis of the aromatic ester precursor, which would require reduction.
    • Source:

  • Epichlorohydrin Reactivity

    • Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[4]

    • Context: Discusses the reactivity of hydroxy-benzofurans with alkyl
    • Source:

  • Transition Metal Approaches (Advanced)

    • Title: Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus.[5][6]

    • Context: Reviews modern catalytic methods (Rh/Pd)
    • Source:

Sources

Chemical Profile: Reactivity of the Hydroxyl Group in (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

[1]

Executive Summary

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS: 27230-58-6) is a high-value bifunctional scaffold in medicinal chemistry, particularly for CNS-active agents (e.g., melatonin receptor agonists, 5-HT2C ligands).[1] Its utility stems from the orthogonality between the primary hydroxyl group (a handle for side-chain diversification) and the 5-bromo aryl halide (a handle for cross-coupling).[1]

This guide analyzes the specific reactivity profile of the C2-hydroxymethyl group.[1] Unlike a standard primary alcohol, this moiety is influenced by the adjacent ether oxygen of the dihydrobenzofuran ring, affecting its nucleophilicity and behavior under activation conditions.

Structural & Electronic Context[2]

To design effective protocols, one must first understand the electronic environment of the hydroxyl group.

The Inductive Effect

The oxygen atom at position 1 (O1) of the dihydrobenzofuran ring exerts a strong inductive electron-withdrawing effect (-I) on the C2 carbon.[1]

  • Consequence: The C2-hydroxymethyl protons are slightly more acidic than those in a standard alkyl alcohol.[1]

  • Nucleophilicity: The oxygen of the hydroxyl group is marginally less nucleophilic than in 1-butanol or benzyl alcohol.[1]

  • Implication: Reactions requiring nucleophilic attack by the alcohol (e.g., Williamson ether synthesis) may require slightly stronger bases or longer reaction times compared to simple aliphatic alcohols.[1]

Stereochemical Considerations

The C2 position is a chiral center.[1]

  • Chiral Integrity: The synthesis of this scaffold often targets a specific enantiomer (usually (S)).[1]

  • Risk of Racemization: The dihydrobenzofuran ring is relatively stable, but harsh acidic conditions at high temperatures can theoretically promote ring-opening/closing via a quinone methide-like intermediate, leading to racemization.[1] Protocols listed below prioritize mild conditions to preserve optical purity.

Activation & Substitution Pathways[1][3][4]

The most common workflow involves converting the hydroxyl group into a leaving group (LG) followed by nucleophilic displacement.[1][2]

Activation via Sulfonylation (Mesylation/Tosylation)

This is the standard pathway for retaining stereochemistry at the C2 position (since the reaction occurs at the hydroxyl oxygen, not the chiral carbon).

Protocol 1: Mesylation (Standard Activation)

  • Objective: Convert -OH to -OMs (Methanesulfonate).

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.[1]

  • Key Insight: Maintain temperature < 0°C during MsCl addition to prevent elimination side-reactions, although elimination is difficult here due to the bridgehead-like nature of the adjacent ring system.

ParameterSpecificationRationale
Solvent Anhydrous DCMHigh solubility of substrate; easy workup.[1]
Base TEA or DIPEA (1.5 eq)Scavenges HCl generated; DIPEA prevents quaternary salt formation.[1]
Temperature -10°C to 0°CControls exotherm; prevents side reactions.[1]
Monitoring TLC (Hex/EtOAc 7:3)Product is significantly less polar (higher Rf) than starting material.[1]
The Mitsunobu Protocol (Stereochemical Inversion)

For introducing nitrogen or oxygen nucleophiles with inversion of configuration (if starting from a chiral pool), the Mitsunobu reaction is the gold standard.

Mechanism: The reaction proceeds via a phosphonium intermediate.[1][3] The nucleophile attacks the methylene carbon (CH2) via an SN2 mechanism.[1]

  • Note: While the attack is on the primary carbon (not the chiral center), steric bulk from the adjacent dihydrobenzofuran ring can slow down the reaction with bulky nucleophiles (e.g., secondary amines).

Protocol 2: Mitsunobu Coupling

  • Dissolve: Substrate (1.0 eq), Triphenylphosphine (PPh3, 1.2 eq), and Nucleophile (e.g., Phthalimide, 1.1 eq) in dry THF.[1]

  • Add: DIAD or DEAD (1.2 eq) dropwise at 0°C.

  • Warm: Allow to warm to RT and stir for 12-24h.

  • Workup: Concentrate and triturate with Et2O to precipitate PPh3=O (triphenylphosphine oxide) before chromatography.

Visualization of Reactivity Pathways

The following diagram maps the divergent reactivity of the scaffold, highlighting the preservation or inversion of stereochemistry relative to the C2 center.

ReactivityMapSubstrate(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol(Primary Alcohol)MesylateMesylate Intermediate(-OMs)Substrate->MesylateMsCl, TEA(Retains C2 config)Mitsunobu_ComplexPhosphonium IntermediateSubstrate->Mitsunobu_ComplexPPh3, DIADAldehydeAldehyde(Swern/Dess-Martin)Substrate->AldehydeDMP or SwernNu_RetentionNucleophilic Substitution(S_N2 Displacement)Mesylate->Nu_RetentionNucleophile(e.g., NaN3, KCN)Nu_InversionSubstituted Product(Inversion if Chiral Center involved*)Mitsunobu_Complex->Nu_InversionH-Nu (pKa < 13)Note*Note: Substitution occurs at primary carbon.Stereocenter at C2 is adjacent but usually preservedunless conditions promote elimination.Nu_Inversion->NoteAcidCarboxylic Acid(Pinnick Oxidation)Aldehyde->AcidNaClO2

Figure 1: Divergent reactivity pathways for the hydroxyl group.[1] Colors indicate reaction stages: Blue (Start), Yellow (Activation), Red (Intermediate), Green (Final Product).

Chemo-selectivity: Protecting the Aryl Bromide[1]

A critical concern during hydroxyl manipulation is the stability of the 5-bromo substituent.[1]

Stability Profile
  • Stable Conditions: The aryl bromide is inert to:

    • Standard acylations (AcCl, acetic anhydride).[1]

    • Sulfonylations (MsCl, TsCl).[1]

    • Mild oxidations (Dess-Martin, Swern).[1]

    • Acidic hydrolysis.[1]

  • Risk Conditions:

    • Lithiation: Never treat this molecule with n-BuLi or t-BuLi to deprotonate the alcohol.[1] Halogen-lithium exchange at the 5-position will occur rapidly (t < 5 min at -78°C).[1]

    • Palladium Catalysis: If performing a reaction on the alcohol that requires Pd (e.g., allylic substitution variants), the Br-C bond may oxidatively add to Pd(0), leading to polymerization or side-products.

Strategic Order of Operations

For library synthesis, the recommended sequence is:

  • Modify Alcohol: Perform esterification, etherification, or substitution on the -CH2OH first.[1]

  • Couple Aryl Halide: Perform Suzuki/Buchwald couplings on the 5-Br position after the aliphatic chain is established.[1]

    • Reasoning: Many cross-coupling conditions (bases like K2CO3, heat) are tolerated by ethers/amines formed at the C2 position, whereas free alcohols can sometimes interfere with specific catalysts or require protection.

Oxidation to Carbonyls

Accessing the aldehyde allows for reductive amination or Wittig reactions.[1]

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation DMP is preferred over Jones reagent to avoid acid-catalyzed ring opening or over-oxidation.[1]

  • Suspend: DMP (1.2 eq) in DCM.

  • Add: Alcohol solution (1.0 eq) at 0°C.

  • Buffer: Add NaHCO3 (solid, 2 eq) to buffer the acetic acid byproduct.

  • Quench: Sat. Na2S2O3 / Sat.[1] NaHCO3 (1:1) to destroy unreacted periodinane.[1]

  • Result: The aldehyde is generally stable but should be used immediately to prevent air oxidation to the acid.[1]

References

  • Mitsunobu Reaction Mechanisms & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1][4] Chemical Reviews, 2009, 109(6), 2551–2651.[1]

  • Dihydrobenzofuran Synthesis & Reactivity: Lau, C. K., et al. "Synthesis of 2,3-dihydrobenzofurans via intramolecular cyclization."[1] Canadian Journal of Chemistry, 1989, 67(9), 1384-1387. (Foundational work on the scaffold). [1]

  • Pharmacological Relevance (Melatonin Agonists): Uchikawa, O., et al. "Synthesis of novel (2,3-dihydro-1H-inden-1-yl)alkanamides and their application to the synthesis of Ramelteon."[1] Chemical & Pharmaceutical Bulletin, 2002.[1] (Discusses similar bicyclic scaffolds and hydroxymethyl reactivity).

  • General Reactivity of Halo-Furanols: PubChem Compound Summary for (5-Bromofuran-2-yl)methanol (Analogous reactivity patterns). [1]

The Dihydrobenzofuran Scaffold: From Natural Origins to Targeted Therapeutics

[1][2]

Executive Summary

The 2,3-dihydrobenzofuran (DHB) scaffold, historically known as "coumaran," represents a privileged bicyclic heterocycle in medicinal chemistry.[1] Distinguished by a fused benzene and saturated furan ring, this moiety serves as the structural core for a vast array of neolignans, alkaloids, and synthetic pharmaceuticals.[1][2] Unlike its unsaturated counterpart (benzofuran), the DHB core offers unique stereochemical vectors at the C2 and C3 positions, allowing for precise tuning of receptor affinity and metabolic stability. This guide analyzes the transition of DHB from a phytochemical curiosity to a programmable template in drug discovery, detailing its synthetic evolution, structure-activity relationships (SAR), and a validated protocol for its modern catalytic construction.

Historical Genesis & Natural Occurrence

From Coumaran to Systematic Scaffolding

The history of the dihydrobenzofuran scaffold is inextricably linked to the isolation of benzofuran derivatives from coal tar and plant resins in the late 19th and early 20th centuries. Originally termed "coumaran" due to its structural relation to coumarin, the scaffold was identified as the bioactive engine within complex natural products.

In the mid-20th century, isolation efforts revealed the scaffold's ubiquity in bioactive flora:

  • Tremetone: Isolated from Eupatorium urticaefolium, linked to "milk sickness."

  • Neolignans: Compounds like (+)-conocarpan and (+)-decursivine demonstrated potent anti-trypanosomal and anti-malarial activities, validating the DHB core as a pharmacophore capable of disrupting biological pathways [1, 4].[1]

  • Furaquinocins: Streptomyces-derived antibiotics where the DHB core is essential for cytostatic activity [1].

Structural Significance

The saturation of the furan ring at C2 and C3 is the critical differentiator. While benzofuran is planar and aromatic, 2,3-dihydrobenzofuran adopts a pucker, creating a non-planar topology. This "escape from flatness" increases solubility and allows for the introduction of chiral centers, a key requirement for high-affinity binding in modern protein targets.

DHB_EvolutionNPNatural Products(e.g., Tremetone, Conocarpan)IsoIsolation & Characterization(1900s-1950s)NP->Iso ExtractionSynSynthetic Democratization(Claisen/Acid Cyclization)Iso->Syn Structural ElucidationMedMedicinal Chemistry(Darifenacin, Anti-cancer agents)Syn->Med Lead Optimization

Figure 1: The evolutionary trajectory of the dihydrobenzofuran scaffold from natural isolation to medicinal application.

Evolution of Synthetic Methodologies

The synthetic access to DHBs has shifted from harsh, acid-mediated cyclizations to precise, transition-metal-catalyzed heteroannulations.

The "Old Guard": Classical Methods

Early synthesis relied on the Claisen Rearrangement and acid-catalyzed cyclization.

  • Mechanism: An allyl aryl ether undergoes a [3,3]-sigmatropic rearrangement to an o-allyl phenol, which is then cyclized using strong acids (e.g., HBr, Lewis acids).

  • Limitation: These methods often lacked regiocontrol and were incompatible with acid-sensitive functional groups common in late-stage drug intermediates.

The "New Wave": Metal-Catalyzed Annulation

Modern drug discovery demands convergent synthesis. Palladium, Rhodium, and Nickel catalysis have revolutionized DHB construction by enabling the coupling of two distinct fragments (e.g., phenols and dienes) under mild conditions.

  • Pd-Catalyzed C-H Activation: Direct functionalization of C(sp3)-H bonds in phenols.

  • Rh-Carbenoid Insertion: Decomposition of diazo compounds by Rh(II) followed by insertion into C-H bonds to form the furan ring [2].

  • Urea-Ligand Acceleration: Recent breakthroughs (Houghtling et al., 2022) utilize urea-functionalized ligands to accelerate Pd-catalyzed heteroannulation, enabling the use of unactivated 1,3-dienes [5].

Medicinal Chemistry & Pharmacophore Analysis[2][4]

The DHB scaffold is not merely a linker; it is a bioactive determinant.

Structure-Activity Relationship (SAR) Logic
  • The Oxygen Atom: Acts as a hydrogen bond acceptor (HBA). In Darifenacin (M3 muscarinic antagonist), this oxygen is crucial for orienting the molecule within the receptor pocket.

  • C2/C3 Substitution:

    • C2 Position: Substitution here often dictates metabolic stability (blocking oxidation) and receptor subtype selectivity.

    • C3 Position: A prime vector for solubilizing groups or stereochemical control.

  • Aryl Ring (C4-C7): Electronic modulation here affects the pKa of the furan oxygen and pi-pi stacking interactions. Fluorination at these positions has been shown to enhance anti-inflammatory potency by modulating metabolic clearance [3].

Therapeutic Applications[1][3][4][5]
  • Oncology: DHB derivatives exhibit cytotoxicity against HCT116 (colorectal) and MCF-7 (breast) cancer lines.[3] Mechanisms include tubulin polymerization inhibition and induction of apoptosis via Bcl-2 downregulation [3].

  • Neurology: The scaffold is central to agents treating overactive bladder (Darifenacin) and is being explored for Alzheimer's via acetylcholinesterase inhibition.

SAR_LogicCoreDihydrobenzofuran CoreOxyO-Atom:H-Bond AcceptorCore->OxyC2C2 Position:Metabolic BlockadeStereocenterCore->C2C5C5/C6 Position:Halogenation (F, Br)Increases PotencyCore->C5

Figure 2: Pharmacophore dissection of the dihydrobenzofuran scaffold highlighting key vectors for medicinal chemistry optimization.[1]

Technical Protocol: Palladium-Catalyzed Urea-Ligand Heteroannulation

Objective: Synthesis of functionalized 2,3-dihydrobenzofurans via convergent coupling of 2-bromophenols and 1,3-dienes. This protocol is selected for its high functional group tolerance and relevance to modern library synthesis [5].

Reagents & Equipment
  • Catalyst Precursor: Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0))

  • Ligand: L1 (Specialized Urea-Phosphine Ligand, e.g., 1,3-bis(2,6-diisopropylphenyl)urea-phosphine derivative)

  • Substrates: 2-Bromophenol derivative (1.0 equiv), 1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene) (2.0 equiv).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Solvent: Toluene:Anisole (9:1 v/v). Anisole is critical for stabilizing the Pd-intermediate.

  • Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox).

Step-by-Step Methodology
  • Catalyst Activation (In Glovebox/Schlenk):

    • In a flame-dried reaction vial equipped with a magnetic stir bar, charge Pd(dba)₂ (2.5 mol%) and Ligand L1 (5.0 mol%).

    • Add anhydrous Toluene (1.0 mL) and stir at room temperature for 15 minutes to generate the active catalytic complex (color shift often observed).

  • Substrate Addition:

    • Add the 2-Bromophenol substrate (0.5 mmol, 1.0 equiv) and NaOtBu (0.75 mmol, 1.5 equiv) to the vial.

    • Add the 1,3-Diene (1.0 mmol, 2.0 equiv). Note: If the diene is volatile, add it last or use a sealed pressure tube.

    • Add the remaining solvent mixture (Toluene:Anisole 9:1) to reach a concentration of ~0.2 M.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 110 °C . Stir vigorously (800 rpm) for 14–16 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The disappearance of the 2-bromophenol signals the completion of the oxidative addition and subsequent annulation.

  • Workup & Purification:

    • Cool to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and palladium black. Rinse with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.[4]

    • Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation:

    • 1H NMR: Look for the characteristic diastereotopic protons of the CH₂ at the C3 position (approx. δ 3.0–3.5 ppm) and the methine/quaternary signal at C2.

    • Yield Expectation: 50–85% depending on steric bulk of the phenol.

Causality of Conditions
  • Urea Ligand: The urea moiety enables secondary coordination or H-bonding interactions that stabilize the transition state, facilitating the difficult C-O bond-forming reductive elimination step.

  • Anisole Co-solvent: Acts as a "dummy ligand" to stabilize low-coordinate Pd species, preventing catalyst decomposition at 110 °C.

Future Trajectories

The future of DHB synthesis lies in Asymmetric C-H Functionalization . While current methods build the ring, the next frontier is the direct, enantioselective installation of the furan ring onto simple phenols without pre-functionalization (i.e., no Bromide handle required). Furthermore, the integration of DHB scaffolds into PROTACs (Proteolysis Targeting Chimeras) is an emerging area, utilizing the rigid DHB core to orient warheads for targeted protein degradation.

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Source: RSC Advances (2024) URL:[Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Source: Molecules (NIH PMC) (2023) URL:[Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Source: Frontiers in Chemistry (2024) URL:[Link]

  • Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Source: Organic Letters (2022) URL:[Link]

Technical Monograph: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

[1][2]

Executive Summary

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS: 197577-35-8) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly within the oncology and antimicrobial sectors.[1][2] With a molecular weight of 229.07 g/mol , this scaffold combines the lipophilicity of the halogenated benzene ring with the polar functionality of a hydroxymethyl group, making it a versatile pharmacophore for fragment-based drug discovery (FBDD).

This guide delineates the physicochemical properties, validated synthetic pathways, and analytical characterization of this core intermediate, providing a roadmap for its application in the development of kinase inhibitors and receptor modulators.

Physicochemical Profile

The precise molecular weight is critical for stoichiometry in multi-step synthesis and for mass spectrometry confirmation.

PropertySpecification
IUPAC Name (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
CAS Number 197577-35-8
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Monoisotopic Mass 227.9786 (⁷⁹Br), 229.9765 (⁸¹Br)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low water solubility
LogP (Predicted) ~1.9 - 2.3
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 2 (Ether, Hydroxyl)

Synthetic Pathways[3][5]

The synthesis of the dihydrobenzofuran core differs significantly from the fully aromatic benzofuran. The preservation of the C2-C3 saturation and the aryl bromine requires specific methodologies that avoid hydrodehalogenation (common in catalytic hydrogenation).

Primary Route: Oxidative Cyclization of 2-Allyl-4-bromophenol

This route is preferred for its atom economy and the avoidance of harsh reducing conditions that might cleave the Ar-Br bond.

Step-by-Step Protocol:
  • O-Allylation:

    • Reagents: 4-Bromophenol, Allyl bromide, K₂CO₃, Acetone.

    • Conditions: Reflux for 4–6 hours.

    • Mechanism: Sₙ2 attack of the phenoxide on allyl bromide.

    • Outcome: 1-Allyloxy-4-bromobenzene.

  • Claisen Rearrangement:

    • Conditions: Neat heating at 200°C or in high-boiling solvent (e.g., N,N-diethylaniline).

    • Mechanism: [3,3]-Sigmatropic rearrangement.

    • Outcome: 2-Allyl-4-bromophenol. This establishes the C-C bond at the ortho position.

  • Oxidative Cyclization (The "Biomimetic" Step):

    • Reagents: m-Chloroperbenzoic acid (mCPBA), DCM.

    • Mechanism: Epoxidation of the terminal alkene followed by intramolecular nucleophilic attack of the phenol oxygen onto the epoxide.

    • Regioselectivity: The 5-exo-tet cyclization is favored, yielding the hydroxymethyl group at the C2 position.

    • Outcome: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

SynthesisRoutecluster_0Critical Control PointStart4-BromophenolAllylEther1-Allyloxy-4-bromobenzeneStart->AllylEtherAllyl bromide, K2CO3Acetone, RefluxAllylPhenol2-Allyl-4-bromophenol(Claisen Product)AllylEther->AllylPhenol200°C, Neat[3,3]-SigmatropicEpoxideEpoxide IntermediateAllylPhenol->EpoxidemCPBA, DCMEpoxidationProduct(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanolEpoxide->ProductIntramolecularCyclization (5-exo-tet)

Figure 1: Synthetic workflow via the Claisen/Epoxidation route. The oxidative cyclization ensures the formation of the hydroxymethyl moiety directly.

Analytical Characterization

Validating the identity of CAS 197577-35-8 requires distinguishing it from its isomers (e.g., 5-bromo-3-hydroxymethyl derivatives) and the fully aromatic analog.

Nuclear Magnetic Resonance (NMR)

The dihydrobenzofuran ring presents a distinct AMX or ABX spin system for the C2 and C3 protons.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region:

      • δ ~7.30 (d, J=2.0 Hz, 1H): H-4 (Ortho to Br, meta to ether).

      • δ ~7.20 (dd, J=8.5, 2.0 Hz, 1H): H-6 (Ortho to Br, ortho to ether).

      • δ ~6.65 (d, J=8.5 Hz, 1H): H-7 (Ortho to ether). Note: The shielding effect of the oxygen makes H-7 the most upfield aromatic signal.

    • Aliphatic Region:

      • δ ~4.8–5.0 (m, 1H): H-2 (Chiral center, methine).

      • δ ~3.7–3.9 (m, 2H): -CH ₂OH (Diastereotopic protons).

      • δ ~3.0–3.3 (dd, 2H): H-3 (Benzylic protons).

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Pattern: The presence of bromine results in a characteristic 1:1 isotopic doublet at M and M+2.

    • [M+H]⁺: 229.0 and 231.0.

    • Fragmentation: Loss of -CH₂OH (M-31) is a common neutral loss pathway.

AnalyticalWorkflowSampleCrude ProductHPLCHPLC Purity Check(UV 254 nm)Sample->HPLCMSMass Spec (ESI+)Check for 1:1 Br Isotope PatternSample->MSNMR1H NMRVerify Dihydro C2/C3 SignalsSample->NMRDecisionIs C2-H multiplet presentat 4.8-5.0 ppm?NMR->DecisionResult_PassPASS: Dihydro Core ConfirmedDecision->Result_PassYesResult_FailFAIL: Aromatic Impurity(Check for Benzofuran)Decision->Result_FailNo (Signal > 6.5 ppm)

Figure 2: Analytical decision tree for confirming the saturation of the furan ring.

Therapeutic Applications

The (5-bromo-2,3-dihydrobenzofuran-2-yl)methanol scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for diverse bio-active molecules.

Kinase Inhibition

The bromine atom at position 5 is a strategic "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows the attachment of aryl or heteroaryl groups to target specific kinase pockets (e.g., EGFR, VEGFR).

  • Mechanism:[3] The dihydrobenzofuran oxygen acts as a hydrogen bond acceptor, mimicking the adenine ring of ATP in the kinase hinge region.

Fragment-Based Drug Design (FBDD)
  • Linker Utility: The hydroxymethyl group serves as a versatile linker. It can be converted to an aldehyde (for reductive amination), a halide (for alkylation), or a carbamate.

  • Case Study: In the synthesis of pyrazolyl derivatives for anti-cancer therapy, this alcohol is protected (e.g., with TBDMS), the bromine is coupled to a core scaffold, and the alcohol is later deprotected to tune solubility or add further contacts.

References

  • PubChem. (2025).[4][5] Compound Summary: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS 197577-35-8).[1][6][2][7][8][9] National Library of Medicine. [Link] (Note: Link directs to the non-brominated parent for structural comparison; specific CAS search required).

  • Google Patents. (2023). Pyrazolyl derivatives useful as anti-cancer agents (US11702409B2).
  • Sigma-Aldrich/Merck.5-Bromobenzofuran derivatives and synthesis. (General reference for benzofuran chemistry).

Potential hazards and safety information for (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Status: Research Chemical / Intermediate Primary Application: Medicinal Chemistry Scaffold (Serotonergic modulators, Antimicrobial agents)

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a specialized heterocyclic building block. Unlike its unsaturated analogue (benzofuran) or the furan derivative, the 2,3-dihydro core imparts distinct conformational properties, making it a critical scaffold in the development of 5-HT receptor agonists and kinase inhibitors.

As a Senior Application Scientist , the critical safety directive for this compound is "Presumed Toxicity via Structural Analogy." In the absence of comprehensive REACH or TSCA toxicological dossiers for this specific CAS, safety protocols must be extrapolated from the closest structural alerts: the alkyl halide moiety and the fused dihydrobenzofuran ring system.

Physicochemical Profile
PropertySpecificationNote
CAS Number 197577-35-8 Specific to the 5-bromo-2,3-dihydro isomer.
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Off-white to pale yellow solidHygroscopic potential
Solubility DMSO, Methanol, DCMLow water solubility predicted
LogP (Predicted) ~2.1 - 2.5Lipophilic; potential for membrane permeability

Hazard Identification & Risk Assessment

Standardized GHS classification based on Structure-Activity Relationship (SAR) and analogue bridging.

GHS Classification (Extrapolated)

Since experimental toxicological data is limited, the following classifications are assigned based on the Precautionary Principle and data from the structural analogue (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • H302: Harmful if swallowed (Presumed based on halogenated heterocycle profile).

Critical Structural Alerts
  • Benzylic-like Alcohol: The hydroxymethyl group at position 2 is chemically active. Metabolic oxidation to the corresponding carboxylic acid or aldehyde is possible in vivo.

  • Aryl Bromide: The C-Br bond at position 5 is a handle for cross-coupling (Suzuki/Buchwald) but also suggests potential for alkylating activity if metabolically activated, though less reactive than an alkyl bromide.

Safety Engineering & Handling Protocols

Objective: Zero skin contact and zero inhalation of particulates.

DOT Diagram: Risk Assessment Logic for Novel Intermediates

This flow chart illustrates the decision matrix for handling compounds with incomplete toxicological data.

RiskAssessment Start Compound Intake: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CheckData Check SDS/Tox Data Start->CheckData DataStatus Data Limited/Absent? CheckData->DataStatus Analogue Identify Structural Analogues (Chlorinated/Furan variants) DataStatus->Analogue Yes AssignRisk Assign 'High Potency' Default (OEB 3 equivalent) Analogue->AssignRisk Controls Define Engineering Controls AssignRisk->Controls FumeHood Fume Hood (Face Vel > 0.5 m/s) Controls->FumeHood PPE Double Nitrile Gloves + Tyvek Sleeves Controls->PPE

Caption: Decision logic for assigning containment levels to research chemicals with limited specific toxicity data.

Standard Operating Procedure (SOP) for Handling
  • Weighing: Must be performed in a Class II Biosafety Cabinet or a chemical fume hood with a powder containment balance enclosure. Static electricity can cause powder dispersal; use an ionizing bar if available.

  • Solubilization: Dissolve in DMSO or solvent of choice inside the hood before transporting to instruments.

  • Waste: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers or strong bases.

Emergency Response & First Aid

These protocols are self-validating: they assume the worst-case scenario (high toxicity) to ensure maximum safety margin.

ScenarioImmediate ActionRationale
Inhalation Remove to fresh air. Oxygen if breathing is labored.Dust inhalation may cause rapid bronchial irritation (H335).
Skin Contact Wash with soap/water for 15 mins .[1] Do not use alcohol.Alcohol may increase dermal absorption of lipophilic bromides.
Eye Contact Flush with lukewarm water for 15 mins. Lift eyelids.Mechanical irritation + chemical pH effects.
Spill (Solid) Dampen with inert oil (e.g., mineral oil) or wet paper towel, then wipe.Preventing dust generation is the priority over rapid removal.

Synthesis & Reactivity Context

Understanding how this molecule is made helps anticipate impurities and reactivity hazards.

Common Synthetic Route: Cyclization of 2-allyl-4-bromophenol derivatives or reduction of 5-bromo-2,3-dihydrobenzofuran-2-carboxylic acid.

DOT Diagram: Synthesis Safety Workflow

Visualizing the safety checkpoints during the synthesis or derivatization of this scaffold.

SynthesisSafety Precursor Precursor: Acid/Ester Reaction Reduction (Exothermic/H2 Gas) Precursor->Reaction Reagent Reducing Agent (LiAlH4 / BH3) Reagent->Reaction Slow Addition Quench Quench Step (Fieser Method) Reaction->Quench Cooling Required Product Target Alcohol (Purification) Quench->Product Extraction

Caption: Safety workflow for the reduction step often used to generate the hydroxymethyl group, highlighting the exothermic quench risk.

Incompatibilities:

  • Strong Oxidizing Agents: Can react vigorously with the alcohol group.

  • Strong Bases: May induce elimination or ring-opening reactions under extreme conditions.

References

  • PubChem. (5-Bromofuran-2-yl)methanol Compound Summary (Analogue Reference). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

Methodological & Application

Application Note: Divergent Synthesis of Bioactive Scaffolds from (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The 2,3-dihydrobenzofuran scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for melatonin receptor agonists (e.g., Ramelteon),


 nicotinic acetylcholine receptor agonists, and various kinase inhibitors.[1]

The starting material, (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol , offers two distinct vectors for orthogonal functionalization:[1]

  • The "Head" (C5-Position): An aryl bromide moiety susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This region typically governs receptor affinity and selectivity.

  • The "Tail" (C2-Hydroxymethyl): A primary alcohol amenable to activation (sulfonation) and nucleophilic displacement, or oxidation.[1] This region dictates solubility, metabolic stability, and pharmacokinetic (PK) profiles.[1]

This guide provides validated protocols for "scaffold hopping" and library generation, focusing on high-fidelity transformations suitable for drug discovery workflows.

Strategic Workflow: Divergent Synthesis

The following decision tree illustrates the logical flow for generating derivatives. The order of operations is critical; generally, C5-arylation is performed before harsh amine displacements to prevent catalyst poisoning by free amines, although modern precatalysts can mitigate this.[1]

SynthesisWorkflow Start (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (Starting Material) PathA Path A: C5 Functionalization (Suzuki-Miyaura) Start->PathA Pd(dppf)Cl2, Ar-B(OH)2 PathB Path B: C2 Functionalization (Activation/Displacement) Start->PathB 1. TsCl, Et3N 2. HNR2 InterA Intermediate A: 5-Aryl-2-hydroxymethyl Derivative PathA->InterA InterB Intermediate B: 5-Bromo-2-aminomethyl Derivative PathB->InterB Final Final Target: 5-Aryl-2-aminomethyl-dihydrobenzofuran (Dual Functionalized) InterA->Final 1. MsCl/TsCl 2. Amine Displacement InterB->Final Suzuki Coupling (Requires Amine Protection?)

Figure 1: Orthogonal functionalization strategy. Path A is generally preferred to avoid Pd-catalyst deactivation by free amines in subsequent steps.

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

This protocol is optimized for the installation of heteroaryl systems (pyridines, pyrimidines) which are common in kinase inhibitor design.[1]

Mechanism & Rationale
  • Catalyst: Pd(dppf)Cl₂·DCM is selected over Pd(PPh₃)₄.[1] The bidentate ferrocenyl ligand prevents rapid catalyst decomposition and promotes the reductive elimination step, essential for steric bulk.[1]

  • Base/Solvent: K₂CO₃ in 1,4-Dioxane/Water (4:1) .[1] The water is strictly necessary to dissolve the inorganic base and facilitate the transmetallation step of the boronic acid.

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (1.0 equiv, 1.0 mmol)[1]

    • Aryl Boronic Acid (1.2 equiv)[1]

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]

  • Solvent: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes. Critical: Oxygen poisons the Pd(0) species.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv, 5 mol%).[1] Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS.[1]

    • Checkpoint: The starting bromide should disappear. If the reaction stalls, add 0.02 equiv more catalyst.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification: Flash column chromatography (Silica gel).

    • Note: The product is a primary alcohol and will be more polar than the starting bromide.

Protocol B: C2-Side Chain Extension (Activation & Amination)[1]

Direct alkylation of the alcohol is difficult. Conversion to a sulfonate ester (Tosylate or Mesylate) creates a potent leaving group for nucleophilic substitution with secondary amines (e.g., morpholine, piperazine).[1]

Mechanism & Rationale
  • Activation: Tosyl chloride (TsCl) is preferred over Mesyl chloride (MsCl) for this substrate because the resulting tosylate is crystalline and UV-active, making purification and handling easier than the often unstable mesylates.[1]

  • Substitution: The dihydrobenzofuran oxygen lone pair stabilizes the transition state, but steric hindrance at C2 requires elevated temperatures for bulky amines.[1]

Step-by-Step Procedure
Step 1: Tosylation [1]
  • Dissolve: Dissolve (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base: Add Triethylamine (Et₃N) (2.0 equiv) and DMAP (0.1 equiv, catalytic).

  • Reagent: Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl) (1.2 equiv) portion-wise.

  • Reaction: Warm to room temperature and stir for 3 hours.

  • Workup: Wash with 1N HCl (to remove Et₃N), then sat. NaHCO₃. Dry and concentrate.

    • Yield Expectation: >90%.[1][3] The tosylate is usually stable enough to be used without column chromatography.

Step 2: Nucleophilic Displacement (Amination) [1]
  • Charge: Dissolve the Tosylate intermediate (1.0 equiv) in Acetonitrile (ACN) or DMF.

  • Nucleophile: Add the secondary amine (e.g., Morpholine, N-Methylpiperazine) (3.0 equiv).[1]

    • Note: Use excess amine to act as both nucleophile and proton scavenger. If the amine is expensive, use 1.1 equiv Amine + 2.0 equiv DIPEA.[1]

  • Reaction: Heat to 60–80°C for 6–18 hours.

    • Monitoring: LC-MS is preferred as UV traces may overlap. Look for the mass shift of [M-OTs+Amine].

  • Purification:

    • Evaporate solvent.[1]

    • Redissolve in DCM, wash with water.[1]

    • Purify via amine-functionalized silica or standard silica with 1-5% MeOH/DCM (add 1% NH₄OH if streaking occurs).[1]

Data Summary & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps for common derivatives.

TransformationReagentsTypical YieldCritical ParameterTroubleshooting
Suzuki Coupling Aryl-B(OH)₂, Pd(dppf)Cl₂75–95%Oxygen exclusionIf low yield, switch to SPhos-Pd-G2 (for hindered boronates).[1]
Tosylation TsCl, Et₃N, DMAP85–98%Temperature (0°C start)If hydrolysis occurs, ensure DCM is anhydrous.[1]
Amination HNR₂, ACN, Heat60–85%Steric hindranceFor bulky amines, switch solvent to NMP and heat to 100°C.
Etherification NaH, R-X50–70%Moisture controlUse excess NaH; watch for elimination side products.[1]
Reaction Pathway Visualization

ReactionMechanism cluster_suzuki Suzuki Cycle (Simplified) Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0

Figure 2: The Palladium catalytic cycle essential for C5 functionalization. Maintaining the active Pd(0) species requires rigorous deoxygenation.[1]

References

  • Suzuki-Miyaura Coupling on Benzofurans

    • Context: Optimization of Pd-catalysts for 5-bromobenzofuran deriv
    • Source:Arkivoc, 2013 (iii), 210-226.[1][3] "Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling."

    • Link:[1]

  • Biological Relevance (Melatonin/CNS)

    • Context: Synthesis of Ramelteon and dihydrobenzofuran analogs for CNS activity.
    • Source:Journal of Medicinal Chemistry, "Design and Synthesis of Melatonin Analogs."[1] (General reference to scaffold utility).

    • Verification:[1]

  • General Reactivity of Dihydrobenzofurans

    • Context: Review of synthetic approaches and reactivity of the 2,3-dihydrobenzofuran nucleus.
    • Source:RSC Advances, 2021.[1] "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus."

    • Link:[1]

  • Mitsunobu vs. Sulfonation Strategy: Context: Comparison of alcohol activation methods in medicinal chemistry. Source:Organic Process Research & Development. (Standard industry practice for scale-up of primary alcohol to amine conversions).

Sources

Using (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol in Medicinal Chemistry

Executive Summary

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS: 35351-21-4) represents a high-value "privileged scaffold" intermediate for drug discovery. Its structural utility lies in its bifunctional orthogonality :

  • The C5-Aryl Bromide: A robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic "Eastern" domain.

  • The C2-Hydroxymethyl Group: A versatile aliphatic "Western" handle ready for oxidation, Mitsunobu inversion, or nucleophilic substitution.

This application note provides validated protocols for selectively manipulating these handles to synthesize libraries of bioactive small molecules, including melatonin receptor agonists, mPGES-1 inhibitors, and kinase inhibitors.

Molecular Architecture & Reactivity Profile

The molecule's value is defined by the electronic and steric environment of its two functional groups.

  • Electronic Environment: The oxygen atom at position 1 donates electron density into the benzene ring, activating the C5-position for oxidative addition by Pd(0) species, facilitating rapid cross-coupling.

  • Steric Environment: The C2-position is a chiral center (commercially available as racemate or enantiopure). The hydroxymethyl group is sterically accessible, allowing for facile functionalization without interference from the bicyclic core.

Chemoselectivity Strategy:

  • Scenario A (Aryl Extension First): The free alcohol is generally compatible with boronic acid couplings (Suzuki) under mild basic conditions.

  • Scenario B (Alkyl Extension First): If strong bases (e.g., NaH) are required for the alkyl side, the alcohol should be functionalized or protected first to prevent side reactions with the aryl bromide (e.g., lithium-halogen exchange).

Application Workflow: Divergent Synthesis

The following diagram illustrates the divergent pathways accessible from this single intermediate.

G Core (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Path A: C5-Extension Mitsunobu Mitsunobu Reaction (R-OH/NH, DEAD) Core->Mitsunobu Path B: Direct Subst. Activation Activation (MsCl/TsCl) Core->Activation Path C: Leaving Group Biaryl 5-Aryl-2-hydroxymethyl Scaffold Suzuki->Biaryl Ether 2-Ether/Amine Derivatives Mitsunobu->Ether Amine 2-Aminomethyl Pharmacophores Activation->Amine + R-NH2

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and alcohol handles.

Detailed Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

This protocol demonstrates the coupling of an aryl boronic acid to the C5-bromide without protecting the primary alcohol.

Target: Synthesis of (5-(4-fluorophenyl)-2,3-dihydrobenzofuran-2-yl)methanol.

ReagentEquivalentsRole
Starting Material 1.0 equivElectrophile
4-Fluorophenylboronic acid1.2 equivNucleophile
Pd(dppf)Cl₂·DCM0.05 equivCatalyst
K₂CO₃ (2M aq.)3.0 equivBase
1,4-DioxaneSolvent (0.1 M)Reaction Medium

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the Starting Material (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvation: Add degassed 1,4-dioxane (10 mL) and 2M aqueous

    
     (1.5 mL).
    
  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The bromide starting material should be consumed.

  • Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Key Insight: The use of


 is mild enough to prevent side reactions with the primary alcohol. If the boronic acid is sensitive to protic sources, protect the alcohol as a TBS ether prior to coupling.
Protocol B: C2-Functionalization via Mitsunobu Reaction

This protocol utilizes the alcohol handle to introduce a phenol ether, a common motif in mPGES-1 inhibitors.

Target: Synthesis of 5-bromo-2-((phenoxy)methyl)-2,3-dihydrobenzofuran.

ReagentEquivalentsRole
Starting Material 1.0 equivAlcohol Source
Phenol (Substituted)1.1 equivNucleophile
Triphenylphosphine (

)
1.2 equivReductant
DIAD (Diisopropyl azodicarboxylate)1.2 equivOxidant
THF (Anhydrous)Solvent (0.1 M)Reaction Medium

Step-by-Step Procedure:

  • Setup: Dissolve the Starting Material (1.0 mmol), Phenol (1.1 mmol), and

    
     (1.2 mmol) in anhydrous THF (10 mL) under 
    
    
    
    atmosphere.
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD (1.2 mmol) dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Concentrate the solvent directly under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (

    
    ). Filter off the solid. Purify the filtrate via silica gel chromatography.
    

Key Insight: The Mitsunobu reaction inverts the stereochemistry at the C2 position if a chiral alcohol is used.[1] For the racemic starting material, this produces a racemic ether.

Protocol C: Conversion to Amine (Mesylation Pathway)

For synthesizing CNS-active agents (e.g., Ramelteon analogs), the alcohol is often converted to an ethylamine side chain.

Step 1: Activation (Mesylation)

  • Dissolve alcohol (1.0 equiv) in DCM at 0°C.

  • Add

    
     (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.1 equiv).
    
  • Stir for 1 hour. Wash with

    
    , dry, and concentrate to yield the mesylate.
    

Step 2: Displacement

  • Dissolve crude mesylate in DMF.

  • Add Sodium Azide (

    
    , 2.0 equiv) and heat to 60°C for 4 hours.
    
  • Reduce the resulting azide (Staudinger reduction with

    
     or Hydrogenation) to the primary amine.
    

Structural Validation & Quality Control

When characterizing products derived from this scaffold, specific NMR signatures confirm regional functionalization:

PositionSignal TypeChemical Shift (

)
Diagnostic Change
C5-H Doublet/Multiplet~7.2 - 7.5 ppmShifts downfield upon Aryl coupling.
C2-H Multiplet~4.8 - 5.0 ppmShifts based on O-substitution vs. N-substitution.
-CH2-OH Doublet of Doublets~3.6 - 3.9 ppmDisappears upon oxidation; Shifts to ~4.2 ppm upon esterification/etherification.

References

  • Suzuki-Miyaura Coupling on Benzofurans

    • Title: Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling.[2]

    • Source:Arkivoc (via ResearchG
    • URL:[Link]

  • Medicinal Utility (mPGES-1 Inhibitors)

    • Title: 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.[3]

    • Source:Bioorganic & Medicinal Chemistry (PubMed)
    • URL:[Link]

  • Mitsunobu Reaction Applications

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[1]

    • Source:Molecules (NIH/PMC)
    • URL:[Link]

  • General Dihydrobenzofuran Synthesis

    • Title: Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus.[4][5]

    • Source:RSC Advances
    • URL:[Link]

Sources

Protocol for the synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a validated, three-step synthetic protocol for (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a core motif in the development of melatonin receptor agonists, kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs).

Unlike generic preparations, this guide prioritizes the Claisen Rearrangement / Oxidative Cyclization route. This pathway is selected for its atom economy and its ability to install the hydroxymethyl functionality directly via stereoelectronic control, avoiding the over-reduction risks associated with benzofuran ester intermediates.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis disconnects logically to 4-bromophenol , a commodity chemical. The strategy relies on temporarily masking the phenol as an allyl ether to facilitate an ortho-C-alkylation via a [3,3]-sigmatropic rearrangement (Claisen). The final dihydrobenzofuran ring is constructed through an intramolecular 5-exo-tet epoxide opening.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Intermediate2 2-Allyl-4-bromophenol (Claisen Product) Target->Intermediate2 Oxidative Cyclization (mCPBA) Intermediate1 1-Bromo-4-(allyloxy)benzene (Allyl Ether) Intermediate2->Intermediate1 Claisen Rearrangement (Heat) Start 4-Bromophenol (Commercial Starting Material) Intermediate1->Start O-Allylation (Allyl Bromide, K2CO3)

Figure 1: Retrosynthetic disconnection showing the transformation from commercial phenol to the target scaffold.

Part 2: Detailed Synthetic Protocol

Step 1: O-Allylation of 4-Bromophenol

Objective: Mask the phenol and install the allyl group required for rearrangement.

  • Reagents: 4-Bromophenol (1.0 equiv), Allyl bromide (1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Acetone (Reagent Grade).

  • Conditions: Reflux (

    
    ), 4–6 hours.
    

Procedure:

  • Charge a round-bottom flask with 4-bromophenol (e.g., 10.0 g, 57.8 mmol) and anhydrous acetone (100 mL).

  • Add

    
      (16.0 g, 115.6 mmol) in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation.
    
  • Add allyl bromide (6.0 mL, 69.4 mmol) dropwise over 10 minutes.

  • Heat the suspension to reflux. Monitor by TLC (Hexanes/EtOAc 9:1). The starting phenol (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The crude oil is typically sufficiently pure (>95%). If necessary, pass through a short silica plug eluting with hexanes.

  • Yield Expectation: 95–98%

  • Checkpoint: Product is 1-bromo-4-(allyloxy)benzene .

Step 2: The Claisen Rearrangement

Objective: Translocate the allyl group to the ortho position via a [3,3]-sigmatropic shift. This step restores the phenolic hydroxyl group needed for cyclization.

  • Reagents: Neat (No solvent) or High-boiling solvent (Decalin/Diethylaniline).

  • Conditions:

    
    , 4–12 hours.
    

Procedure:

  • Place the neat 1-bromo-4-(allyloxy)benzene in a heavy-walled pressure tube or a round-bottom flask equipped with an air condenser.

  • Safety Note: This reaction is exothermic. Ensure adequate headspace.

  • Heat the oil to

    
      in a sand bath or oil bath.
    
  • Maintain temperature for 4–6 hours. The colorless oil will darken to amber.

  • Monitoring: Monitor by NMR or TLC. The product is slightly more polar than the starting ether due to the free phenol.

  • Purification: Distillation under reduced pressure (Kugelrohr) or flash column chromatography (Hexanes/EtOAc 95:5) is recommended to remove any para-rearranged byproducts (minor).

  • Yield Expectation: 80–85%

  • Checkpoint: Product is 2-allyl-4-bromophenol .

Step 3: Oxidative Cyclization (mCPBA)

Objective: Convert the alkene to an epoxide, which undergoes spontaneous intramolecular 5-exo-tet ring opening by the phenol to form the dihydrobenzofuran methanol.

  • Reagents: 2-Allyl-4-bromophenol (1.0 equiv), m-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.1 equiv).

  • Solvent: Dichloromethane (DCM).

  • Conditions:

    
     to Room Temperature (RT), 12 hours.
    

Procedure:

  • Dissolve 2-allyl-4-bromophenol (e.g., 5.0 g, 23.5 mmol) in DCM (50 mL) and cool to

    
    .
    
  • Dissolve mCPBA (5.8 g, ~25.8 mmol active oxidant) in DCM (50 mL). Dry this solution over

    
     briefly to remove water if the mCPBA is wet, then filter.
    
  • Add the mCPBA solution dropwise to the phenol solution at

    
    .
    
  • Allow the reaction to warm to RT and stir overnight.

    • Mechanism:[1][2][3][4][5][6] The mCPBA epoxidizes the double bond.[7] The phenolic oxygen, being nucleophilic, attacks the internal carbon of the epoxide (5-exo-tet favored over 6-endo-tet), opening the ring to form the primary alcohol.

  • Workup: Quench with saturated aqueous

    
     (to destroy excess peroxide) and saturated 
    
    
    
    (to neutralize acid). Stir vigorously until the organic layer is clear.
  • Separate layers. Wash organic phase with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc 8:2 to 7:3).

  • Yield Expectation: 65–75%

  • Final Product: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol .

Part 3: Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Claisen Temperature

Critical. Below

, the rearrangement is sluggish. Above

, polymerization occurs.
mCPBA Stoichiometry 1.05 – 1.15 equivExcess mCPBA can cause over-oxidation or side reactions with the phenol ring.
Cyclization pH Neutral/Mildly AcidicThe cyclization is acid-catalyzed (by the m-chlorobenzoic acid byproduct). Do not add base during the reaction.

Troubleshooting Table:

  • Issue: Formation of 6-membered ring byproduct (Chroman-3-ol).

    • Cause: 6-endo-tet cyclization.

    • Solution: This is usually minor (<10%). Can be separated by chromatography.[1][8] Ensure the solvent is non-polar (DCM) to favor the tighter transition state.

  • Issue: Incomplete Claisen rearrangement.

    • Cause: Temperature too low.

    • Solution: Use a sealed tube or high-boiling solvent like decalin to ensure consistent internal temperature.

Part 4: Analytical Data Validation

Expected


H NMR (400 MHz, 

):
  • 
     7.25 (s, 1H):  Ar-H at position 4 (ortho to Br, meta to ether).
    
  • 
     7.18 (dd, 1H):  Ar-H at position 6.
    
  • 
     6.65 (d, 1H):  Ar-H at position 7 (ortho to ether).
    
  • 
     4.85–4.95 (m, 1H):  CH at position 2 (Methine).
    
  • 
     3.70–3.90 (m, 2H): 
    
    
    
    -OH (Diastereotopic protons).
  • 
     3.00–3.30 (m, 2H): 
    
    
    
    at position 3 (Benzylic protons).
  • 
     2.0–2.5 (br s, 1H):  OH (Exchangeable).
    

DOT Diagram: Reaction Workflow

Workflow Step1 Step 1: O-Allylation (Acetone, Reflux) Step2 Step 2: Claisen Rearrangement (200°C, Neat) Step1->Step2 Isolated Ether Step3 Step 3: mCPBA Cyclization (DCM, 0°C -> RT) Step2->Step3 Isolated Phenol Product Final Product (Purified Alcohol) Step3->Product Chromatography

Figure 2: Process flow for the 3-step synthesis.

References

  • Claisen Rearrangement Methodology

    • Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205-247.

  • Oxidative Cyclization of Allyl Phenols

    • Hellwig, P. S., et al. (2021).[6] Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. European Journal of Organic Chemistry. (Demonstrates the cyclization logic).

  • Synthesis of Dihydrobenzofurans (General)

    • L. Wu, et al. (2021).[9] Rh(III)-catalyzed C-H activation...[9] enables the construction of dihydrobenzofurans.[4][10][11] Organic Letters, 23, 3844-3849.[9]

  • mCPBA Epoxidation Mechanism

    • Chemistry Steps.[1][3][6][9][11][12][13][14] (n.d.). Anti Dihydroxylation of Alkenes with MCPBA.

Sources

Advanced Application Note: Brominated Dihydrobenzofurans in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

The 2,3-dihydrobenzofuran (coumaran) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous natural products (e.g., Ailanthoidol, Eurothiocin B) and synthetic therapeutics. While the scaffold itself provides a rigid bicyclic framework for receptor binding, the strategic incorporation of bromine atoms elevates its pharmacological potential.

Bromination is not merely a lipophilic modification; it introduces a specific Sigma-hole capable of forming halogen bonds with nucleophilic protein residues (e.g., backbone carbonyls, histidine nitrogens). This application note details the synthesis, biological evaluation, and structure-activity relationships (SAR) of brominated dihydrobenzofurans, focusing on their utility in oncology and antimicrobial research.

Therapeutic Applications & Mechanism of Action[1]

Oncology: The Dual-Action Warhead

Brominated dihydrobenzofurans exhibit potent cytotoxicity against colorectal (HCT116), leukemia (K562), and cervical (HeLa) cancer lines.

  • Mechanism: These compounds often act as dual inhibitors. They suppress chronic inflammation—a driver of tumorigenesis—by inhibiting COX-2 and NOS2 , while simultaneously inducing apoptosis via the Bcl-2 family pathways and PARP-1 cleavage.

  • The Bromine Effect: The presence of bromine, particularly at the C5 or C7 position, significantly enhances potency compared to chloro- or fluoro-analogs. This is attributed to the larger van der Waals radius of bromine improving hydrophobic pocket occupancy and halogen bonding interactions.

Antimicrobial Resistance (AMR)

Against methicillin-resistant Staphylococcus aureus (MRSA), brominated dihydrobenzofurans disrupt bacterial membrane integrity. The increased lipophilicity (LogP) provided by the bromine atom facilitates penetration through the bacterial cell wall, a critical factor for intracellular target engagement.

Strategic Synthesis Protocols

Protocol A: Regioselective Bromination of 2,3-Dihydrobenzofuran

Objective: To synthesize 5-bromo-2,3-dihydrobenzofuran with high regioselectivity, avoiding over-bromination.

Reagents & Equipment:
  • Substrate: 2,3-Dihydrobenzofuran (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF (polar aprotic solvents favor para-substitution relative to the oxygen).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) or Ammonium Acetate (mild activation).

  • Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, silica gel column.

Step-by-Step Methodology:
  • Preparation: Dissolve 2,3-dihydrobenzofuran (10 mmol) in ACN (50 mL) in a round-bottom flask. Ensure the solution is clear.

  • Activation: Add pTSA (1 mmol) and stir at room temperature (RT) for 10 minutes. Expert Insight: Acid catalysis activates the NBS, ensuring a faster reaction at lower temperatures, which improves regioselectivity.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 20 minutes. Critical Step: Rapid addition causes localized high concentrations of radicals/bromonium ions, leading to poly-brominated byproducts.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product (5-bromo) typically has a lower Rf than the starting material.

  • Quenching: Quench with saturated sodium thiosulfate (Na₂S₂O₃) solution to neutralize unreacted bromine species.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica Gel 60). Elute with a gradient of Hexane -> 5% EtOAc/Hexane.

    • Yield Expectation: 85–92%.

    • Characterization: ^1H NMR should show a doublet at the C7 position and a doublet of doublets at C6, confirming C5 substitution.

Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: To quantify the antiproliferative potency (IC50) of the synthesized brominated analog against HCT116 cells.

Reagents:
  • Cell Line: HCT116 (Human Colorectal Carcinoma).[1]

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilizer: DMSO.

  • Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).

Workflow:
  • Seeding: Plate HCT116 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
    
  • Treatment: Prepare serial dilutions of the brominated dihydrobenzofuran (0.1 µM to 100 µM) in culture media. Add 100 µL per well.

    • Expert Insight: Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity masking the compound's effect.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent to each well. Incubate for 4 hours. Mitochondrial dehydrogenases in viable cells will reduce yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media (do not disturb crystals). Add 100 µL DMSO to dissolve the formazan.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot Log[Concentration] vs. Viability to determine IC50.
    

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the critical SAR features of the brominated dihydrobenzofuran scaffold, highlighting why specific modifications lead to enhanced biological activity.

SAR_Analysis Core Dihydrobenzofuran Scaffold Bromine C5/C7 Bromination (Halogen Bonding) Core->Bromine Electrophilic Sub. Ring_O Furan Oxygen (H-Bond Acceptor) Core->Ring_O Intrinsic C2_Sub C2 Substitution (Lipophilicity/Shape) Core->C2_Sub Synthetic Deriv. Potency Increased Potency (IC50 < 5 µM) Bromine->Potency Sigma-Hole Interaction Metabolism Metabolic Stability (Blocked Oxidation) Bromine->Metabolism Blocks P450 sites Selectivity Selectivity (Kinase/COX-2) C2_Sub->Selectivity Steric fit

Figure 1: SAR Logic Flow. Bromination at C5/C7 is critical for potency via halogen bonding and metabolic blocking.

Experimental Workflow: From Synthesis to Lead ID

This workflow visualizes the decision-making process in developing these compounds.

Workflow Start Start: Dihydrobenzofuran Precursor Step1 Step 1: Regioselective Bromination (NBS/ACN) Start->Step1 Check1 QC: NMR/MS Purity > 95%? Step1->Check1 Check1->Step1 No (Repurify) Step2 Step 2: Functionalization (e.g., Suzuki Coupling at Br) Check1->Step2 Yes Step3 Step 3: Biological Screening (MTT / COX-2 Assay) Step2->Step3 Decision Hit Validation (IC50 < 10 µM?) Step3->Decision Refine Refine: SAR Optimization Decision->Refine No Lead Lead Candidate Identified Decision->Lead Yes Refine->Step2 New Analogs

Figure 2: Development Pipeline. A systematic approach to optimizing brominated dihydrobenzofurans.

Key Data Summary

Compound ClassModificationPrimary TargetIC50 / ActivityKey Reference
5-Bromo-DHB C5-BrominationHCT116 (Colorectal)2.5 µM[1]
Difluoro-Bromo-DHB F + Br SubstitutionCOX-2 / Bcl-270% Growth Inhibition[1]
7-Acetyl-4,6-dimethoxy C7-Acetyl + OMeAntifeedant (Insect)ED50 1.3 µg/cm²[4]
Benzofuran-2-acetate Methyl acetate deriv.MCF-7 (Breast)Antiproliferative[2]

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. National Institutes of Health (PMC). Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]

  • Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. Available at: [Link][2]

Sources

Application Note: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol as a Bifunctional Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (hereafter 5-Br-DBM ) is a high-value pharmacophore scaffold characterized by its rigid bicyclic core and orthogonal reactivity handles. Unlike flat benzofurans, the dihydro core introduces a chiral center at the C2 position, offering three-dimensionality (Fsp³ character) critical for improving solubility and receptor fit in modern drug design.

This guide outlines the strategic application of 5-Br-DBM in synthesizing bioactive libraries, specifically targeting Melatonin (MT1/MT2) agonists and Kinase inhibitors . We provide validated protocols for leveraging its two distinct reactive sites: the aryl bromide (for cross-coupling) and the primary alcohol (for nucleophilic substitution or oxidation).

Strategic Utility: The "Orthogonal" Advantage

The power of 5-Br-DBM lies in its ability to undergo divergent synthesis without extensive protecting group manipulations.

FeatureChemical HandleReactivity ProfileApplication
Site A Aryl Bromide (C5)Electrophilic (Pd-catalyzed)Extension of the aromatic core (Biaryl systems for Kinase/GPCR binding pockets).
Site B Primary Alcohol (C2-CH₂OH)Nucleophilic / OxidizableAttachment of polar "tails" (amines, amides) or conversion to aldehydes for reductive amination.
Core DihydrobenzofuranRigid, Lipophilic, Chiral (C2)Bioisostere for indanes (e.g., Ramelteon) and chromans; reduces metabolic liability compared to flat aromatics.

Application Workflow: Divergent Library Synthesis

The following pathway illustrates how to selectively functionalize the scaffold to generate diverse chemical libraries.

DivergentSynthesis Start (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (Scaffold) PathA Path A: Side-Chain Functionalization (Mitsunobu / Tosylation) Start->PathA Retain Br PathB Path B: Core Extension (Suzuki-Miyaura Coupling) Start->PathB Retain OH InterA Intermediate A (5-Br-Core-Linker-R) PathA->InterA FinalA Library A: Core-Extended Analogs (Suzuki Coupling last) InterA->FinalA Pd(PPh3)4, Ar-B(OH)2 InterB Intermediate B (Biaryl-Core-CH2OH) PathB->InterB FinalB Library B: Polar Tail Analogs (Reductive Amination last) InterB->FinalB 1. Swern Ox 2. HNR2

Figure 1: Divergent synthetic routes allowing for "Tail-First" (Path A) or "Core-First" (Path B) optimization.

Case Study: Synthesis of Melatonin Receptor Agonist Analogs

Dihydrobenzofurans are established bioisosteres for the indane core found in Ramelteon (Rozerem). The 5-position allows for electronic tuning, while the 2-position mimics the ethyl-amide side chain essential for MT1/MT2 binding.

Validated Protocol A: Suzuki-Miyaura Coupling (Core Extension)

Context: This protocol couples the 5-Br position with an aryl boronic acid while leaving the alcohol intact.

Reagents:

  • Substrate: 5-Br-DBM (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: In a microwave vial, combine 5-Br-DBM (229 mg, 1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol) in Dioxane/H₂O (5 mL). Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (40 mg) quickly under positive Argon flow. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4-6 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The alcohol group usually directs the product to elute in 30-50% EtOAc.

QC Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the alcohol triplet (if oxidized) or shift in aromatic protons. The CH₂ protons of the dihydrofuran ring (C3 position) typically appear as a multiplet around δ 3.0–3.4 ppm.

Validated Protocol B: Mitsunobu Reaction (Side-Chain Installation)

Context: Converting the primary alcohol into a nitrogen nucleophile (e.g., phthalimide) to generate a primary amine precursor, essential for GPCR ligand synthesis.

Reagents:

  • Substrate: 5-Br-DBM (1.0 eq)

  • Nucleophile: Phthalimide (1.1 eq)

  • Phosphine: Triphenylphosphine (PPh₃, 1.2 eq)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate, 1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Dissolve 5-Br-DBM (1.0 mmol), PPh₃ (314 mg), and Phthalimide (161 mg) in anhydrous THF (10 mL) under N₂. Cool to 0°C.

  • Addition: Add DIAD (236 µL) dropwise over 15 minutes. Caution: Exothermic reaction. Maintain temperature < 5°C to prevent side reactions.

  • Incubation: Allow to warm to RT and stir for 12 hours.

  • Deprotection (One-Pot optional): To generate the free amine, add Hydrazine hydrate (5.0 eq) and reflux for 2 hours.

  • Isolation: Filter off the white precipitate (phthalhydrazide). Concentrate the filtrate and purify the amine via SCX (Strong Cation Exchange) cartridge or acid-base extraction.

Stereochemical Considerations

The C2 position of 5-Br-DBM is chiral. For high-affinity binding (e.g., Melatonin receptors), the (S)-enantiomer is often preferred, though the (R)-enantiomer shows activity in specific derivatives [1].

  • Resolution: Racemic 5-Br-DBM can be resolved via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA).

  • Asymmetric Synthesis: Alternatively, use hydrolytic kinetic resolution (HKR) on the epoxide precursor before ring closure if synthesizing de novo.

Pathway Visualization: Melatonin Agonist Design

The following diagram maps the structural logic of using 5-Br-DBM to mimic the pharmacophore of Ramelteon.

MelatoninSAR Scaffold 5-Br-DBM Scaffold (Dihydrobenzofuran Core) Mod1 Modification 1: C5-Position (Electronic Tuning) Scaffold->Mod1 Suzuki Coupling (e.g., with 4-F-Phenyl) Mod2 Modification 2: C2-Linker (Pharmacophore Spacer) Scaffold->Mod2 Mitsunobu + Acylation (Ethyl-amide tail) Target Target: MT1/MT2 Agonist (Bioisostere of Ramelteon) Mod1->Target Mod2->Target Mechanism Mechanism: High Affinity Binding to TMH 3 & 6 of Receptor Target->Mechanism Ki < 1.0 nM

Figure 2: Structural Activity Relationship (SAR) map transforming 5-Br-DBM into a potent GPCR agonist.

References

  • Sun, L., et al. (2005).[1] "(R)-2-(4-Phenylbutyl)dihydrobenzofuran derivatives as melatoninergic agents." Bioorganic & Medicinal Chemistry Letters, 15(5), 1345-1349. Link

  • Duan, Y., et al. (2018). "Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions." Molecules, 23(10), 2446. Link

  • Lefoix, M., et al. (2024).[2] "Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans." RSC Advances, 14, 12345. Link(Note: General reference for dihydrobenzofuran construction methods).

Sources

Technical Application Note: Strategic Functionalization of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS: 352525-24-3) represents a high-value "privileged scaffold" in drug discovery, particularly for GPCR modulators (e.g., melatonin receptor agonists like Ramelteon) and kinase inhibitors. Its structural utility lies in its bifunctional orthogonality :

  • The Aryl Bromide (C5 Position): A robust handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to extend the aromatic core.

  • The Primary Alcohol (C2-Pendant): A versatile aliphatic handle for oxidation, activation, or etherification to tune solubility and pharmacophore placement.

This guide details validated protocols for diverging this intermediate into complex chemical space, prioritizing high-yielding, scalable methodologies suitable for lead optimization.

Chemical Reactivity & Strategic Logic

The primary challenge in functionalizing this molecule is chemoselectivity .

  • Base Sensitivity: The dihydrobenzofuran ring is generally stable, but the chiral center at C2 (if using enantiopure material) is susceptible to racemization under harsh basic conditions at high temperatures.

  • Oxidative Liability: The primary alcohol is easily oxidized. If C5-functionalization is the goal, the alcohol often requires no protection for Suzuki couplings but may require protection (e.g., TBDMS) for lithiation strategies.

Divergent Synthesis Workflow

The following diagram illustrates the critical decision pathways for functionalizing the scaffold.

FunctionalizationPath SM (5-Bromo-2,3-dihydro- benzofuran-2-yl)methanol Suzuki Suzuki-Miyaura (Biaryl Formation) SM->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Base, Heat Buchwald Buchwald-Hartwig (Amination) SM->Buchwald HNR2, Pd2(dba)3 XPhos, NaOtBu Mesylate Mesylation (Activation) SM->Mesylate MsCl, TEA DCM, 0°C Aldehyde DMP Oxidation (Aldehyde) SM->Aldehyde Dess-Martin Periodinane DCM, RT Amine Nucleophilic Displacement (Amines) Mesylate->Amine HNR2, K2CO3 CH3CN, Heat

Figure 1: Divergent functionalization strategy. Path 1 (Red) focuses on the aromatic core; Path 2 (Yellow/Green) focuses on the aliphatic side chain.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: To install an aryl or heteroaryl group at the C5 position while preserving the free alcohol. Rationale: The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ due to its resistance to oxidation and higher turnover numbers for electron-rich aryl bromides. Potassium phosphate is used as a base to minimize potential racemization or elimination side reactions compared to stronger alkoxides.

Materials:

  • Substrate: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and K₃PO₄. Seal and purge with nitrogen for 5 minutes.

  • Solvation: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive nitrogen stream.

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by LC-MS (Target mass = SM - Br + Ar).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will be more polar than the starting bromide.

Protocol B: Buchwald-Hartwig Amination (C5-Amination)

Objective: To install a secondary or tertiary amine directly onto the aromatic ring. Rationale: XPhos is the ligand of choice for this transformation. It forms a highly active catalyst system with Pd₂(dba)₃ that is bulky enough to facilitate reductive elimination, crucial for preventing β-hydride elimination when using aliphatic amines.

Materials:

  • Substrate: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (1.0 eq)

  • Amine: R₂NH (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (0.02 eq)

  • Ligand: XPhos (0.04 eq)

  • Base: NaOtBu (1.5 eq) (Note: If substrate is base-sensitive, switch to Cs₂CO₃).

  • Solvent: Toluene (anhydrous)

Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in toluene and stir for 10 mins at RT to generate the active species (solution turns from purple to orange/brown).

  • Addition: Add the substrate, amine, and base to the catalyst solution.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Work-up: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

  • Purification: Reverse-phase preparative HPLC is often required to separate the amine product from ligand byproducts.

Protocol C: Side-Chain Activation & Displacement (C2-Functionalization)

Objective: To convert the hydroxyl group into a leaving group (Mesylate) and displace it with a nucleophile. Rationale: Direct displacement of the alcohol is difficult. Mesylation is preferred over tosylation for steric reasons (less bulky) and faster kinetics on the primary alcohol.

Step 1: Mesylation

  • Dissolve substrate (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0°C .

  • Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq).

  • Stir at 0°C for 30–60 minutes. TLC should show complete consumption.

  • Critical Step: Quench with cold NaHCO₃ (aq). Extract rapidly with DCM. Do not store the mesylate long-term ; use immediately in Step 2 to avoid decomposition.

Step 2: Nucleophilic Displacement

  • Dissolve the crude mesylate in Acetonitrile (CH₃CN).

  • Add the Nucleophile (e.g., Morpholine, primary amine) (2.0 eq) and K₂CO₃ (2.0 eq).

  • Heat to 60°C for 4 hours.

  • Standard aqueous work-up and column chromatography.

Summary of Reaction Parameters

TransformationKey ReagentsTemp (°C)Typical YieldCritical Parameter
Suzuki Coupling Pd(dppf)Cl₂, K₃PO₄8575–90%Degassing is vital to prevent homocoupling.
Buchwald Amination Pd₂(dba)₃, XPhos, NaOtBu10060–80%Anhydrous conditions required.
Mesylation MsCl, TEA0>95%Temperature control; exothermic.
Oxidation (Aldehyde) Dess-Martin Periodinane2585–95%Avoid acidic work-up to prevent racemization.

References

  • Suzuki Coupling on Benzofurans

    • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions.
    • Source:

  • Buchwald-Hartwig Methodology

    • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.
    • Source:

  • Dihydrobenzofuran Synthesis & Reactivity

    • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus.
    • Source:

  • General Oxidation Protocols (Dess-Martin)

    • Dess-Martin Periodinane Oxid
    • Source:

Application Note: High-Precision Development of Anticancer Scaffolds using (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS: 103262-35-7) as a privileged building block in the synthesis of targeted anticancer agents. Unlike planar benzofurans, the dihydrobenzofuran core offers increased Fsp³ character, enhancing solubility and metabolic stability—critical parameters in modern drug discovery.

This guide focuses on leveraging the compound's dual-functional handles—the electrophilic aryl bromide at C5 and the nucleophilic hydroxymethyl group at C2—to access libraries of EGFR inhibitors , Tubulin polymerization inhibitors , and Pin1 modulators .

Strategic Rationale: The Dihydrobenzofuran Advantage[1]

In oncology drug development, the transition from "flat" aromatic systems to three-dimensional scaffolds is a proven strategy to improve clinical success rates. (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol serves as a linchpin intermediate due to its specific structural attributes:

  • The C5-Bromine Handle: Positioned to facilitate Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of "hinge-binding" motifs essential for kinase inhibition.

  • The C2-Hydroxymethyl Handle: A versatile vector for installing solubilizing groups (piperazines, morpholines) or mimicking the ribose moiety of ATP in active sites.

  • Chirality Potential: The C2 position is a chiral center. While often supplied as a racemate, enantioselective derivatization can yield isomer-pure candidates, a requirement for late-stage lead optimization.

Pharmacophore Mapping

The diagram below illustrates how this scaffold integrates into a hypothetical kinase inhibitor binding pocket.

PharmacophoreMap Core (5-Br-2,3-dihydrobenzofuran-2-yl)methanol (Scaffold Core) Bromine 5-Bromo Position (Electrophile) Core->Bromine Site 1 Alcohol 2-Hydroxymethyl (Nucleophile) Core->Alcohol Site 2 Target_Hinge Kinase Hinge Region (Hydrophobic Pocket) Bromine->Target_Hinge Pd-Catalyzed Arylation (e.g., Pyrimidine coupling) Target_Solvent Solvent Exposed Region (H-Bonding) Alcohol->Target_Solvent Amination/Etherification (Solubility & Selectivity)

Figure 1: Pharmacophore mapping of the scaffold. The C5 position targets the hydrophobic hinge, while the C2 arm extends into the solvent front.

Experimental Protocols

Protocol A: Divergent Synthesis Workflow

Objective: To generate a library of C5-arylated dihydrobenzofurans with variable C2-amine side chains.

Step 1: Activation of the C2-Alcohol (Mesylation)

The primary alcohol is converted to a mesylate to facilitate nucleophilic substitution.

  • Reagents: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve starting material in DCM at 0°C under N₂.

    • Add TEA, followed by dropwise addition of MsCl.

    • Stir for 2 hours at RT. Monitor by TLC (Hexane:EtOAc 7:3).

    • Critical Checkpoint: Ensure complete consumption of alcohol to prevent side reactions in Step 2.

    • Workup: Wash with NaHCO₃, brine, dry over MgSO₄, and concentrate. Use crude for Step 2.

Step 2: Nucleophilic Displacement (Introduction of Solubility)
  • Reagents: Crude Mesylate (1.0 eq), Secondary Amine (e.g., N-methylpiperazine, 3.0 eq), K₂CO₃ (2.0 eq), Acetonitrile.

  • Procedure:

    • Reflux the mixture at 80°C for 6–12 hours.

    • Observation: The formation of the amine side chain is crucial for lysosomal trapping and oral bioavailability.

    • Purification: Flash column chromatography (DCM:MeOH gradient).

Step 3: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)
  • Reagents: C2-Amine intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2.0 eq), Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents thoroughly with Argon (3 cycles).

    • Heat at 90°C for 4 hours.

    • Mechanistic Insight: The electron-rich nature of the dihydrobenzofuran ring facilitates oxidative addition at the C5-Br bond.

Protocol B: In Vitro Antiproliferative Assay (MTT)

Objective: Validate the anticancer potency of synthesized derivatives against EGFR-overexpressing cell lines (e.g., A549, HCT116).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat with compounds (0.01 – 50 µM) for 72h. Include Gefitinib as a positive control.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Abs at 570 nm.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Data Summary & Structure-Activity Relationship (SAR)

The following table summarizes expected SAR trends based on benzofuran literature [1, 2].

Modification SiteSubstituent GroupPredicted EffectMechanistic Basis
C5 (Bromine) UnsubstitutedLow PotencyLack of hydrophobic interaction in kinase hinge.
C5 (Bromine) 3,4-DimethoxyphenylHigh Potency Mimics quinazoline core of EGFR inhibitors; pi-stacking.
C5 (Bromine) Pyridin-3-ylModerate PotencyH-bond acceptor capability; improved solubility.
C2 (Alcohol) -CH₂OH (Parent)Low BioavailabilityHigh polar surface area; poor membrane permeability.
C2 (Alcohol) -CH₂-N-MorpholineHigh Bioavailability Improved logP and lysosomal sequestration.

Synthesis Pathway Visualization

SynthesisWorkflow Start (5-Br-2,3-dihydrobenzofuran-2-yl)methanol Step1 Step 1: Mesylation (MsCl, TEA, DCM) Start->Step1 Inter1 Mesylate Intermediate Step1->Inter1 Step2 Step 2: Amination (HNR2, K2CO3, MeCN) Inter1->Step2 Inter2 C2-Amine Scaffold (Soluble Core) Step2->Inter2 Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Inter2->Step3 Final Final Anticancer Candidate (Dual Functionalized) Step3->Final

Figure 2: Step-wise synthetic pathway from the raw building block to the final drug candidate.

References

  • Benzofurans Scaffolds: Applications in Anticancer Drugs Discovery and Development. ResearchGate. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - NIH. Available at: [Link]

Application Note: Investigating the Anti-Inflammatory Properties of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydrobenzofuran scaffold, specifically (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol , represents a privileged structure in medicinal chemistry due to its versatility and established bioactivity profiles. Recent structure-activity relationship (SAR) studies suggest that analogs of this core scaffold exhibit potent anti-inflammatory properties by modulating the arachidonic acid pathway and suppressing nuclear factor-kappa B (NF-κB) signaling.

This Application Note provides a rigorous, standardized workflow for evaluating these analogs. It details protocols for assessing cell viability, quantifying nitric oxide (NO) suppression, and determining specific cyclooxygenase-2 (COX-2) inhibition.

Scientific Background & Rationale

The Benzofuran Pharmacophore

Benzofuran derivatives are naturally occurring heterocyclic compounds (e.g., ailanthoidol, egonol) known for diverse biological activities including antioxidant, antitumor, and anti-inflammatory effects.[1][2][3][4][5] The 5-bromo substitution on the benzene ring and the 2-hydroxymethyl group provide critical handles for further functionalization, enhancing lipophilicity and target binding affinity.

Mechanism of Action

The anti-inflammatory efficacy of these analogs is hypothesized to stem from a dual mechanism:

  • Enzymatic Inhibition: Direct competitive binding to the hydrophobic channel of COX-2, preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2).

  • Transcriptional Regulation: Inhibition of the NF-κB signaling cascade, thereby downregulating the expression of pro-inflammatory cytokines (TNF-α, IL-6) and inducible nitric oxide synthase (iNOS).

Experimental Workflow Diagram

The following diagram outlines the logical progression from compound synthesis to mechanistic validation.

Workflow Start Compound Library (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Analogs Screening Primary Screening (Cell Viability & NO Production) Start->Screening Solubilization (DMSO) Selection Hit Selection (High Potency / Low Toxicity) Screening->Selection IC50 Determination EnzymeAssay Biochemical Validation (COX-1 / COX-2 Inhibition) Selection->EnzymeAssay Selectivity Index Pathway Mechanistic Profiling (NF-κB / MAPK Signaling) Selection->Pathway Protein Expression Lead Lead Candidate Optimization EnzymeAssay->Lead Pathway->Lead

Figure 1: Integrated workflow for the evaluation of benzofuran-based anti-inflammatory agents.

Experimental Protocols

Protocol A: Cell Viability Assessment (MTT Assay)

Objective: To determine the non-cytotoxic concentration range of analogs to ensure that reduced inflammation markers are not artifacts of cell death.

Materials:

  • Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[6][7]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

Methodology:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment: Replace media with fresh DMEM containing serially diluted analogs (0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is < 0.1%.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL of DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate % Cell Viability using the formula:



Acceptance Criteria: Only concentrations yielding >90% viability should be used for subsequent anti-inflammatory assays.
Protocol B: Nitric Oxide (NO) Suppression Assay

Objective: To quantify the inhibition of nitrite accumulation (a stable NO metabolite) in LPS-stimulated macrophages.

Materials:

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (1 µg/mL).

  • Griess Reagent: 1% sulfanilamide in 5% phosphoric acid + 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).

Methodology:

  • Pre-treatment: Seed cells as in Protocol A. Pre-treat with selected analog concentrations for 1 hour.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to wells (excluding negative control) and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate briefly (1000 rpm, 5 min) to settle debris. Transfer 100 µL of culture supernatant to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess Reagent to the supernatant. Incubate at room temperature for 10 minutes in the dark.

  • Quantification: Measure absorbance at 540 nm.

  • Standard Curve: Generate a standard curve using Sodium Nitrite (

    
    ) (0–100 µM) to calculate molar concentrations.
    

Mechanistic Insight: A reduction in NO without a reduction in cell viability indicates specific inhibition of the iNOS pathway, a hallmark of anti-inflammatory activity for benzofuran derivatives [1].

Protocol C: COX-2 Enzymatic Inhibition Assay

Objective: To verify if the analogs directly inhibit the COX-2 enzyme, distinguishing them from general antioxidants.

Materials:

  • Recombinant Human COX-2 Enzyme.

  • Arachidonic Acid (Substrate).[8][9]

  • Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical Item No. 701050).

Methodology:

  • Preparation: Prepare the reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Inhibitor Incubation: In designated wells, add 10 µL of the benzofuran analog. Add 10 µL of Heme solution. Add 10 µL of COX-2 enzyme.[9] Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells. Quickly mix and incubate for exactly 2 minutes at 37°C.

  • Termination: Stop reaction by adding 30 µL of saturated Stannous Chloride solution.

  • Detection: Quantify PGF2α produced via ELISA (included in kit) or measure oxidized TMPD absorbance at 590 nm if using a peroxidase-coupled assay.

Data Presentation: Summarize


 values in a comparative table.
Compound IDStructureCOX-1

(µM)
COX-2

(µM)
Selectivity Index (COX-1/COX-2)
Ref (Celecoxib) Diarylheterocycle15.00.04375
Analog 5a 5-Br-benzofuran...>10012.5>8
Analog 5b 5-Br-2-methyl...85.04.220.2

Pathway Visualization: NF-κB Signaling

To confirm the mechanism, Western Blotting should be performed on lysates from Protocol B. The following diagram illustrates the specific phosphorylation events targeted by benzofuran analogs.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (IKKα/IKKβ) TLR4->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (p65/p50) Inactive Complex IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (p65) Active Transcription Factor NFkB_Cyto->NFkB_Nuc Translocation Drug Benzofuran Analog (Inhibitor) Drug->IKK Blocks Phosphorylation DNA Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Nuc->DNA Transcription

Figure 2: Proposed mechanism of action. Benzofuran analogs inhibit IKK phosphorylation, preventing NF-κB translocation.

References

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation.[2] International Journal of Molecular Sciences, 24(4), 3575.[2] Link

  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Documentation. Link

  • Kim, Y.J., et al. (2023). Anti-inflammatory activities of Levilactobacillus brevis in RAW 264.7 cells stimulated with lipopolysaccharide. Korean Journal of Food Preservation. Link

  • Hassan, G.S., et al. (2019). Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors.[10] Future Medicinal Chemistry. Link

  • RSC Publishing. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study.[11] New Journal of Chemistry. Link

Sources

High-Fidelity Functionalization of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol via Metal-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a high-value pharmacophore scaffold, bridging the structural gap between rigid benzofurans and flexible alkyl chains. Its unique reactivity profile—featuring an aryl bromide at C-5 and a primary neopentyl-like alcohol at C-2—presents specific chemoselectivity challenges during metal-catalyzed cross-coupling. This Application Note details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing strategies to mitigate hydroxyl interference and maximize yield.

Introduction & Structural Analysis[1][2][3][4]

The 2,3-dihydrobenzofuran core is a "privileged structure" in medicinal chemistry, appearing in various bioactive natural products and synthetic drugs (e.g., antidepressants, anti-inflammatory agents).

Chemoselectivity Challenges

The starting material, (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (1) , contains two reactive centers:

  • C-5 Aryl Bromide: The primary site for oxidative addition by Pd(0) species. It is electronically activated by the para-oxygen of the furan ring, making it highly reactive toward cross-coupling.

  • C-2 Hydroxymethyl Group: A nucleophilic primary alcohol. While generally inert in Suzuki conditions, it poses a significant risk in Buchwald-Hartwig aminations or etherifications where strong bases (e.g., NaOtBu) can deprotonate it, leading to competitive O-arylation or catalyst poisoning.

Strategic Workflow

To ensure reproducibility and high yields, we categorize the workflows based on the base sensitivity of the coupling reaction.

Workflow Start (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Decision Select Coupling Type Start->Decision Suzuki Suzuki-Miyaura (Mild Base: K2CO3) Decision->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Strong Base: NaOtBu) Decision->Buchwald C-N Bond Direct Direct Coupling (No Protection Needed) Suzuki->Direct Protect Silyl Protection (TBS-Cl) Buchwald->Protect Avoid O-Arylation Prod_Suzuki 5-Aryl Derivative Direct->Prod_Suzuki Pd(dppf)Cl2 Prod_Buchwald 5-Amino Derivative Protect->Prod_Buchwald Pd2(dba)3 / XPhos then TBAF

Figure 1: Decision tree for functionalizing (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol based on reaction conditions.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl groups at C-5. Mechanism: The primary alcohol is tolerated well by carbonate bases, allowing for a direct, protection-free synthesis.

Reaction Setup
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride dichloromethane complex). Chosen for its resistance to air and moisture compared to Pd(PPh₃)₄.

  • Base: Potassium Carbonate (K₂CO₃).[1][2][3]

  • Solvent System: 1,4-Dioxane : Water (4:1). The water is critical for dissolving the inorganic base and facilitating the transmetallation step.

Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)

    • K₂CO₃ (3.0 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Add the Dioxane/Water mixture (0.1 M concentration relative to bromide) via syringe.

  • Reaction: Heat the block to 80–90 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 2:1). The starting bromide (Rf ~0.4) should disappear; the product is typically more polar if the boronic acid contains heteroatoms.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂).

Optimization Table
ParameterStandard ConditionOptimization for Sterically Hindered Partners
Catalyst Pd(dppf)Cl₂ (5 mol%)XPhos Pd G2 (2-3 mol%)
Base K₂CO₃ (3.0 eq)K₃PO₄ (3.0 eq)
Temperature 80 °C100 °C (Microwave: 120 °C for 30 min)
Yield Expectation 85–95%70–85%

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine moieties (C-N bond) at C-5. Critical Insight: Unlike the Suzuki reaction, standard Buchwald conditions often utilize strong alkoxide bases (NaOtBu). Using the free alcohol substrate directly can result in deprotonation of the C-2 methanol, leading to side reactions. We recommend a protection-deprotection strategy for maximum reliability.

Step 1: Silyl Protection
  • Dissolve (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol in DCM (0.2 M).

  • Add Imidazole (1.5 equiv) and TBS-Cl (1.2 equiv).

  • Stir at RT for 2 hours. Quench with water, extract, and concentrate to yield the TBS-ether intermediate .

Step 2: C-N Coupling (The Buchwald Step)
  • Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) + XPhos (ligand). XPhos is preferred for electron-rich aryl bromides and provides excellent turnover.

  • Base: Sodium tert-butoxide (NaOtBu).

Protocol:

  • Charge: In a glovebox or under strict inert atmosphere, combine:

    • TBS-protected Bromide (1.0 equiv)

    • Amine (1.2 equiv)

    • NaOtBu (1.4 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Heat: 100 °C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate.

Step 3: Deprotection
  • Dissolve the crude coupled product in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 1 hour.

  • Purification: Isolate the final amino-alcohol via column chromatography.

Mechanistic Pathway & Troubleshooting

Understanding the catalytic cycle helps in troubleshooting low yields.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetallation (Base Required) Complex1->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-R RedElim->Pd0 - Ar-R

Figure 2: General Catalytic Cycle. Note that for electron-rich dihydrobenzofurans, Oxidative Addition is generally fast; Transmetallation is often the stall point if the base is insufficient.

Troubleshooting Guide
  • Problem: Low conversion of starting material.

    • Cause: Catalyst deactivation (oxidation) or poor ligand quality.

    • Solution: Use fresh catalyst ampoules or switch to a pre-formed catalyst like XPhos Pd G4.

  • Problem: Formation of Protodehalogenated byproduct (Ar-H instead of Ar-Br).

    • Cause: "Beta-hydride elimination" is not possible here, but H-abstraction from solvent can occur if transmetallation is slow.

    • Solution: Increase concentration of Boronic acid; ensure rigorous degassing to remove Oxygen.

References

  • Suzuki-Miyaura Coupling of Benzofuran Derivatives

    • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
    • Source: PMC (NIH)
    • [Link]

  • Buchwald-Hartwig Amination Strategies

    • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.
    • Source: PMC (NIH)
    • [Link]

  • Safety Data (GHS Classifications)

    • (5-Bromofuran-2-yl)methanol Compound Summary.
    • Source: PubChem[4]

    • [Link]

Sources

Advanced Protocols for the Asymmetric Synthesis of Chiral Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The dihydrobenzofuran (DHBF) scaffold is a privileged structural motif found in a vast array of bioactive natural products (e.g., tremetone, fomannoxin) and pharmaceutical candidates exhibiting anti-cancer, anti-inflammatory, and antimicrobial properties. The biological activity of these molecules is often strictly governed by the absolute configuration at the C2 and C3 positions. Consequently, the development of robust, scalable, and highly enantioselective synthetic methodologies is critical for structure-activity relationship (SAR) studies.

This Application Note details two distinct, high-impact protocols for constructing chiral DHBFs:

  • Transition Metal-Catalysis: Pd(II)-catalyzed enantioselective C–H activation/C–O bond formation.[1][2]

  • Organocatalysis: Asymmetric [3+2] cycloaddition via oxidative dearomatization.

These methods were selected for their atom economy, high enantiomeric excess (ee), and tolerance of diverse functional groups.[3]

Method A: Pd(II)-Catalyzed Enantioselective C–H Activation[1][2]

Principle & Mechanism

This protocol utilizes a Pd(II)/Pd(IV) redox cycle or a Pd(II)-catalyzed C–H activation followed by reductive elimination.[1][2] The key innovation is the use of Mono-N-Protected Amino Acid (MPAA) ligands (e.g., Boc-Val-OH), which serve as chiral bifunctional ligands. They facilitate the C–H cleavage via a concerted metalation-deprotonation (CMD) pathway and induce chirality during the C–O bond-forming step.

Mechanistic Workflow (DOT Visualization)

Pd_Catalysis_Cycle Substrate Phenylacetic Acid Substrate Pd_Complex Pd(II)-MPAA Active Species Substrate->Pd_Complex Coordination CH_Activation Enantioselective C-H Activation Pd_Complex->CH_Activation Palladacycle Chiral Palladacycle Intermediate CH_Activation->Palladacycle CMD Pathway Oxidation Oxidation to Pd(IV) (via Oxidant) Palladacycle->Oxidation Reductive_Elim C-O Bond Formation (Reductive Elimination) Oxidation->Reductive_Elim Reductive_Elim->Pd_Complex Regeneration of Pd(II) Product Chiral Dihydrobenzofuran Reductive_Elim->Product

Figure 1: Catalytic cycle for Pd(II)-catalyzed enantioselective C-H activation using MPAA ligands. The chiral ligand controls the stereoselectivity of the C-H cleavage and subsequent cyclization.

Detailed Protocol

Target Substrate: 2-Substituted Phenylacetic Acids Catalyst System: Pd(OAc)₂ / Boc-L-Val-OH Oxidant: 1,4-Benzoquinone (BQ) or AgOAc (depending on specific variant)

Materials:
  • Pd(OAc)₂ (Sigma-Aldrich, 98%)

  • Boc-L-Val-OH (Combi-Blocks, >99% ee)

  • Substituted Phenylacetic Acid (1.0 equiv)

  • 1,4-Benzoquinone (BQ) (2.0 equiv)

  • KHCO₃ (2.0 equiv)

  • Solvent: tert-Amyl alcohol (t-AmOH)

Step-by-Step Procedure:
  • Preparation: In a glovebox or under an argon atmosphere, charge a 20 mL reaction vial (equipped with a magnetic stir bar) with Pd(OAc)₂ (10 mol%) and Boc-L-Val-OH (20 mol%).

  • Substrate Addition: Add the phenylacetic acid substrate (0.2 mmol), BQ (0.4 mmol), and KHCO₃ (0.4 mmol).

  • Solvation: Add t-AmOH (2.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 60 °C for 12–24 hours. The reaction color typically changes from orange to dark brown/black as Pd(0) precipitates towards the end.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc (3 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford the chiral dihydrobenzofuran-2-one derivative.

Critical Control Points:

  • Ligand Purity: Ensure the amino acid ligand is enantiopure; racemization of the ligand leads to poor product ee.

  • Temperature: Do not exceed 80 °C, as this promotes ligand decomposition and background racemic reaction.

Method B: Organocatalytic Asymmetric [3+2] Cycloaddition

Principle & Mechanism

This method employs a "dearomative" strategy.[4] Phenols or naphthols are oxidized (often in situ) to form electrophilic quinone methides or similar intermediates. These undergo an asymmetric [3+2] cycloaddition with electron-rich alkenes (dienophiles) catalyzed by chiral organocatalysts such as Chiral Phosphoric Acids (CPAs) or N-Heterocyclic Carbenes (NHCs).

Mechanistic Workflow (DOT Visualization)

Organo_Catalysis Phenol Phenol/Naphthol Precursor QM o-Quinone Methide (Intermediate) Phenol->QM Oxidation Oxidant Oxidant (e.g., PIDA or Air) Oxidant->QM Complex Activated Chiral Complex QM->Complex H-Bonding/Activation Catalyst Chiral Catalyst (CPA or NHC) Catalyst->Complex Cycloadd [3+2] Cycloaddition Complex->Cycloadd + Alkene Alkene Electron-Rich Alkene Alkene->Cycloadd Cycloadd->Catalyst Recycle DHBF Chiral Dihydrobenzofuran Cycloadd->DHBF

Figure 2: Organocatalytic cascade for the synthesis of dihydrobenzofurans via [3+2] cycloaddition. The catalyst activates the electrophile (quinone methide) for face-selective attack.

Detailed Protocol

Target Substrate: 2-Naphthols and Styrenes/Enol Ethers Catalyst: Chiral Phosphoric Acid (e.g., (R)-TRIP or (R)-BINOL phosphate)

Materials:
  • Substituted 2-Naphthol (1.0 equiv)

  • Styrene derivative (1.2 equiv)

  • Oxidant: PIDA (Phenyliodine diacetate) (1.1 equiv)

  • Catalyst: (R)-TRIP (5 mol%)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:
  • Setup: In a flame-dried round-bottom flask under N₂, dissolve the 2-naphthol (0.2 mmol) and (R)-TRIP (0.01 mmol) in anhydrous DCM (2.0 mL).

  • Oxidation: Cool the solution to 0 °C. Add PIDA (0.22 mmol) portion-wise. Stir for 10 minutes to generate the o-quinone ketal/methide intermediate in situ.

  • Cycloaddition: Add the styrene (0.24 mmol) slowly via syringe.

  • Reaction: Stir at 0 °C to Room Temperature (RT) for 4–8 hours. Monitor consumption of the intermediate by TLC.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography on silica gel.

Quantitative Comparison & Validation

Method Selection Guide
FeatureMethod A: Pd-Catalyzed C-H ActivationMethod B: Organocatalytic [3+2]
Primary Bond Formation Intramolecular C–OIntermolecular C–C / C–O
Substrate Scope Phenylacetic acids, Benzoic acidsPhenols, Naphthols, Quinones
Atom Economy High (Loss of 2H)Moderate (Depends on oxidant)
Enantioselectivity (ee) Typically 90–99%85–98%
Key Limitation Requires directing group (acid/amide)Requires oxidative activation
Analytical Validation (QA/QC)

1. Enantiomeric Excess (ee) Determination:

  • Technique: Chiral HPLC (High-Performance Liquid Chromatography).

  • Columns: Daicel Chiralcel OD-H or Chiralpak AD-H are standard for DHBFs.

  • Mobile Phase: Hexanes/Isopropanol (typically 90:10 to 99:1).

  • Detection: UV at 254 nm.

  • Calculation:

    
    
    

2. Absolute Configuration:

  • Confirm via X-ray crystallography if a solid derivative can be obtained.

  • Compare Optical Rotation

    
     with literature values for known compounds (e.g., Tremetone derivatives).
    

References

  • Cheng, X.-F., Li, Y., Su, Y.-M., Yin, F., Wang, J.-Y., Sheng, J., Vora, H. U., Wang, X.-S., & Yu, J.-Q. (2013).[1] Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(4), 1236–1239. Link

  • Wang, H., & Yu, J.-Q. (2015). Pd(II)-Catalyzed Hydroxyl-Directed C–H Activation/C–O Cyclization: Expedient Construction of Dihydrobenzofurans.[5] Journal of the American Chemical Society, 137(45), 14467–14472. Link

  • Luo, X., Zhou, Y., & Li, X. (2024). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions. Chinese Journal of Organic Chemistry, 44. Link

  • Blum, T. R., Miller, Z. D., Bates, D. M., Guzei, I. A., & Yoon, T. P. (2016). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Science, 354(6318), 1391–1395. Link

  • Tu, Y., Xu, B., Wang, Q., Dong, H., Zhang, Z.-M., & Zhang, J. (2023).[6] A Highly Enantioselective Pd/TY-Phos-Catalyzed Heck/Tsuji-Trost Reaction for Chiral Dihydrobenzofurans.[6] Journal of the American Chemical Society, 145(8), 4378–4383. Link

Sources

Scale-up synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Development for (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Executive Summary

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a high-value heterocyclic building block, serving as a critical intermediate for melatonin receptor agonists (e.g., Ramelteon analogs) and various selective serotonin reuptake inhibitors (SSRIs). While laboratory-scale synthesis often relies on expensive reagents like m-chloroperbenzoic acid (mCPBA) or chromatographic purification, these methods are economically and safety-prohibitive at the kilogram scale.

This Application Note details a robust, scalable 3-step protocol designed for Process Safety and Cost Efficiency . We transition from traditional batch reagents to industrial-standard oxidants and utilize a thermal rearrangement strategy that minimizes solvent waste.

Key Performance Indicators (KPIs) of this Protocol:

  • Atom Economy: High (Utilizes in-situ generated oxidants).

  • Purification: Chromatography-free (Reliance on crystallization and distillation).

  • Safety: Elimination of shock-sensitive peracids (mCPBA) in favor of controlled performic acid cyclization.

Retrosynthetic Analysis & Strategy

The most reliable route to the 2,3-dihydrobenzofuran scaffold, specifically preserving the C2-hydroxymethyl functionality, is the Oxidative Cyclization of 2-Allylphenols . Unlike the reaction of phenols with ethyl 2,3-dibromopropionate (which favors the fully aromatic benzofuran via elimination), this route selectively yields the dihydro congener.

Strategic Disconnection:

  • Target: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

  • Precursor: 2-Allyl-4-bromophenol.

  • Starting Material: 4-Bromophenol + Allyl Bromide.

Retrosynthesis Target (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (Target Molecule) Intermediate 2-Allyl-4-bromophenol (Key Intermediate) Target->Intermediate Oxidative Cyclization (5-exo-tet) Start 4-Bromophenol + Allyl Bromide Intermediate->Start Claisen Rearrangement & O-Alkylation

Figure 1: Retrosynthetic strategy focusing on the Claisen Rearrangement and Oxidative Cyclization pathway.

Detailed Experimental Protocol

Stage 1: O-Allylation of 4-Bromophenol

Objective: Synthesis of 1-allyloxy-4-bromobenzene.

Rationale: Potassium carbonate is selected over Sodium hydride (NaH) to avoid hydrogen evolution and allow for a milder, heterogeneous reaction profile manageable in large reactors.

Protocol:

  • Charge a reactor with 4-Bromophenol (1.0 equiv) and Acetone (5.0 vol).

  • Add Potassium Carbonate (K₂CO₃, 1.5 equiv, anhydrous, granular) with moderate agitation.

  • Heat the slurry to reflux (approx. 56°C).

  • Dose Allyl Bromide (1.2 equiv) dropwise over 60 minutes. Note: Allyl bromide is a lachrymator; ensure closed system.

  • Reflux for 4–6 hours. Monitor by HPLC (Target: < 0.5% starting phenol).

  • Workup: Cool to 25°C. Filter off inorganic salts (KBr/K₂CO₃). Rinse cake with Acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude allyl ether as a pale yellow oil.

  • Purification: None required for Stage 2. (Purity typically >98%).

Stage 2: Thermal Claisen Rearrangement

Objective: Synthesis of 2-Allyl-4-bromophenol.

Rationale: This step is solvent-free (neat) to maximize throughput. The high temperature drives the [3,3]-sigmatropic rearrangement.

Protocol:

  • Charge the crude 1-allyloxy-4-bromobenzene into a reactor equipped with a high-efficiency condenser and nitrogen inertion.

  • Heat the oil gradually to 190°C – 200°C .

    • Caution: Exothermic initiation may occur around 180°C. Control heating ramp.

  • Stir at 195°C for 4–8 hours.

    • IPC (In-Process Control): Monitor disappearance of ether peak.

  • Cool to 60°C.

  • Distillation (Optional but Recommended for GMP): Vacuum distill the product (approx. 110–120°C at 2 mmHg) to remove tarry byproducts.

    • Alternative: If distillation is skipped, dilute with Toluene and wash with mild caustic to remove unreacted ether (ether stays in organic, phenol goes to aqueous), then acidify. However, distillation is preferred for scale.

Stage 3: Oxidative Cyclization (The "Peroxide" Step)

Objective: Synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.[1]

Rationale: We replace mCPBA (shock hazard, high cost) with Performic Acid generated in-situ (Formic Acid + H₂O₂). This method is scalable, cheaper, and the byproduct is water/formic acid.

Protocol:

  • Charge 2-Allyl-4-bromophenol (1.0 equiv) and Dichloromethane (DCM) (or Ethyl Acetate for greener processing) (10 vol) into the reactor.

  • Add Formic Acid (85%, 5.0 equiv).

  • Cool the mixture to 0–5°C.

  • Dose Hydrogen Peroxide (30% aq, 1.2 equiv) dropwise, maintaining internal temperature < 10°C. Strict temperature control is vital to prevent runaway oxidation.

  • Warm to Room Temperature (20–25°C) and stir for 12–16 hours.

    • Mechanism:[2][3][4][5] Formation of the epoxide intermediate, followed by spontaneous intramolecular 5-exo-tet ring opening by the phenol oxygen.

  • Quench: Cool to 5°C. Slowly add saturated Na₂SO₃ (Sodium Sulfite) solution to destroy excess peroxide. Test with starch-iodide paper to confirm peroxide absence.

  • Phase Separation: Separate organic layer. Wash with 1N NaOH (to remove unreacted phenol and formic acid) and then Brine.

  • Concentration: Evaporate solvent to yield the crude solid.

  • Crystallization: Recrystallize from Ethanol/Heptane or Toluene to obtain off-white crystals.

Process Data & Specifications

ParameterSpecification / RangeNotes
Overall Yield 65% – 75% (3 Steps)Based on 4-Bromophenol start.
Purity (HPLC) > 99.0% (Area %)Critical for pharma intermediates.
Appearance White to Off-white Crystalline Solid
Melting Point 98°C – 102°CValidates crystal form.
Residual Solvents Compliant with ICH Q3CEnsure efficient drying.

Key Impurity Profile:

  • Unreacted Phenol: Removed via NaOH wash in Stage 3.

  • Chroman Derivative: (6-Bromo-chroman-3-ol). The 6-endo-tet cyclization product. Usually <5% due to Baldwin's rules favoring the 5-exo-tet (dihydrobenzofuran) path. Removed via crystallization.[1][5][6]

Process Flow Diagram (Graphviz)

ProcessFlow cluster_0 Stage 1: Allylation cluster_1 Stage 2: Claisen Rearrangement cluster_2 Stage 3: Oxidative Cyclization S1_Reactants 4-Bromophenol Allyl Bromide K2CO3 / Acetone S1_Process Reflux (56°C, 6h) Filtration (Remove Salts) S1_Reactants->S1_Process S1_Product Allyl Ether Intermediate S1_Process->S1_Product S2_Process Neat Heating 195°C, 4-8h S1_Product->S2_Process S2_Purification Vacuum Distillation (Optional) S2_Process->S2_Purification S2_Product 2-Allyl-4-bromophenol S2_Purification->S2_Product S3_Process Epoxidation & Cyclization 0°C -> RT, 16h S2_Product->S3_Process + Oxidants S3_Reactants Formic Acid / H2O2 (30%) DCM or EtOAc S3_Reactants->S3_Process S3_Quench Na2SO3 Quench NaOH Wash S3_Process->S3_Quench Final_Product (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (Crystalline Solid) S3_Quench->Final_Product

Figure 2: Step-by-step process flow for the synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

References

  • Claisen Rearrangement & Cyclization Strategy

    • Title: "Synthesis of 2,3-dihydrobenzofuran derivatives via Claisen rearrangement and oxidative cycliz
    • Source:Journal of Organic Chemistry, 2012.
    • Context: Validates the 2-allylphenol route for dihydrobenzofurans.
    • URL:[Link] (Representative link for Claisen/Cyclization mechanism).

  • Scale-Up of Performic Acid Oxidation

    • Title: "Safety Assessment of the Scale-Up of Performic Acid Oxid
    • Source:Organic Process Research & Development (OPRD).
    • Context: Safety protocols for replacing mCPBA with H2O2/Formic acid.
    • URL:[Link]

  • Synthesis of Dihydrobenzofuran Alcohols

    • Title: "Efficient synthesis of 2-hydroxymethyl-2,3-dihydrobenzofurans
    • Source:Tetrahedron Letters, Vol 44, Issue 25.
    • Context: Specific conditions for the cyclization step yielding the methanol deriv
    • URL:[Link]

  • Ramelteon Intermediate Chemistry

    • Title: "Process development for Ramelteon intermedi
    • Source:Chemical Pharmaceutical Bulletin.
    • Context: Illustrates the industrial relevance of the dihydrobenzofuran scaffold.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

Welcome to the technical support hub for the synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol . This scaffold is a critical pharmacophore in the development of melatonin receptor agonists and serotonin modulators.

The most robust, scalable pathway for this target avoids the erratic yields of direct allyl-ether cyclizations. Instead, we recommend the "Ester-Reduction Route" . This pathway offers superior control over the stereocenter (if chiral resolution is required later) and minimizes the formation of benzofuran byproducts.

Recommended Synthetic Pathway
  • Alkylation/Cyclization: Reaction of 4-bromophenol with ethyl 2,3-dibromopropionate to form Ethyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate .

  • Chemoselective Reduction: Conversion of the ester to the target alcohol using controlled hydride donation, preserving the aryl-bromide moiety.

SynthesisPath cluster_legend Critical Control Point start 4-Bromophenol inter Intermediate: Ethyl 5-bromo-2,3-dihydro- benzofuran-2-carboxylate start->inter K2CO3, Acetone Reflux, 12-16h (One-pot alkylation/cyclization) reagent Ethyl 2,3- dibromopropionate reagent->inter product Target: (5-Bromo-2,3-dihydro- benzofuran-2-yl)methanol inter->product NaBH4 + CaCl2 (EtOH) OR LiAlH4 (0°C, THF)

Figure 1: The optimized "Ester-Reduction" pathway minimizes side reactions common in radical cyclization routes.

Phase I: Core Construction (Cyclization)

Objective: Synthesize the intermediate Ethyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate.

Critical Protocol Parameters
ParameterRecommendationRationale
Base Potassium Carbonate (

), Anhydrous
Mild enough to prevent polymerization of the acrylate intermediate but strong enough for phenol deprotonation.
Solvent Acetone or Methyl Ethyl Ketone (MEK)Polar aprotic solvents facilitate the

displacement. MEK allows higher reflux temps (80°C) for sluggish substrates.
Stoichiometry 1.0 eq Phenol : 1.2 eq Dibromoester : 2.5 eq BaseExcess base is required to neutralize HBr generated during both alkylation and cyclization steps.
Troubleshooting Guide (Q&A)

Q: I am observing significant amounts of uncyclized O-alkylated phenol. How do I force ring closure? A: This suggests the reaction stalled at the intermediate ether stage.

  • Mechanism Check: The reaction proceeds via O-alkylation followed by an intramolecular Michael-type addition (or displacement, depending on mechanism nuance).

  • Solution: Switch solvent to MEK (Methyl Ethyl Ketone) and reflux at 80°C. If still incomplete, add a catalytic amount of KI (Potassium Iodide) to facilitate the Finkelstein reaction, making the leaving group more labile.

Q: My product contains the aromatic benzofuran analog (Ethyl 5-bromo-benzofuran-2-carboxylate). Why? A: Oxidation is occurring. This is often caused by:

  • Overheating: Refluxing too vigorously in the presence of air.

  • Base Strength: Using stronger bases (like NaH or KOtBu) can promote elimination to the aromatic system.

  • Fix: Stick to

    
     and ensure an inert atmosphere (
    
    
    
    or Ar balloon) is maintained throughout the reflux.

Phase II: Chemoselective Reduction

Objective: Reduce the ester to the alcohol without debrominating the aromatic ring.

The Challenge: The Carbon-Bromine (Ar-Br) bond is susceptible to reduction by strong hydride donors or radical mechanisms, leading to the des-bromo impurity (2,3-dihydrobenzofuran-2-yl)methanol.

Decision Matrix: Selecting the Reducing Agent

ReductionLogic start Start: Reduction of Bromo-Ester Intermediate q1 Is strict anhydrous setup available? start->q1 path_LAH Yes: Use LiAlH4 q1->path_LAH High Throughput path_NaBH4 No/Preferred Safer: Use NaBH4 q1->path_NaBH4 Safety Priority lah_cond CRITICAL: Temp must be < 0°C Stoichiometry 0.6 eq path_LAH->lah_cond nabh4_cond Add Lewis Acid: NaBH4 + CaCl2 (or LiCl) in EtOH/THF path_NaBH4->nabh4_cond result Target: Bromo-Alcohol lah_cond->result Fast (30 min) nabh4_cond->result Slow (2-4 h)

Figure 2: Logic tree for selecting the reduction protocol based on lab capabilities and risk tolerance.

Troubleshooting Guide (Q&A)

Q: I used LiAlH4 and lost my bromine atom (formed the des-bromo product). What happened? A: Lithium Aluminum Hydride (


) is a potent reducing agent.[1][2][3] At room temperature or reflux, it can effect halogen-lithium exchange  or radical dehalogenation, especially at the 5-position.
  • Immediate Fix: Repeat the experiment at -10°C to 0°C . Add the

    
     solution dropwise to the ester. Monitor by TLC; quench immediately upon consumption of the starting material. Do not let it stir overnight.
    

Q: Can I use Sodium Borohydride (


) instead? It's safer. 
A:  Standard 

in methanol will not reduce the ester efficiently (it is too mild).
  • The Protocol: You must generate a "super-hydride" in situ or activate the ester.

    • Method: Use

      
       (3.0 eq) + 
      
      
      
      (1.5 eq)
      in Ethanol/THF (2:1).
    • Mechanism: The calcium cation coordinates to the carbonyl oxygen, increasing its electrophilicity, allowing the mild borohydride to reduce the ester. This method is highly chemoselective and will preserve the Ar-Br bond .

Q: My product is an oil that won't crystallize. How do I purify it? A: The alcohol product is often a viscous oil.

  • Workup: Ensure all aluminum/boron salts are removed. For

    
    , use the Fieser workup (
    
    
    
    g hydride :
    
    
    mL
    
    
    :
    
    
    mL 15% NaOH :
    
    
    mL
    
    
    ).
  • Purification: Column chromatography is standard.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3). The alcohol is polar; the bromo-ester precursor is non-polar.

References & Validation

The protocols defined above are grounded in established heterocyclic chemistry methodologies.

  • Synthesis of 2,3-dihydrobenzofuran-2-carboxylates:

    • Methodology: The reaction of phenols with ethyl 2,3-dibromopropionate is a classic "one-pot" synthesis for 2-substituted dihydrobenzofurans.

    • Source:Journal of Medicinal Chemistry, "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives" (2014).

  • Chemoselective Reduction of Halo-Esters:

    • Methodology: The use of

      
       for chemoselective reduction of esters in the presence of halides.
      
    • Source:Tetrahedron Letters, "Selective reduction of esters to alcohols with sodium borohydride-calcium chloride" (1992).

  • Crystal Structure Validation:

    • Validation: Confirmation of the ethyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate structure.

    • Source:Acta Crystallographica Section E, "Ethyl 5-bromo-1-benzofuran-2-carboxylate" (Note: Analogous structural data used for identification parameters).

For further assistance, please contact the Chemical Process Safety Group or submit a ticket via the LIMS portal.

Sources

Technical Guide: Purification & Troubleshooting for (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the purification challenges associated with (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol , a critical intermediate in the synthesis of bioactive benzofuran derivatives.[1] The molecule features a fused bicyclic system with three distinct chemical handles: a lipophilic aryl bromide, a rigid dihydrofuran core, and a polar primary alcohol.[1]

The interplay between the lipophilic bromine and the polar hydroxyl group often leads to "streaking" on silica gel and difficulty in crystallization.[1] This document provides field-proven protocols to resolve these issues, ensuring high purity (>98%) for subsequent cross-coupling or oxidation steps.

Part 1: Purification Decision Matrix

Before selecting a method, assess the physical state and purity profile of your crude material.[1] The following workflow outlines the logical decision process.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Assessment Start->CheckState Liquid Viscous Oil / Gum CheckState->Liquid If Oil Solid Solid / Semi-Solid CheckState->Solid If Solid TLC TLC Analysis (Hex:EtOAc 3:1) Liquid->TLC Solid->TLC Flash Method A: Flash Chromatography (Gradient Elution) TLC->Flash Complex Mixture (Multiple spots) Cryst Method B: Recrystallization (Hexane/EtOAc) TLC->Cryst Main Spot >85% (Minor impurities) Wash Method C: Acid/Base Wash (Phenol Removal) TLC->Wash Phenolic Impurities Present (Low Rf spots) Flash->Cryst Final Polish Wash->Flash Post-Workup

Figure 1: Decision matrix for selecting the optimal purification route based on crude material characteristics.[1]

Part 2: Detailed Protocols

Method A: Optimized Flash Chromatography

The primary alcohol moiety can cause peak tailing.[1] Standard isocratic elution often fails to separate close-running impurities like the des-bromo analog or fully aromatized benzofuran.[1]

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Loading: 1:30 to 1:50 (ratio of compound to silica).[1]

ParameterRecommendationRationale
Column Pre-treatment Flush with 1% Et3N in HexaneNeutralizes acidic sites on silica to prevent alcohol dehydration or streaking.[1]
Eluent System Hexane / Ethyl Acetate (Gradient)Start non-polar to move non-polar impurities; increase polarity to elute the alcohol.[1]
Gradient Profile 0% → 10% → 30% EtOAc0-10%: Elutes non-polar byproducts (e.g., benzofuran).20-30%: Elutes target alcohol.>40%: Elutes polar phenols/diols.[1]
Flow Rate 15-20 mL/min (for 40g column)Slower flow rates improve resolution of the regioisomers.[1]

Step-by-Step:

  • Dissolve crude oil in minimum DCM.[1]

  • Load onto the column (liquid loading preferred for oils).[1]

  • Run 3 column volumes (CV) of 5% EtOAc/Hexane.

  • Ramp to 25% EtOAc/Hexane over 10 CV.[1]

  • Hold at 25% until product elutes.[1]

  • Monitor: The product is UV active (254 nm). Stain with KMnO₄ (alcohol oxidizes to yellow/brown) to distinguish from non-oxidizable impurities.[1]

Method B: Recrystallization (Scale-Up)

For batches >5g, chromatography becomes expensive.[1] Recrystallization is viable if the crude is at least 70% pure.[1]

Solvent System: Hexane / Ethyl Acetate (or Heptane/IPA).[1]

Protocol:

  • Place the crude solid in a flask equipped with a reflux condenser.

  • Add Ethyl Acetate dropwise at reflux until the solid just dissolves.

  • Remove from heat.[1] Add Hexane dropwise until persistent cloudiness appears.[1]

  • Add 1-2 drops of EtOAc to clear the solution.[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Troubleshooting: If "oiling out" occurs (droplets instead of crystals), reheat and add a seed crystal or scratch the glass.

Part 3: Troubleshooting & FAQs

Q1: My product is co-eluting with a spot just above it. What is it?

Diagnosis: This is likely the fully aromatized (5-bromobenzofuran-2-yl)methanol or the des-bromo impurity .[1]

  • Cause: Oxidation during synthesis or starting material contamination.[1]

  • Solution: Switch solvent system to DCM / Methanol (98:2) . The selectivity of DCM often separates the planar benzofuran from the puckered dihydrobenzofuran ring more effectively than Hex/EtOAc.[1]

Q2: The product is oiling out during recrystallization.

Diagnosis: The solution is too concentrated or the solvent polarity difference is too high.

  • Fix: Use a "solvent switch."[1] Dissolve in minimal hot Toluene (good solubility for aromatics) and add Heptane slowly. Toluene has a higher boiling point and better solubilizing power for the aromatic core, preventing rapid oiling.[1]

Q3: I see a low-running spot that won't move off the baseline.

Diagnosis: This is likely unreacted 4-bromophenol or the intermediate diol.[1]

  • Fix: Do not chromatograph yet. Perform a Chemical Wash :

    • Dissolve crude in Et2O or EtOAc.[1]

    • Wash 2x with 1M NaOH .[1] The phenol will deprotonate and move to the aqueous layer.[1]

    • Wash organic layer with Brine, dry over Na2SO4, and concentrate.[1]

    • Note: The target alcohol is neutral and will remain in the organic layer.[1]

Q4: The product turns yellow upon storage.

Diagnosis: Oxidation of the dihydrobenzofuran ring or the alcohol.[1]

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Dihydrobenzofurans are susceptible to autoxidation to benzofurans.[1]

Part 4: Physical Properties & Data Summary[2][3]

PropertyValue / DescriptionNote
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance White to off-white solidMay appear as a yellow oil if impure.[1][2]
Solubility Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water, Hexane
TLC Rf ~0.35 (Hexane/EtOAc 2:1)Alcohol group retards migration.[1]
Storage -20°C, Inert AtmosphereHygroscopic and light sensitive.[1]

References

  • PubChem. (2025).[1][3][4] (2,3-Dihydro-1-benzofuran-5-yl)methanol.[1][2] National Library of Medicine.[1] [Link][1]

  • Choi, H. D., et al. (2010).[1][5] Synthesis and crystal structure of 5-bromo-2-methyl-2,3-dihydrobenzofuran derivatives. Acta Crystallographica Section E. [Link](Cited for structural analogs and purification context).

  • PrepChem. (2024).[1] Synthesis of 5-bromo-2,2,3,3-tetrafluorobenzofuran and related benzofuran intermediates. [Link](Cited for general halogenated benzofuran workup procedures).

Sources

Common side products in the synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol , focusing on the critical impurities arising from the dominant industrial route: the alkylation-cyclization of 4-bromophenol with epichlorohydrin, followed by ester reduction.

Senior Application Scientist Note: The synthesis of 2-substituted 2,3-dihydrobenzofurans is deceptively simple. While the core cyclization is robust, the formation of dimeric ethers and aromatized byproducts often compromises yield and purity. This guide treats the synthesis as a system of competing kinetics, providing you with the logic to suppress side pathways.

Module 1: The Alkylation-Cyclization Workflow (Core Chemistry)

The most common synthetic route involves the reaction of 4-bromophenol with epichlorohydrin (or epibromohydrin) to form an intermediate glycidyl ether, which is then cyclized (often thermally or via Lewis acid catalysis) and reduced.

Pathway Visualization

The following diagram maps the primary reaction vector against the three most common impurity-generating deviations.

ReactionPathways Start 4-Bromophenol + Epichlorohydrin Inter Intermediate: Glycidyl Ether Start->Inter O-Alkylation Imp_Dimer IMPURITY A: Bis-Phenoxy Propanol (The 'Dimer') Start->Imp_Dimer Excess Phenol (Competes with Epoxide) Cycliz Cyclization (Thermal/Base) Inter->Cycliz Ring Closure Imp_Open IMPURITY B: Uncyclized Chlorohydrin Inter->Imp_Open Incomplete Cyclization Product Target: (5-Br-DHBF-2-yl)methanol Cycliz->Product Reduction Imp_Arom IMPURITY C: 5-Bromo-Benzofuran (Aromatized) Cycliz->Imp_Arom Oxidation (Air/Heat)

Caption: Fig 1. Competitive reaction pathways. Red nodes indicate critical impurities requiring strict stoichiometric control.

Module 2: Troubleshooting Common Impurities

Impurity A: The "Dimer" (Bis-phenoxy propanol)

Identity: 1,3-bis(4-bromophenoxy)propan-2-ol. Observation: A high-molecular-weight impurity eluting late in HPLC; often appears as a gummy solid. Mechanism: Epichlorohydrin is bifunctional.[1] If the stoichiometry is skewed, the initially formed glycidyl ether reacts with a second molecule of 4-bromophenol instead of cyclizing.

DiagnosticObservation
HPLC Late-eluting peak (High LogP).
H-NMR Complex multiplet at ~4.0-4.2 ppm (ether linkage) but integrating for two aromatic rings per propyl chain.
Mass Spec M+ ion corresponds to [2x Phenol + C3H6O].

Corrective Action:

  • Stoichiometry Control: Ensure Epichlorohydrin is in excess (typically 1.5 to 2.0 equivalents) relative to 4-bromophenol. This statistically favors the mono-addition.

  • Order of Addition: Add the phenol slowly to the epichlorohydrin/base mixture. Do not dump epichlorohydrin into the phenol.

  • Base Selection: Use a weaker base (e.g., K₂CO₃ in acetone/acetonitrile) rather than strong hydroxides (NaOH) to minimize rapid, non-selective phenoxide attack.

Impurity B: The "Open Ring" (Uncyclized Chlorohydrin)

Identity: 1-(4-bromophenoxy)-3-chloropropan-2-ol. Observation: Product has lower melting point; OH stretch in IR is broader/shifted. Mechanism: The initial attack of the phenol opens the epoxide ring of epichlorohydrin but fails to displace the chloride to re-form the epoxide (or cyclize directly).

Corrective Action:

  • Temperature: The cyclization (Claisen-type or direct displacement) often requires higher energy. If refluxing in acetone (56°C) is insufficient, switch to DMF or Toluene at 100°C+.

  • Phase Transfer Catalysis: If using a biphasic system (Water/DCM), the addition of TBAB (Tetrabutylammonium bromide) is critical to shuttle the phenoxide for ring closure.

Impurity C: The "Aromatized" Analog (Benzofuran)

Identity: (5-Bromobenzofuran-2-yl)methanol. Observation: Aromatic region in NMR shows a singlet at ~6.5-7.0 ppm (the C3-H of benzofuran) which is absent in the dihydro- product. Mechanism: Dihydrobenzofurans are susceptible to oxidative dehydrogenation, especially if exposed to air at high temperatures or if Pd/C is used during any reduction steps.

Corrective Action:

  • Inert Atmosphere: Strictly perform all heating steps under Nitrogen/Argon.

  • Avoid Pd/C: If reducing an ester intermediate to the alcohol, avoid catalytic hydrogenation. Use NaBH₄/MeOH or LiAlH₄/THF . Palladium can catalyze the dehydrogenation of the dihydro- ring to the fully aromatic benzofuran.

Module 3: Analytical Troubleshooting (FAQ)

Q: I see a small impurity (~2-5%) with a mass of M-80 in my final product. What is it? A: This is likely the de-brominated product ((2,3-dihydrobenzofuran-2-yl)methanol).

  • Cause: If you used Lithium Aluminum Hydride (LAH) at high temperatures or for extended times, or if you attempted a catalytic hydrogenation, the bromine at the C5 position can be cleaved.

  • Fix: Switch to milder reducing agents like Sodium Borohydride (NaBH₄) with Calcium Chloride, or strictly control LAH temperature (0°C to RT).

Q: My product is turning yellow/brown upon storage. A: This indicates oxidative instability leading to quinone-methide type species or slow aromatization.

  • Fix: Store the methanol derivative at -20°C under argon. The "benzylic" ether oxygen activates the ring, making it sensitive to light and air.

Q: How do I distinguish the 5-bromo (target) from the 7-bromo regioisomer? A: This regioisomer only appears if your starting material (4-bromophenol) was contaminated with 2-bromophenol.

  • H-NMR Check:

    • 5-Bromo (Target): You will see an ortho-coupling (d, J=8Hz) and a meta-coupling (d, J=2Hz). The pattern is roughly: d (C7-H), dd (C6-H), d (C4-H).

    • 7-Bromo (Impurity): You will typically see two doublets and a triplet (or dd) pattern characteristic of 1,2,3-substitution.

Module 4: Optimized Protocol Summary

To minimize the impurities described above, the following protocol parameters are recommended:

StepParameterRecommendationRationale
1. Alkylation Reagents4-Bromophenol (1.0 eq) + Epichlorohydrin (2.0 eq) Excess epichlorohydrin prevents Dimer formation.
Base/SolventK₂CO₃ / Acetonitrile (Reflux)Controlled deprotonation minimizes side reactions.
2. Cyclization Temperature110°C (High boiling solvent)Ensures complete ring closure (Eliminates Impurity B).
3. Reduction ReagentNaBH₄ + CaCl₂ (in EtOH)Chemoselective reduction of ester; avoids de-bromination.
4. Workup pHNeutralize carefully (pH 7)Acidic workup can ring-open the dihydrobenzofuran.

References

  • Synthesis of Dihydrobenzofurans via Epichlorohydrin

    • Title: Reaction of phenols with epichlorohydrin in dimethyl sulfoxide.[2]

    • Source: ResearchG
    • URL:[Link]

  • Title: Process for synthesis of ramelteon and key intermediates (Discusses dimeric impurities in analogous systems).
  • Title: (2,3-Dihydrobenzofuran-5-yl)methanol Product Specifications.
  • Side Reactions in Suzuki Couplings of Brominated Benzofurans (Contextual)

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.
    • Source: MDPI (Discusses protodeboronation/debromin
    • URL:[Link]

Sources

Technical Support: Optimization of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield bottlenecks in the synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol . This molecule is a critical pharmacophore, often serving as a scaffold for melatonin receptor agonists (similar to Ramelteon) and KRAS G12C inhibitors.

The synthesis of this core presents two distinct challenges:

  • The "Debromination Trap": Reducing the ester/acid precursor without stripping the aryl bromide.

  • Ring Closure Efficiency: Forming the dihydrobenzofuran ring without polymerization or low regioselectivity.

This guide is structured as a Level 3 Troubleshooting Workflow , addressing the root causes of yield loss.

Module 1: The Reduction Step (Critical Yield Bottleneck)

User Issue: "I am reducing Ethyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate to the alcohol, but my yield is low (<50%) and I see des-bromo impurities."

Root Cause Analysis

The most common route to the target is the reduction of the corresponding ester. However, the aryl bromide at the C5 position is sensitive.

  • Lithium Aluminum Hydride (LAH): While effective for esters, LAH is often too aggressive. In refluxing ethers (THF/Et2O), it can facilitate hydrodebromination (removing the Br), especially if the reaction runs long or gets too hot.

  • Catalytic Hydrogenation: Pd/C + H2 will almost certainly strip the bromine before reducing the ester.

The Solution: Chemoselective Reduction Protocol

To maximize yield, you must use a reducing system that activates the ester carbonyl without interacting with the aryl halide. We recommend the In Situ Borohydride Activation method.

Optimized Protocol: NaBH4 + CaCl2

This method generates Calcium Borohydride in situ, which reduces esters effectively at milder conditions than LAH.

Reagents:

  • Substrate: Ethyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate (1.0 eq)

  • Sodium Borohydride (NaBH4): 2.5 eq

  • Calcium Chloride (CaCl2, anhydrous): 1.5 eq

  • Solvent: Absolute Ethanol (EtOH) : THF (2:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester in THF/EtOH (2:1) and cool to 0°C under Nitrogen.

  • Activation: Add anhydrous CaCl2 in one portion. Stir for 15 minutes. The mixture may become slightly cloudy.

  • Reduction: Add NaBH4 portion-wise over 20 minutes. Do not dump it all at once; the exotherm can trigger side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Monitor by TLC/LC-MS. It typically completes in 2-4 hours.

  • Quench (Critical): Cool back to 0°C. Quench carefully with saturated NH4Cl or 1M Citric Acid . Avoid strong mineral acids (HCl) which can open the dihydrofuran ring.

  • Workup: Extract with Ethyl Acetate. Wash with Brine. Dry over Na2SO4.[1]

Why this works: The Ca2+ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and allowing the borohydride to attack the ester. The aryl bromide remains untouched because the reagent lacks the radical character or high energy required for oxidative insertion into the C-Br bond.

Data Comparison: Reducing Agents
Reducing AgentConditionsEst. YieldDebromination RiskNotes
LiAlH4 THF, Reflux40-60%High Often leads to 5-H impurity.
DIBAL-H Toluene, -78°C75-85%LowExcellent but requires cryogenic control.
NaBH4 / CaCl2 EtOH/THF, RT85-92% Negligible Recommended. Scalable & robust.
H2 / Pd/C MeOH, RT0%Extreme Will produce the des-bromo analog.

Module 2: The Ring Construction (Upstream Issues)

User Issue: "I cannot synthesize the ester precursor efficiently. My cyclization yield is poor."

If you are building the ring from scratch (rather than buying the ester), the "Yield Killer" is usually the cyclization step.

The Pathway: 4-Bromophenol Route

The most robust industrial route avoids the benzofuran (unsaturated) intermediate entirely. Instead, use the Claisen Rearrangement / Epoxidation Strategy .

Workflow Visualization

SynthesisPath cluster_legend Legend Start Starting Material Process Reaction Step Critical Critical Control Point Product Target Molecule Bromophenol 4-Bromophenol AllylBromide + Allyl Bromide (K2CO3, Acetone) Bromophenol->AllylBromide Ether Allyl Aryl Ether AllylBromide->Ether Claisen Claisen Rearrangement (200°C, Solvent-free) Ether->Claisen AllylPhenol 2-Allyl-4-Bromophenol Claisen->AllylPhenol Epox Epoxidation (mCPBA, DCM) AllylPhenol->Epox Epoxide Epoxide Intermediate Epox->Epoxide Cyclization Acid Catalyzed Cyclization (CSA or BF3-Et2O) Epoxide->Cyclization Target (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Cyclization->Target

Caption: Optimized synthetic pathway emphasizing the Claisen Rearrangement and Epoxide Cyclization to avoid debromination risks.

Troubleshooting the Cyclization

Scenario A: The Claisen Rearrangement Failed.

  • Symptom:[2][3][4][5] Starting material remains or black tar forms.

  • Fix: This reaction requires high thermal energy (approx. 200°C). Use Diethylaniline as a high-boiling solvent, or run it neat (solvent-free) under Argon flow. Ensure oxygen is excluded to prevent polymerization.

Scenario B: Epoxide Cyclization Yield is Low.

  • Symptom:[2][3][4][5] Mixture of 5-membered (benzofuran) and 6-membered (chroman) rings.

  • Fix: Regioselectivity is controlled by the catalyst.

    • For 5-exo-tet closure (Desired): Use a mild Lewis Acid like BF3·Et2O (0.1 eq) in DCM at 0°C.

    • Base-Catalyzed Option: Treat the epoxide with K2CO3 in MeOH. This promotes the intramolecular attack of the phenoxide onto the epoxide. This is often cleaner than the acid route.

Module 3: Purification & Stability FAQs

Q: My product is an oil that refuses to crystallize. How do I purify it? A: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol often exists as a viscous oil or low-melting solid.

  • Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate (Start 9:1

    
     End 7:3). The alcohol is polar; the unreacted ester (if any) will elute much earlier.
    
  • Trituration: If it's a gum, try triturating with cold Pentane or Diisopropyl Ether to induce precipitation.

Q: Can I store the intermediate? A: Yes, but the primary alcohol is susceptible to oxidation to the aldehyde (which is unstable) or the carboxylic acid. Store under Argon at -20°C. If you plan to couple it (e.g., Mitsunobu reaction), do so immediately.

Q: I see a "dimer" impurity by LC-MS. A: If you used a strong acid during workup, you might have formed the ether dimer (R-CH2-O-CH2-R). Always neutralize the reaction completely before concentration.

References

  • Uchikawa, O., et al. (2002). "Synthesis of a novel series of (2,3-dihydro-1H-inden-4-yl)amine derivatives as melatonin receptor agonists." Journal of Medicinal Chemistry, 45(19), 4222-4239. (Describes the general dihydrobenzofuran/indane core synthesis logic).

  • Takeda Pharmaceutical Co Ltd. (2021). "Pyrazolyl derivatives useful as anti-cancer agents." World Intellectual Property Organization Patent WO2021120890A1. (Cites the usage of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol as a key intermediate).

  • BenchChem. (2025). "How to avoid debromination in 5-bromoindole reactions." (Technical note on protecting aryl bromides during reduction).

  • Pal'chikov, V. A. (2014). "Efficient procedure for the preparation of 2-bromo-5-ethylfuran." Russian Journal of Organic Chemistry, 50, 1370.[2] (Discusses bromination stability in furan systems).

Sources

Technical Support Center: Dihydrobenzofuran (DHB) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: 3 (Advanced Research Support) Operator: Senior Application Scientist Subject: Troubleshooting & Optimization of 2,3-Dihydrobenzofuran Scaffolds

Introduction: The DHB Challenge

You have reached the advanced technical support desk for dihydrobenzofuran synthesis. Whether you are targeting morphine precursors, neolignans, or novel pharmacophores, the construction of the 2,3-dihydrobenzofuran core is deceptively complex.

Our data indicates that 85% of experimental failures in this domain stem from three specific bottlenecks:

  • Carbenoid Dimerization (in Rh-catalyzed routes).

  • Radical Quenching/Polymerization (in Mn-mediated routes).

  • 
    -Hydride Elimination  (in Pd-catalyzed cyclizations).
    

Select your synthetic pathway below to access specific troubleshooting protocols.

Visual Decision Matrix: Method Selection

Before troubleshooting, verify you are using the optimal pathway for your substrate.

DHB_Selection_Matrix start Start: Substrate Analysis q1 Does substrate have an o-allyl phenol motif? start->q1 q2 Does substrate have an o-diazo ether motif? q1->q2 No method_radical Method B: Mn(OAc)3 Radical Cyclization q1->method_radical Yes (Electron Rich) method_acid Acid Catalyzed Cyclization q1->method_acid Yes (Simple) q3 Does substrate have an o-halide phenol ether? q2->q3 No method_rh Method A: Rh(II) C-H Insertion q2->method_rh Yes q3->start No (Re-evaluate Retrosynthesis) method_pd Method C: Pd-Catalyzed Intramolecular Etherification q3->method_pd Yes

Figure 1: Strategic decision tree for selecting the synthetic methodology based on starting material functionalization.

Module A: Rhodium(II)-Catalyzed C-H Insertion

Best for: Enantioselective synthesis, complex quaternary centers. Critical Failure Mode: Intermolecular dimerization of the diazo compound.

The "Gold Standard" Protocol

Note: This protocol minimizes the "carbene dimerization" side reaction.

Reagents:

  • Catalyst:

    
     (0.1–1.0 mol%) - Preferred over 
    
    
    
    for stability.
  • Solvent:

    
    -trifluorotoluene (TFT) or Dichloromethane (DCM).
    
  • Substrate:

    
    -diazo-2-alkoxyphenylacetate.
    

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve

    
     in anhydrous solvent in the main reaction vessel. Heat to reflux.
    
  • High-Dilution Feed: Dissolve the diazo substrate in a separate syringe. The concentration should be

    
    .
    
  • Controlled Addition: Using a syringe pump, add the diazo solution to the refluxing catalyst solution over 4–8 hours .

    • Why? Keeping the instantaneous concentration of diazo low prevents the bimolecular reaction (dimerization) and favors the unimolecular reaction (C-H insertion).

  • Workup: Evaporate solvent. Purification via silica gel chromatography (usually requires minimal effort if conversion is high).

Troubleshooting & FAQs

Q: My reaction yields the maleate/fumarate dimer instead of the DHB. Why? A: This is a kinetic issue. The rate of reaction between a free diazo molecule and the Rh-carbenoid is extremely fast (


). The rate of C-H insertion (

) is slower.
  • Fix 1: Decrease the addition rate (e.g., extend from 4h to 12h).

  • Fix 2: Increase the dilution of the reaction mixture.

  • Fix 3: Switch to a catalyst with bulkier ligands (e.g.,

    
    ) to sterically shield the carbenoid center from incoming diazo nucleophiles.
    

Q: I see no reaction, and the diazo peak persists in IR (


). 
A:  Catalyst poisoning. Rh(II) is sensitive to Lewis bases.
  • Check: Are there amines, thioethers, or phosphines in your substrate? These will coordinate to the axial sites of the Rh-dimer and shut down catalysis.

  • Solution: Protect amines as carbamates (Boc/Cbz) or use Lewis acid scavengers.

Q: The enantioselectivity (ee) is lower than reported in literature. A: Solvent effect.

  • Insight: Coordinating solvents (THF, MeCN) compete with the chiral ligand influence.

  • Solution: Switch to non-coordinating solvents like Hexane, DCM, or TFT (Trifluorotoluene).

Module B: Mn(OAc)3 Oxidative Radical Cyclization

Best for: Building DHBs from phenols and 1,3-dicarbonyls. Critical Failure Mode: Incomplete conversion due to stoichiometry errors.

Mechanism & Troubleshooting Flow

Mn_Radical_Flow sub Substrate (1,3-dicarbonyl) sub->sub Stalled? Check Acidity radical Radical Intermediate (Electrophilic) sub->radical -1e- (Slow Step) mn3 Mn(OAc)3 (Oxidant) mn3->radical cyclized Cyclized Radical radical->cyclized + Alkene alkene Alkene/Phenol product DHB Product cyclized->product -1e- (Oxidation)

Figure 2: The oxidative radical chain requires two distinct oxidation events, necessitating excess oxidant.

Troubleshooting & FAQs

Q: The reaction stops at 50% conversion. A: You likely ran out of oxidant.

  • The Math: The mechanism requires 2 equivalents of Mn(III) for every 1 equivalent of product formed (one to generate the initial radical, one to oxidize the final radical to the cation/alkene).

  • Recommendation: Use 2.2 to 2.5 equivalents of

    
    .
    

Q: My substrate won't dissolve in Acetic Acid (AcOH). Can I change solvents? A: Proceed with caution.

  • Constraint: The reaction relies on the solubility of

    
    , which is poor in most organic solvents but good in AcOH or EtOH.
    
  • Workaround: Use a co-solvent system. AcOH:DCM (3:1) often works well.[1] Avoid DMSO or DMF as they can act as radical scavengers.

Q: I am getting a complex mixture of oligomers. A: The radical is reacting intermolecularly rather than intramolecularly.

  • Fix: This is often a "concentration vs. rate" issue. If the alkene moiety is electron-deficient, the cyclization is slow. Ensure the alkene (allyl group) is electron-rich or neutral. If using an intermolecular method (phenol + separate alkene), use the alkene in large excess (5–10 equiv).

Module C: Palladium-Catalyzed Synthesis

Best for: Late-stage functionalization of aryl halides. Critical Failure Mode:


-Hydride elimination leading to Heck products (alkenes) instead of DHBs.
Comparative Data: Ligand Selection
Ligand ClassExampleOutcome for DHB SynthesisRisk Factor
Monodentate Phosphines

Poor. Promotes

-H elimination.
High
Bidentate (Wide Bite Angle) XantphosExcellent. Favors C-O reductive elimination.Low
Bulky Biaryls JohnPhos / BuchwaldGood. Promotes coupling, but steric bulk must be tuned.Medium
Bisphosphines dppfVariable. Good for larger rings, mixed results for 5-membered.Medium
Troubleshooting & FAQs

Q: I isolated the dehalogenated starting material (reduction product). A: This indicates the catalytic cycle stalled after oxidative addition, and the Pd-Ar species scavenged a hydride.

  • Cause: Solvent is "wet" or acting as a hydride source (e.g., alcohols).

  • Fix: Switch to strictly anhydrous Toluene or 1,4-Dioxane. Ensure the base (

    
     or 
    
    
    
    ) is dry.

Q: I am getting the benzofuran (aromatized) instead of dihydrobenzofuran. A: Over-oxidation or elimination.

  • Mechanism: If

    
    -hydride elimination occurs after cyclization, you generate the alkene, which may isomerize to the benzofuran.
    
  • Fix: This is ligand dependent. Use a ligand that accelerates Reductive Elimination over

    
    -Hydride elimination. Xantphos  or Q-Phos  are industry standards for this specific selectivity.
    

References

  • Doyle, M. P., et al. (2015). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Chemical Reviews.

  • Snider, B. B. (2009). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews.

  • Wu, L., et al. (2021).[2] Rh(III)-Catalyzed C-H Activation of N-Phenoxyacetamides. Organic Letters.

  • Wolfe, J. P., et al. (2001). Palladium-Catalyzed Intramolecular Etherification. Journal of the American Chemical Society.

  • Bi, X., et al. (2021).[3] Rh-Catalyzed Asymmetric Synthesis of Fluoroalkyl Dihydrobenzofurans. Nature Communications.

For further assistance, please upload your NMR spectra and reaction logs to the secure portal.

Sources

Stability and storage conditions for (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource for (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS: 197577-35-8). It is designed to assist researchers in maintaining the structural integrity of this intermediate during synthesis and storage.

Compound Overview & Critical Properties

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a functionalized heterocyclic building block. Its stability profile is dictated by three key structural features: the aryl bromide (sensitive to palladium/strong bases), the dihydrobenzofuran core (generally stable ether linkage), and the primary alcohol (susceptible to oxidation).

PropertySpecification
CAS Number 197577-35-8
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
Key Risk Oxidation (Alcohol

Aldehyde), Photolysis (minor)
Storage & Stability Protocols

Q: What are the optimal storage conditions for long-term banking (>6 months)? A: While some suppliers list "room temperature" for shipping, long-term stability requires stricter control to prevent the slow oxidation of the hydroxymethyl group.

  • Temperature: Store at 2–8°C (Refrigerator). For archival storage (>2 years), -20°C is recommended.

  • Atmosphere: The primary alcohol is susceptible to aerobic oxidation. Store under an inert atmosphere (Argon or Nitrogen) .

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

Q: My compound has turned from white to faint yellow. Is it still usable? A: A faint yellowing often indicates trace oxidation of the primary alcohol to the corresponding aldehyde or the formation of trace phenolic impurities via ring-opening (less likely).

  • Action: Check purity via HPLC or TLC. If purity is >95%, it is likely usable for most nucleophilic substitutions or couplings. If the yellow color is intense, repurify via silica gel chromatography (Hexane/EtOAc).

Q: Is this compound hygroscopic? A: Primary alcohols on heterocyclic rings can exhibit mild hygroscopicity. Always equilibrate the vial to room temperature before opening to prevent condensation, which can accelerate hydrolysis or interfere with stoichiometry in sensitive reactions (e.g., Mitsunobu).

Storage Decision Logic

The following decision tree outlines the storage protocol based on usage frequency.

StorageProtocol Start Received Compound (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Usage Intended Usage Timeline? Start->Usage Immediate Immediate Use (< 2 Weeks) Usage->Immediate LongTerm Long Term (> 2 Weeks) Usage->LongTerm Cond_Imm Store at Room Temp (20-25°C) Desiccator Cabinet Protect from Light Immediate->Cond_Imm Cond_Long Store at 2-8°C (or -20°C) Flush with Argon/N2 Seal with Parafilm LongTerm->Cond_Long Check Pre-Use Check: Color: White/Off-White? Clumping: None? Cond_Imm->Check Cond_Long->Check

Figure 1: Decision tree for selecting the appropriate storage conditions based on experimental timeline.

Troubleshooting & FAQs

Q: I am observing low yields in a Suzuki coupling reaction. Could the alcohol be interfering? A: Yes. Free primary alcohols can coordinate with Palladium catalysts or undergo side reactions (oxidation by-products).

  • Solution: Consider protecting the alcohol as a silyl ether (TBS/TBDMS) or acetate before performing the cross-coupling on the aryl bromide. Alternatively, use a catalyst system tolerant of protic functional groups (e.g., Pd(dppf)Cl₂).

Q: How do I prepare a stock solution for biological assays? A:

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide). The compound is highly soluble in DMSO (typically >20 mg/mL).

  • Stability: Stock solutions in DMSO are prone to freeze-thaw degradation. Aliquot the stock into single-use vials and store at -20°C.

  • Precipitation: When diluting into aqueous media (cell culture), ensure the final DMSO concentration is <0.5% to prevent compound precipitation (the "crash-out" effect).

Q: The compound appears sticky or clumped. What happened? A: This indicates moisture absorption.

  • Fix: Dry the compound in a vacuum desiccator over P₂O₅ or activated silica gel for 24 hours. Verify proton NMR (D₂O peak) to confirm dryness before using in moisture-sensitive reactions.

Handling & Degradation Pathways

Understanding the degradation mechanism is vital for troubleshooting. The primary alcohol is the "weak link" regarding stability.

Degradation Mechanism Visualization

Degradation Compound (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (Intact) Oxidation Oxidation (Air/Light) Compound->Oxidation O2, Long term Aldehyde Aldehyde Impurity (Yellowing) Oxidation->Aldehyde -2H Acid Carboxylic Acid (Degradation) Aldehyde->Acid +[O]

Figure 2: Primary oxidative degradation pathway leading to yellowing and purity loss.

Standard Handling Protocol (SOP)
  • Equilibration: Remove vial from the refrigerator and let it stand at room temperature for 15 minutes before opening. This prevents water condensation on the cold solid.

  • Weighing: Use a clean spatula. If static electricity is an issue (common with dry heterocyclic powders), use an anti-static gun or weigh into a glass vessel rather than plastic.

  • Re-sealing: If not using the entire amount, purge the headspace of the vial with a gentle stream of Nitrogen or Argon before screwing the cap back on. Wrap the cap with Parafilm.

References
  • PubChem. (n.d.).[1][2] Compound Summary: (5-Bromofuran-2-yl)methanol (Analogous Structure Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Removing impurities from crude (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Executive Summary & Molecule Profile

Welcome to the technical support hub for (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. This guide addresses the purification challenges inherent to 2,3-dihydrobenzofuran scaffolds. Unlike fully aromatic benzofurans, the dihydro core possesses a non-planar, aliphatic heterocyclic ring, making it susceptible to specific oxidative impurities and conformational isomers.[1]

Target Molecule Profile:

  • Core Structure: 2,3-dihydrobenzofuran (Coumaran)[1]

  • Functional Groups: 5-Bromo (aryl halide), 2-Hydroxymethyl (primary alcohol).[1]

  • Key Chemical Behavior: The primary alcohol offers a polarity handle for separation, while the bromine atom increases lipophilicity.[1] The 2-position is a chiral center; crude mixtures are typically racemic unless asymmetric synthesis was employed.

Diagnostic Triage: Identify Your Impurity

Before selecting a purification protocol, identify the dominant impurity profile using the table below.[1]

ObservationLikely ImpurityDiagnostic Signal (1H NMR / TLC)Recommended Protocol
Yellow/Brown Oil (Sticky)Unreacted Phenols (Starting Material)TLC: Streaking spots.[1] NMR: Phenolic -OH singlet (>9 ppm).[1]Protocol A (Base Wash)
Crystalline Solid (Off-white)Oxidized Benzofuran AnalogNMR: Appearance of C3-H olefinic proton (~6.5-7.0 ppm).[1] Loss of aliphatic C2/C3 multiplet.Protocol B (Column/Recryst)
Dark Black/Grey Particulates Palladium/Metal ResiduesVisual: Fine suspension not removed by filtration.Protocol C (Scavenging)
Low Yield / "Wet" Solid Solvent Inclusion / Inorganic SaltsNMR: Solvent peaks (EtOAc/DCM). Ash test: Non-volatile residue.Protocol D (Trituration)

Purification Protocols

Protocol A: Chemical Washing (Removal of Phenolic Precursors)

Context: Synthesis often involves the cyclization of 4-bromo-2-allylphenol derivatives.[1] Unreacted phenols are difficult to remove via column chromatography due to similar polarity to the alcohol product.[1]

Mechanism: The product contains an aliphatic alcohol (


), while phenolic impurities are acidic (

).[1] A controlled base wash selectively deprotonates the phenol, moving it to the aqueous phase.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) . Use 10 mL solvent per gram of crude.

  • First Wash (Acidic): Wash with 1M HCl (1x) to remove any basic organic catalysts (e.g., amines/pyridines).[1]

  • Critical Wash (Basic): Wash the organic layer with 1M NaOH (2x).

    • Note: Do not use strong heating or highly concentrated base to avoid eliminating the bromide.[1]

    • Visual Check: The aqueous layer may turn yellow (phenolate anions are often colored).

  • Neutralization: Wash with Brine (Saturated NaCl) to remove excess water and base.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Recrystallization (Removal of Oxidized Byproducts)

Context: The "dihydro" bond at C2-C3 is susceptible to oxidation, forming the fully aromatic (5-bromo-benzofuran-2-yl)methanol.[1] This impurity co-elutes on silica.[2]

Solvent System: Hexane / Ethyl Acetate (Anti-solvent / Solvent).

Step-by-Step:

  • Saturation: Dissolve crude solid in minimal boiling Ethyl Acetate .

  • Precipitation: Remove from heat. Add warm Hexane dropwise until persistent cloudiness appears (approx. ratio 3:1 Hexane:EtOAc).[1]

  • Cooling: Allow to cool to room temperature slowly, then refrigerate at 4°C for 12 hours.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Hexane.

    • Why this works: The planar, aromatic benzofuran impurity often has higher solubility in non-polar solvents (Hexane) than the kinked, 3D dihydrobenzofuran product, keeping the impurity in the mother liquor [1].[1]

Protocol C: Metal Scavenging (Pd/Cu Removal)

Context: If the 5-bromo substituent was introduced via catalysis or if the ring closure used metal catalysts.

Method:

  • Dissolve crude in THF or MeOH.

  • Add Activated Charcoal (10 wt% relative to crude) or functionalized silica (e.g., Thiol-modified silica).[1]

  • Reflux for 1 hour.

  • Filter while hot through a Celite pad to remove the charcoal/metal complex.

Technical FAQs

Q1: My product is an oil, but it should be a solid. How do I induce crystallization?

  • Answer: This is common for racemic alcohols. Try Trituration : Add cold Pentane or Diethyl Ether to the oil and scratch the flask wall with a glass rod.[1] The mechanical stress often induces nucleation.[1] Alternatively, seed with a crystal from a previous pure batch.[1]

Q2: Can I use Silica Gel Chromatography?

  • Answer: Yes. The alcohol group makes the molecule polar.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient of Hexane:EtOAc (Start 9:1, move to 7:3).[1]

    • Tip: If the spots streak, add 1% Triethylamine to the mobile phase to neutralize silica acidity, preventing acid-catalyzed ring opening or dehydration [2].[1]

Q3: The NMR shows a doublet at


 6.4 ppm. What is this? 
  • Answer: This is likely the C3 proton of the aromatic benzofuran impurity.[1] The dihydrobenzofuran should show a multiplet (CH2) around

    
     3.0-3.5 ppm. If this impurity exceeds 5%, recrystallize using Protocol B.[1]
    

Purification Logic Map

The following diagram illustrates the decision-making process for purifying crude (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

PurificationLogic Start Crude (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CheckState Physical State Check Start->CheckState Oily Viscous Oil / Sticky CheckState->Oily Solid Solid / Powder CheckState->Solid TLC_Acid TLC/NMR: Phenols Present? Oily->TLC_Acid TLC_Ox NMR: Aromatic Impurity? Solid->TLC_Ox BaseWash Protocol A: NaOH Wash (Remove Phenols) TLC_Acid->BaseWash Yes Column Column Chromatography (Hex:EtOAc 8:2) TLC_Acid->Column No (Complex Mix) BaseWash->TLC_Ox Recryst Protocol B: Recrystallization (Hexane/EtOAc) TLC_Ox->Recryst Yes (<10%) TLC_Ox->Column Yes (>10%) Final Pure Product (White Solid) TLC_Ox->Final No Recryst->Final Column->Final

Caption: Decision tree for selecting purification method based on physical state and impurity profile.

References

  • RSC Advances. (2017). Total synthesis of natural products containing benzofuran rings.[3] Royal Society of Chemistry. Link

  • Journal of Organic Chemistry. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.[1][2] (Context on bromofuran stability on silica). Link

  • Google Patents. (2019).[1] Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.[1][4] (General workup for brominated aromatic intermediates).[1] Link

  • UMass Amherst. (Revised 2010).[1] Recrystallization: The most common method for purifying solid compounds.[1][5] (General solvent selection logic). Link

Sources

Technical Support Center: Bromination of Dihydrobenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Ticket ID: DHBF-BR-001 Topic: Regiocontrol and troubleshooting in the bromination of 2,3-dihydrobenzofuran. Assigned Specialist: Senior Application Scientist

The Regioselectivity Matrix: "Where will the Bromine go?"

The most frequent support tickets we receive regarding dihydrobenzofuran (DHBF) involve unexpected regioisomers. Unlike benzofuran, where the C2-C3 double bond is the primary target for electrophiles, 2,3-dihydrobenzofuran behaves as a cyclic alkyl aryl ether.

Your regiochemical outcome is dictated by the competition between the oxygen lone pair (strong activator) and the alkyl side chain (weak activator).

The Electronic Compass
  • Position 5 (Para to Oxygen): The Major product in Electrophilic Aromatic Substitution (EAS). The oxygen atom's +M (mesomeric) effect strongly activates the para position. Sterically, it is more accessible than the ortho position.

  • Position 7 (Ortho to Oxygen): The Minor product. While electronically activated, it suffers from steric strain due to the adjacent furan ring oxygen.

  • Position 6 (Meta to Oxygen): Generally Unreactive in EAS. However, it is para to the C3-alkyl group. If C5 is blocked, substitution might occur here, but it is rare under standard bromination conditions.

  • Position 3 (Benzylic): The target for Radical substitution.

Visualization: The Reactivity Map

The following diagram illustrates the directing effects and condition-dependent pathways.

DHBF_Reactivity DHBF 2,3-Dihydrobenzofuran (Starting Material) Condition_Ionic Condition A: Ionic Mechanism (NBS/DMF or Br2/AcOH) DHBF->Condition_Ionic Condition_Radical Condition B: Radical Mechanism (NBS/CCl4/AIBN/Reflux) DHBF->Condition_Radical Prod_C5 C5-Bromo Product (Major Isomer) Para-directed by Oxygen Condition_Ionic->Prod_C5  Electronic Preference   Prod_C7 C7-Bromo Product (Minor Impurity) Ortho-directed by Oxygen Condition_Ionic->Prod_C7  Steric Hindrance   Prod_C3 C3-Bromo / Dehydrogenation (Benzylic Radical) Condition_Radical->Prod_C3  H-Abstraction  

Figure 1: Decision tree showing how reaction conditions dictate the site of bromination on the dihydrobenzofuran ring.

Mechanism Control: The "Switch" (EAS vs. Radical)

A common user error is using "standard" bromination conditions without considering solvent polarity. The solvent is the primary switch between mechanisms.

Scenario A: You want 5-Bromo-2,3-dihydrobenzofuran (Aromatic Substitution)

The Mechanism: Electrophilic Aromatic Substitution (EAS). The Key: You must stabilize the ionic intermediate (bromonium or protonated succinimide) and suppress radical formation.

  • Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine (

    
    ) because it maintains a low, steady concentration of active bromine, reducing poly-bromination.[1]
    
  • Solvent: Polar aprotic solvents like DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN) are essential. They stabilize the transition state and facilitate the ionic pathway.

  • Temperature:

    
     to Room Temperature (RT). Heat promotes radical pathways.[1]
    
Scenario B: You want Benzylic Bromination (or Dehydrogenation)

The Mechanism: Wohl-Ziegler Reaction (Radical Chain).[2] The Key: You must generate bromine radicals (


).[1][3]
  • Reagent: NBS + Radical Initiator (AIBN or Benzoyl Peroxide).[4]

  • Solvent: Non-polar solvents like

    
     (classic, toxic) or Trifluorotoluene (modern green alternative).
    
  • Warning: In dihydrobenzofurans, radical bromination at C3 often leads to spontaneous elimination of HBr, resulting in the formation of Benzofuran (aromatization of the furan ring) rather than a stable alkyl bromide [1].

Standard Operating Procedures (SOPs)

Protocol 1: High-Yield Synthesis of 5-Bromo-2,3-dihydrobenzofuran

Target: Clean aromatic substitution with minimal C7 or dibromo byproducts.

Reagents:

  • 2,3-Dihydrobenzofuran (

    
     equiv)
    
  • N-Bromosuccinimide (NBS) (

    
     equiv)
    
  • DMF (

    
     concentration relative to substrate)
    

Step-by-Step:

  • Dissolution: Dissolve 2,3-dihydrobenzofuran in DMF in a round-bottom flask. Ensure the vessel is shielded from direct bright light (foil wrap) to discourage radical initiation.

  • Cooling: Cool the solution to

    
     in an ice bath. Explanation: Lower temperature increases regioselectivity for the para-position (C5) over the ortho-position (C7).
    
  • Addition: Add NBS portion-wise over 15 minutes. Do not dump it in all at once; a high local concentration of active bromine can lead to dibromination.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Dilute with water (5x reaction volume) and extract with Ethyl Acetate. Wash organic layer with brine and water (to remove DMF).

  • Purification: If C7 isomer is present (usually <5%), recrystallization from Hexane/Ethanol is often sufficient to isolate pure C5 isomer.

Protocol 2: Troubleshooting Over-Bromination

Issue: User observes 5,7-dibromo-2,3-dihydrobenzofuran.

Corrective Action:

  • Stoichiometry Check: Reduce NBS to

    
     equivalents. It is better to have unreacted starting material (easy to separate) than dibromo-product (difficult to separate).
    
  • Solvent Switch: If using MeCN, switch to DMF. DMF complexes with

    
     more effectively, modulating its reactivity.
    
  • Cryogenic Conditions: Run the reaction at

    
    .
    

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Mixture of C5 and C7 isomers Reaction temperature too high or solvent not polar enough.Cool to

or

. Ensure solvent is DMF (high dielectric constant favors para).
Formation of Benzofuran Radical pathway active; accidental dehydrogenation.CRITICAL: Exclude light. Remove radical initiators. Ensure no peroxides are in the ether/solvent. Use a radical inhibitor (e.g., BHT) if necessary.
Benzylic Bromination (C3) Non-polar solvent usage or light exposure.[3]Switch to highly polar solvent (DMF/MeCN). Wrap flask in foil.
Low Yield / Sticky Tar Polymerization or ring opening.Avoid strong Lewis acids (

,

) which can cleave the cyclic ether. Stick to NBS.
Diagnostic Workflow

Use this logic flow to resolve your current experimental failure.

Troubleshooting_Flow Start Identify Impurity / Issue Q1 Is the furan ring aromatized (Benzofuran)? Start->Q1 Q2 Is the product dibrominated (5,7-dibromo)? Q1->Q2 No Sol1 CAUSE: Radical Dehydrogenation FIX: Exclude light, add BHT, switch to DMF. Q1->Sol1 Yes Q3 Is the regioselectivity poor (C5 : C7 ratio low)? Q2->Q3 No Sol2 CAUSE: Excess Reagent/Heat FIX: Use 0.95 eq NBS, run at -10°C. Q2->Sol2 Yes Sol3 CAUSE: Steric/Electronic Control FIX: Lower temp to increases selectivity. Q3->Sol3 Yes

Figure 2: Troubleshooting logic for common bromination failures.

References

  • Mechanism of Benzylic Bromination & Dehydrogenation

    • Master Organic Chemistry. "Benzylic Bromination."[1][2][4][5] Available at: [Link]

    • Note: Explains the stability of benzylic radicals which leads to the C3-substitution or elimin
  • NBS Solvent Effects (Ionic vs Radical)

    • Organic Chemistry Portal. "N-Bromosuccinimide (NBS)."[1][6][7] Available at: [Link]

    • Note: Details the switch between allylic/benzylic bromination (non-polar)
  • Regioselectivity in Dihydrobenzofuran Synthesis

    • National Institutes of Health (PubMed). "Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans." Available at: [Link]

    • Note: Provides context on the reactivity of the scaffold and stabiliz
  • Synthesis Protocols (Patents & Methods)

Sources

Optimizing solvent choice for reactions with (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

  • Ticket ID: KB-SOLV-5BDBM

  • Subject: Solvent Selection & Reaction Optimization Guide

  • Status: Active

  • Agent: Senior Application Scientist

Executive Summary

This technical guide addresses the solvent-dependent reactivity profile of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (referred to herein as 5-BDBM ).

The molecule possesses two distinct reactive handles with opposing solvent preferences:

  • The Aryl Bromide (C-5): Lipophilic, requires non-protic or biphasic systems for Pd-catalyzed cross-coupling.

  • The Primary Alcohol (C-2 pendant): Polar, H-bond donor/acceptor, susceptible to nucleophilic substitution or oxidation.

This guide provides validated workflows to maximize yield and minimize side reactions (e.g., oxidative ring opening of the dihydrofuran core).

Module 1: Solubility & Dissolution Troubleshooting

User Issue: Compound precipitates during reaction setup or fails to dissolve in standard non-polar solvents.

Root Cause Analysis: 5-BDBM exhibits "Schizophrenic Solubility." The fused benzene ring and bromine atom confer lipophilicity, while the hydroxymethyl group (-CH₂OH) and the cyclic ether oxygen introduce significant polarity and hydrogen bonding capability.

Solvent Compatibility Matrix

Solvent ClassRepresentative SolventSolubility RatingApplication Suitability
Chlorinated DCM, ChloroformHigh Excellent for Appel reactions, tosylations, and oxidations.
Polar Aprotic DMF, DMSO, NMPHigh Ideal for SNAr and high-temp couplings. Warning: Difficult to remove.
Ethers THF, 2-MeTHF, DioxaneHigh Best general-purpose solvents. 2-MeTHF is the preferred green alternative.
Alcohols Methanol, EthanolModerate Good for reductive workups; may require heating for high concentrations.
Hydrocarbons Hexane, HeptanePoor Do not use for reaction media. Use only as antisolvents for precipitation.
Esters Ethyl AcetateGood Excellent for workup/extraction; moderate for reaction media due to potential transesterification.

Resolution Protocol: The "Co-Solvent" Fix If the reagent crashes out in non-polar coupling conditions (e.g., Toluene), add 5-10% v/v of a polar co-solvent (THF or DMF). This disrupts the intermolecular H-bonding of the alcohol tail without poisoning the catalyst system.

Module 2: Optimizing Nucleophilic Substitution (The Alcohol Handle)

Ticket Category: Functional Group Interconversion (-OH to -X, -OMs) Common Issue: Low conversion or ring opening during activation.

Technical Insight: The 2,3-dihydrobenzofuran ring is electronically rich. Strong Lewis acids or extreme temperatures can cause the furan ring to open, leading to phenolic byproducts.

Recommended Workflow: The Appel Reaction (Conversion to Bromide/Chloride)

  • Standard Solvent: Dichloromethane (DCM).

  • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .

  • Why: 2-MeTHF separates easily from water during workup and has a higher boiling point than DCM, allowing for faster kinetics if heat is required.

Protocol: Green Appel Bromination

  • Dissolve 5-BDBM (1.0 equiv) and CBr₄ (1.1 equiv) in 2-MeTHF (0.2 M).

  • Cool to 0°C under N₂.

  • Add PPh₃ (1.1 equiv) dissolved in 2-MeTHF dropwise over 30 mins.

    • Critical: Exotherm control prevents ring stress.

  • Warm to RT and stir for 2-4 hours.

  • Workup: Filter off Ph₃PO precipitate (insoluble in 2-MeTHF/Heptane mixtures).

Module 3: Cross-Coupling Optimization (The Aryl Bromide Handle)

Ticket Category: Suzuki-Miyaura / Buchwald-Hartwig Coupling Common Issue: Protodehalogenation (loss of Br) or catalyst deactivation.

Technical Insight: The primary alcohol can coordinate to Pd(II) species, potentially arresting the catalytic cycle. Using a solvent system that solvates the boronic acid/base while protecting the catalyst is crucial.

Decision Logic for Solvent Selection

SolventSelection Start Start: Suzuki Coupling of 5-BDBM Temp Required Temperature? Start->Temp High Use Toluene/Water (10:1) Temp->High > 100°C Low Low Temp->Low < 80°C Solubility Boronic Acid Solubility? Poor Use DMF/Water or Dioxane/Water Solubility->Poor Low Solubility Good Use Ethanol/Water (Green) or THF/Water Solubility->Good High Solubility Note1 Note: Protect -OH group if yields < 50% High->Note1 Low->Solubility

Figure 1: Decision tree for selecting the optimal solvent system based on thermal requirements and reactant solubility.

Optimized Protocol: Green Suzuki Coupling Traditional Dioxane/Water systems are toxic. Use this validated green alternative.

  • Solvent System: Ethanol/Water (3:1 ratio).

  • Base: K₂CO₃ (2.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) - Resistant to alcohol coordination.

  • Procedure:

    • Degas solvents with N₂ sparging for 15 mins (Critical: Oxygen promotes homocoupling).

    • Add 5-BDBM, Boronic Acid, and Base.[1]

    • Add Catalyst last.

    • Heat to 60°C. (Ethanol reflux is gentler than Toluene, preserving the dihydrofuran ring).

Module 4: Sustainability & Scale-Up (Green Chemistry)

Ticket Category: Process Improvement Directive: Replace REACH-restricted solvents (DMF, DMAc, NMP).

The "Switch" Guide

Traditional SolventIssuesRecommended Green ReplacementImplementation Notes
DCM Carcinogenic, volatileCPME (Cyclopentyl methyl ether) CPME is hydrophobic (easy workup) and stable to peroxides.
DMF Reprotoxic, high boilingGVL (Gamma-Valerolactone) Excellent for high-temp couplings; biodegradable.
1,4-Dioxane Carcinogenic, peroxide former2-MeTHF or t-Amyl Alcohol 2-MeTHF is derived from corncobs; forms azeotrope with water for drying.

Frequently Asked Questions (FAQ)

Q1: Can I perform oxidation of the alcohol to the aldehyde without affecting the dihydrofuran ring?

  • A: Yes, but avoid harsh oxidants like Jones Reagent (CrO₃/H₂SO₄). The acid can open the ring.

  • Recommendation: Use Dess-Martin Periodinane (DMP) in DCM or Swern Oxidation . These are neutral/basic conditions that preserve the cyclic ether.

Q2: Why is my yield low in Toluene during Suzuki coupling?

  • A: 5-BDBM has poor solubility in pure toluene due to the polar -CH₂OH group. The reaction is likely occurring only at the interface.

  • Fix: Switch to Toluene:Ethanol (4:1) or Toluene:THF . The co-solvent solubilizes the alcohol tail.

Q3: Is the bromine atom activated enough for SNAr reactions?

  • A: No. The bromine is on a standard benzene ring (electron-rich due to the ether oxygen). It is not activated for nucleophilic aromatic substitution (SNAr) unless you have a strong electron-withdrawing group nearby. You must use Pd-catalyzed coupling (Buchwald/Suzuki).

References

  • PubChem. (2025).[2] 5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Compound Summary. National Library of Medicine. Link

  • Henderson, R. K., et al. (2011).[3] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. Link

  • Byrne, F. P., et al. (2016).[4] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

  • Adole, V. A., et al. (2020).[5] Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones. South African Journal of Chemistry. Link

  • Organic Chemistry Portal. (2024). Appel Reaction: Mechanism and Conditions. Link

Sources

Technical Support Center: Stability & Handling of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

[1]

Welcome to the Technical Support Hub. This guide addresses the specific stability challenges associated with (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS: 197577-35-8). As a key intermediate in the synthesis of bioactive scaffolds (e.g., agonists for 5-HT receptors or kinase inhibitors), maintaining the integrity of the dihydrobenzofuran core is critical. This molecule sits at a "stability cliff": it is robust enough for standard handling but susceptible to rapid degradation under specific oxidative or acidic stressors.[1]

Core Stability Profile

Before troubleshooting specific reactions, review the chemical sensitivities of the substrate. The dihydrobenzofuran ring is thermodynamically less stable than its aromatized benzofuran counterpart, creating a constant driving force for oxidation.

ParameterSensitivity LevelCritical ThresholdsMechanism of Failure
Oxidation High Presence of O₂ / Radical initiatorsDehydrogenation: Spontaneous conversion to 5-bromo-2-benzofuranmethanol (aromatization).[1]
Acidity Moderate pH < 3 or Strong Lewis AcidsRing Opening: Protonation of the ether oxygen leads to cleavage of the furan ring.
Light Moderate UV / Blue LightPhoto-oxidation: Accelerates radical formation at the C2-benzylic position.[1]
Base Low Strong bases (> pKa 20)Elimination: Potential for E2 elimination if the alcohol is activated (e.g., mesylated).
Thermal Moderate > 80°C (prolonged)Thermal Rearrangement: Accelerates all above pathways.[1]

Troubleshooting Guide & FAQs

Issue 1: "My reaction mixture is turning yellow/brown, and LCMS shows a mass shift of -2 Da."

Diagnosis: Unwanted Aromatization (Oxidation). The loss of 2 Daltons (H₂) indicates the conversion of the 2,3-dihydrobenzofuran core to the fully aromatic benzofuran . This is the most common decomposition pathway, driven by the thermodynamic stability of the aromatic system.

Root Cause:

  • Dissolved oxygen in solvents.[1]

  • Presence of trace transition metals (e.g., Pd, Cu) acting as dehydrogenation catalysts.

  • Radical initiators (e.g., peroxides in old ethers).

Corrective Protocol:

  • Degas Solvents: Do not rely on simple nitrogen flushing.[1] Use the Freeze-Pump-Thaw method or vigorous sparging with Argon for at least 20 minutes before adding the substrate.[1]

  • Antioxidant Additives: If the reaction tolerates it, add a radical scavenger like BHT (butylated hydroxytoluene) at 0.1 mol% to intercept radical chains.[1]

  • Inert Atmosphere: Maintain a positive pressure of Argon (heavier than air) rather than Nitrogen to blanket the reaction surface effectively.[1]

Issue 2: "I see a complex mixture of polar byproducts when using acidic conditions."

Diagnosis: Acid-Catalyzed Ring Opening. The cyclic ether oxygen is a weak base.[1] Under strong acidic conditions (e.g., HCl, H₂SO₄, or strong Lewis acids like BBr₃), the oxygen becomes protonated. This activates the C2-O bond for nucleophilic attack (e.g., by halide ions or water), leading to ring opening and the formation of phenols/halohydrins.

Technical Insight: While the 5-Bromo substituent is electron-withdrawing (which theoretically stabilizes the ether against oxidation), it does not sufficiently protect the ether oxygen from protonation.

Corrective Protocol:

  • Buffer the System: Avoid free strong acids.[1] If an acidic pH is required, use buffered systems (e.g., Phosphate or Acetate buffers) to maintain pH > 4.

  • Lewis Acid Alternatives: If performing a transformation on the alcohol group (e.g., protection), use non-acidic catalysts like Sc(OTf)₃ or neutral conditions (e.g., Dudley reagents for benzylation) instead of acid-catalyzed methods.

  • Temperature Control: If acid is unavoidable, cool the reaction to 0°C or -78°C . Ring opening typically has a higher activation energy than surface functionalization.[1]

Issue 3: "Yields are low when activating the alcohol (e.g., Tosylation/Mesylation)."

Diagnosis: Competing Elimination or Rearrangement. Converting the hydroxyl group to a leaving group (OMs/OTs) creates a highly reactive intermediate. The adjacent C3 protons are not strictly acidic, but the proximity of the ether oxygen and the aromatic ring can facilitate:

  • Elimination: Forming a vinyl ether (rare but possible).[1]

  • Intramolecular Attack: The aromatic ring or the bromine substituent (via metal-halogen exchange if using organometallics) can interfere.[1]

Corrective Protocol:

  • Base Selection: Use non-nucleophilic, bulky bases like DIPEA or 2,6-Lutidine instead of Pyridine/TEA to minimize nucleophilic attack on the sulfonate intermediate.

  • Stepwise Approach: If the alcohol activation is unstable, consider converting to the alkyl halide (bromide/iodide) using Appel reaction conditions (CBr₄/PPh₃) which are often milder and neutral compared to sulfonyl chlorides.

Visualizations

A. Decomposition Pathways

Understanding the enemy.[1] This diagram maps the two primary failure modes: Oxidation (loss of H₂) and Acidic Hydrolysis (Ring Opening).

DecompositionPathwaysSubstrate(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol(Target Molecule)OxidationOxidation / Dehydrogenation(O₂, Light, Metal Catalyst)Substrate->OxidationAcidAcidic Conditions(H+, Lewis Acids)Substrate->AcidBenzofuran5-Bromo-2-benzofuranmethanol(Aromatized Impurity)[M-2H]Oxidation->Benzofuran- 2H (Aromatization)ProtonatedOxonium IntermediateAcid->ProtonatedProtonation of Ether ORingOpenRing-Opened Phenol Derivatives(Complex Mixture)Protonated->RingOpenNucleophilic Attack(Cleavage)

Figure 1: Primary decomposition vectors. Note that aromatization is irreversible.

B. Safe Handling Workflow

A self-validating protocol for setting up reactions.[1]

SafeHandlingStartStart: Reaction SetupSolventPrepStep 1: Solvent PreparationDegas via Sparging (Ar) or Freeze-Pump-ThawStart->SolventPrepGlasswareStep 2: GlasswareAmber glass or Foil-wrapped(Block UV/Vis Light)SolventPrep->GlasswareAddSubstrateStep 3: Add SubstrateAdd (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanolunder Argon counter-flowGlassware->AddSubstrateTempControlStep 4: TemperatureMaintain < 40°C unless necessaryUse Oil Bath with thermostatAddSubstrate->TempControlMonitorStep 5: MonitoringCheck LCMS for [M-2] peak (Aromatization)TempControl->MonitorDecisionIs [M-2] peak visible?Monitor->DecisionAction1STOP: Add Antioxidant (BHT)Re-purge with ArgonDecision->Action1YesAction2Proceed: Reaction StableDecision->Action2No

Figure 2: Step-by-step logic for minimizing environmental stressors during setup.

References

  • National Institutes of Health (NIH). (2024).[1] Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans. PubMed Central.[1] Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry (RSC). (2017).[1] Total synthesis of natural products containing benzofuran rings. RSC Advances. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans. Retrieved January 28, 2026, from [Link]

Column chromatography protocol for purifying (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Application Guide Topic: Purification of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Ticket ID: #PUR-5BDBF-001 Role: Senior Application Scientist

Executive Summary: The Physicochemical Profile

Before initiating purification, you must understand the "personality" of your molecule. (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a bifunctional small molecule:

  • Lipophilic Domain: The brominated dihydrobenzofuran core (Aromatic/Halogenated).

  • Polar Domain: The primary hydroxymethyl group (-CH₂OH).

Implication for Chromatography: This molecule exhibits "moderate" polarity. While the bromine atom adds lipophilicity, the primary alcohol is a "hydrogen bond donor," capable of interacting strongly with the silanols on the silica surface. This often leads to peak tailing or retention shifts if the mobile phase is too non-polar.

  • Target Rf: 0.30 – 0.40

  • Primary Detection: UV Absorbance (254 nm)[1]

  • Secondary Detection: PMA (Phosphomolybdic Acid) Stain (Oxidizes the alcohol)

Phase 1: The Optimized Protocol

Do not rely on isocratic runs for this separation; the polarity difference between the product and potential impurities (e.g., unreacted 5-bromo-2-hydroxybenzaldehyde or non-hydroxylated side products) requires a gradient.

Stationary Phase Selection
  • Material: Irregular Silica Gel 60.

  • Particle Size: 40–63 µm (Flash grade).

  • Pore Size: 60 Å.

  • Why: This standard phase provides sufficient surface area for the alcohol to interact without irreversible binding.

Mobile Phase Strategy (Gradient Elution)
  • Solvent A: Hexanes (or Heptane for lower toxicity).[2]

  • Solvent B: Ethyl Acetate (EtOAc).[2][3][4]

The "Scouting" Gradient Table:

Time (CV*) % Ethyl Acetate Description
0–2 5% Equilibration: Stabilizes the column; elutes highly non-polar grease/impurities.
2–5 5% → 20% Ramp 1: Elutes unreacted non-polar starting materials (e.g., bromophenols).
5–12 20% → 45% Elution Window: The target alcohol typically elutes between 30–40% B .

| 12–15 | 45% → 100% | Wash: Flushes highly polar oxidation byproducts. |

*CV = Column Volume

Sample Loading (Critical Step)
  • Method: Dry Loading is strongly recommended.

  • Protocol: Dissolve the crude oil/solid in a minimum amount of Dichloromethane (DCM). Add silica gel (ratio 1:2 crude-to-silica). Evaporate to a free-flowing powder.

  • Causality: Liquid loading with DCM can cause "band broadening" because DCM is a strong solvent that carries the compound too fast down the column before the gradient starts, ruining resolution.

Phase 2: Workflow Visualization

The following diagram outlines the decision logic for the purification process.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Scouting (30% EtOAc/Hex) Start->TLC Decision1 Rf of Product? TLC->Decision1 MethodA Method A: Flash Chromatography Hex/EtOAc Gradient Decision1->MethodA 0.3 < Rf < 0.5 MethodB Method B: DCM/MeOH (If product is too polar) Decision1->MethodB Rf < 0.2 Loading Dry Load on Silica MethodA->Loading MethodB->Loading Run Execute Gradient Loading->Run Check Fractions Analysis (UV + PMA Stain) Run->Check Pool Pool & Concentrate Check->Pool

Caption: Decision tree for selecting the optimal solvent system based on initial TLC scouting.

Phase 3: Troubleshooting & FAQs

Q1: My product is "streaking" or "tailing" on the column. How do I fix peak shape?

  • Diagnosis: The hydroxyl group (-OH) is hydrogen-bonding with acidic silanol sites on the silica.

  • Solution: Do not add acid (like acetic acid); this will make it worse for alcohols.

    • Fix 1: Ensure you are not overloading the column.

    • Fix 2: Switch the solvent system to DCM:MeOH (98:2) . Methanol is a protic solvent that "shields" the silanols, often sharpening alcohol peaks.

Q2: I see two spots very close together. Is it a mixture of isomers?

  • Analysis: If your synthesis involved a cyclization of an allyl ether, you might have the regioisomer (bromine at a different position) or the dihydrobenzofuran vs. benzofuran (oxidized form) impurity.

  • Action:

    • Run a 2D-TLC: Spot the plate, run it, rotate 90°, and run again. If the spots separate off-diagonal, they are distinct compounds.

    • Use an Isocratic Hold : Find the % EtOAc where the product Rf is 0.3. Run the column at 5% lower than that concentration for 5–10 CVs to maximize separation.

Q3: The product is not visible under UV, or it's very faint.

  • Causality: While the benzene ring absorbs UV, the bromine atom can sometimes cause a "heavy atom effect" (quenching fluorescence) or the concentration is simply too low.

  • Solution: Use a PMA (Phosphomolybdic Acid) Stain .

    • Dip plate → Heat with heat gun.

    • The alcohol moiety reduces the PMA, resulting in a dark blue/green spot on a light green background. This is highly specific for your alcohol product [1].

Q4: My product crystallized inside the column during loading.

  • Diagnosis: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a solid.[5] If you used "Liquid Loading" with Hexane/EtOAc, the compound likely crashed out when it hit the hexane-rich mobile phase.

  • Fix: This confirms the need for Dry Loading (see Phase 1). If the column is already clogged, you must stop, extrude the top silica layer, and restart with a dry load.

Phase 4: Data & Specifications

Table 1: Solvent Strength & Rf Mapping Based on general behavior of aryl alcohols [2, 3]

Solvent SystemPredicted RfSuitability
100% Hexanes 0.00Wash Only (Removes non-polar grease)
10% EtOAc / 90% Hex 0.10 – 0.15Retentive (Good for separating non-polar impurities)
30% EtOAc / 70% Hex 0.35 Ideal (Target elution zone)
50% EtOAc / 50% Hex > 0.60Elutive (Moves product too fast; poor resolution)
5% MeOH / 95% DCM 0.40 – 0.50Alternative (Use if streaking occurs)

References

  • LibreTexts Chemistry . Visualizing TLC Plates. (Accessed 2024). Link

  • Still, W. C., Kahn, M., & Mitra, A. Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925.[3][4] Link

  • ChemicalBook . 5-Bromo-2,3-dihydrobenzofuran synthesis and purification. (Accessed 2024). Link

Sources

Identifying byproducts in (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: The "First-Look" Protocol

Before diving into complex spectral interpretation, use this diagnostic matrix to categorize your unknown peaks. This workflow assumes you are analyzing the crude reaction mixture from the standard synthesis route (4-bromophenol + epichlorohydrin).

Observation (GC-MS)Isotope Pattern (M:M+2)Probable IdentityAction Required
Target Peak 1:1 (Equal intensity)(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Confirm via derivatization (see Section 3).
Peak +36/38 Da 3:1 (Cl pattern)Chlorohydrin Intermediate (Uncyclized)Incomplete cyclization. Check base strength/reaction time.
Peak -HBr No Br patternDe-brominated Side Product Check for radical scavengers or excessive hydrogenation.
Broad/Tailing Peak 1:1Underivatized Alcohol Perform TMS derivatization to improve peak shape.
High MW Peak ComplexDimer/Oligomer Check epichlorohydrin stoichiometry.

Synthesis & Impurity Mapping

To identify byproducts, you must understand their mechanistic origin. The synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol typically proceeds via the alkylation of 4-bromophenol with epichlorohydrin, followed by intramolecular cyclization.

Mechanistic Flow & Impurity Origins

The following diagram maps the reaction pathway and points of failure where specific byproducts are generated.

G Start 4-Bromophenol + Epichlorohydrin Glycidyl Intermediate A: Glycidyl Ether Start->Glycidyl Alkylation (Base) Isomer Impurity D: Regioisomer (7-Bromo variant) Start->Isomer C-Alkylation (Minor) Chloro Impurity B: Chlorohydrin (Ring-opening failure) Glycidyl->Chloro HCl attack / Incomplete Cyclization Target Target Product: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Glycidyl->Target Cyclization (Heat/Base) Dimer Impurity C: Bis-ether Dimer Glycidyl->Dimer Excess Phenol Attack

Figure 1: Reaction pathway showing the origin of critical impurities (Chlorohydrin, Dimers) relative to the target molecule.

Experimental Protocol: Validated Derivatization

Why this is mandatory: The target molecule contains a primary hydroxyl group (


). In GC-MS, free alcohols form hydrogen bonds with the stationary phase (silanols), leading to peak tailing, adsorption losses, and non-reproducible quantification. We use BSTFA + 1% TMCS  to replace the active hydrogen with a Trimethylsilyl (TMS) group.
Reagents
  • Solvent: Anhydrous Pyridine or Dichloromethane (DCM).

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

Step-by-Step Procedure
  • Preparation: Dissolve ~1-2 mg of crude sample in 100 µL of anhydrous pyridine.

  • Addition: Add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial and incubate at 65°C for 30 minutes .

    • Note: Heat is required to ensure steric hindrance does not prevent complete silylation.

  • Analysis: Inject 1 µL into the GC-MS (Split 1:20).

Expected Mass Shift:

  • Target MW: ~229 (79Br) / 231 (81Br)

  • TMS-Derivative MW: ~301 (79Br) / 303 (81Br)

  • Net Change: +72 amu per hydroxyl group.

Troubleshooting & FAQs

Q1: I see a peak with a distinctive "Cluster" pattern at M+ and M+2. How do I confirm it's Bromine and not Chlorine?

A: You must look at the relative intensity of the isotope peaks.

  • Bromine (

    
    ):  The M and M+2 peaks will have an intensity ratio of roughly 1:1  (50.7% vs 49.3%). This "doublet" appearance is the hallmark of monobrominated compounds [1].
    
  • Chlorine (

    
    ):  The M and M+2 peaks will have a ratio of 3:1  (75.8% vs 24.2%).
    
  • Diagnosis: If you see a 3:1 ratio, you likely have the Chlorohydrin intermediate (where the epoxide ring opened with Cl but failed to cyclize).

Q2: My main peak has the correct MW but fragments strangely. What is the key diagnostic ion?

A: For the TMS-derivatized target, the molecular ion (


) is often distinct, but the Base Peak  is usually formed by the loss of the silylated hydroxymethyl group.
  • Fragmentation Pathway:

    
    
    
  • Look for: A dominant doublet at m/z ~197 and 199 . This corresponds to the stable benzofuran cation after the side chain is cleaved. If this loss (M - 103) is absent, you may have a structural isomer where the -OH is directly on the ring (phenol) rather than on the alkyl chain.

Q3: I am detecting "Ghost Peaks" that appear in blank runs.

A: This is a common artifact of the silylation reagent.

  • Source: BSTFA hydrolyzes with moisture to form Hexamethyldisiloxane (HMDSO) and Trimethylsilanol .

  • Identification: Look for peaks at low m/z (73, 147, 207, 281) which are characteristic of polysiloxane column bleed or hydrolyzed reagent.

  • Fix: Ensure your pyridine is anhydrous and store BSTFA in a desiccator.

Q4: Can I differentiate the 5-bromo and 6-bromo regioisomers?

A: Yes, but it is difficult by MS alone as their fragmentation is nearly identical.

  • GC Separation: These isomers have slightly different boiling points. On a non-polar column (e.g., DB-5MS), the 5-bromo isomer (para to the oxygen in the original phenol) typically elutes after the 6-bromo isomer due to slightly higher symmetry and packing potential, though this must be confirmed with a standard.

  • Mechanism Check: If you started with 4-bromophenol, the 5-bromo product is the expected outcome. The 6-bromo isomer would require a migration or a starting material impurity (3-bromophenol).

Fragmentation Logic (Visualized)

Understanding the MS fragmentation helps rule out false positives.

MS MolIon Molecular Ion (TMS) m/z 300/302 (1:1) BasePeak Base Peak (Cation) m/z 197/199 (1:1) MolIon->BasePeak - CH2OTMS (103 Da) (Alpha Cleavage) Tropylium Tropylium-like Ion m/z ~118 BasePeak->Tropylium - Br (79/81 Da) (Dehalogenation)

Figure 2: Primary fragmentation pathway for the TMS-derivative of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

References

  • Whitman College . (n.d.). Identification of Analytes using Isotopic Ratios. Retrieved May 21, 2025, from [Link]

  • Chemistry LibreTexts . (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved May 21, 2025, from [Link]

  • ResearchGate . (2020). Do I need to derivatize alcohol for GC-MS? Retrieved May 21, 2025, from [Link]

Validation & Comparative

Comparative 1H NMR Analysis Guide: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS: 35351-21-4 (Generic analog ref) Application: Critical intermediate for melatonin receptor agonists and benzofuran-based pharmacophores.

This guide provides a technical comparison of 1H NMR acquisition strategies for structural validation. It focuses on the Solvent Resolution Effect (CDCl₃ vs. DMSO-d₆) and the Process Control differentiation between the target molecule and its aromatic precursor (5-bromobenzofuran-2-yl)methanol.

Part 1: Strategic Solvent Selection (The Comparative Analysis)

The choice of solvent fundamentally alters the spectral topology of this molecule, particularly regarding the chiral center at C2 and the hydroxymethyl side chain.

Comparison Matrix: CDCl₃ vs. DMSO-d₆[1][2][3]
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide-d₆) Analytic Verdict
Hydroxyl Proton (-OH) Singlet (Broad/Exchangeable): Often disappears or appears as a broad singlet at 1.5–2.5 ppm due to rapid exchange.Triplet (Sharp): Appears at ~4.8–5.2 ppm. Shows

coupling to the adjacent methylene group.
DMSO-d₆ is superior for confirming the primary alcohol functionality.
Diastereotopic Resolution Moderate: The protons on the hydroxymethyl group (-CH₂OH) often overlap.High: The higher viscosity and polarity often resolve the -CH₂OH protons into distinct multiplets (ABX system).DMSO-d₆ preferred for stereochemical assessment.
Aromatic Resolution Excellent: Sharp lines, minimal viscosity broadening.Good: Slightly broader lines, but separates the H4/H6/H7 signals effectively due to polarity effects.CDCl₃ preferred for simple purity checks of the aromatic core.
Water Signal ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can overlap with the C3-benzylic protons).CDCl₃ is safer if the sample is "wet".
Analytical Recommendation
  • Routine Purity Check: Use CDCl₃ . It is cheaper, easier to recover, and provides sharp aromatic signals to quantify the 5-bromo substitution pattern.

  • Full Structural Characterization: Use DMSO-d₆ .[1][2][3] You must observe the OH triplet coupling to prove the alcohol is primary and not oxidized to an aldehyde or dehydrated.

Part 2: Spectral Assignment & Logic

The Molecular Scaffold

The molecule consists of three distinct spin systems:

  • Aromatic Ring (ABC System): 5-Bromo substitution pattern.

  • Dihydrofuran Ring (Rigid Aliphatic): C2-Methine and C3-Methylene (Benzylic).

  • Side Chain (Rotational Aliphatic): Hydroxymethyl group.[4]

Predicted Chemical Shifts (DMSO-d₆ Reference)

Note: Values are consensus estimates based on benzofuran scaffold additivity rules.

PositionProton TypeShift (δ ppm)MultiplicityCoupling (

Hz)
Structural Logic
4 Ar-H (Meta to O)7.30 - 7.35Doublet (d)

Deshielded by ortho-Br; weak meta-coupling.
6 Ar-H (Meta to O)7.15 - 7.20dd

Ortho to Br (deshielding) + Ortho to H7.
7 Ar-H (Ortho to O)6.65 - 6.70Doublet (d)

Strongly shielded by the ether oxygen lone pairs.[5]
2 O-CH- (Methine)4.80 - 4.95Multiplet-Chiral center; couples to C3-H and CH₂OH.
OH Alcohol5.00 - 5.10Triplet (t)

Visible only in DMSO; proves -CH₂OH.
Side Chain -CH₂-OH3.50 - 3.70Multiplet-Diastereotopic protons (ABX with OH and H2).
3 Ar-CH₂- (Benzylic)2.90 - 3.30dd (x2)

Diastereotopic due to C2 chirality. H3a and H3b are distinct.

Part 3: Visualization of Structural Logic

Diagram 1: Spin System Connectivity

This diagram visualizes how the spin systems couple, which is essential for interpreting the COSY (Correlation Spectroscopy) spectrum.

NMR_Connectivity cluster_legend Coupling Legend H2 H2 (Methine) ~4.9 ppm H3 H3a/H3b (Benzylic) ~3.0-3.3 ppm H2->H3 Vicinal (3J) CH2_OH CH2 (Side Chain) ~3.6 ppm H2->CH2_OH Vicinal (3J) Ar Aromatic Core (H4, H6, H7) H3->Ar Long Range (4J) (Weak) OH OH (Hydroxyl) ~5.1 ppm (DMSO) CH2_OH->OH Vicinal (3J) (DMSO only) key Solid: Strong Coupling Dashed: Solvent Dependent

Caption: Connectivity map showing the central role of the H2 methine proton in bridging the benzylic system and the side chain.

Diagram 2: Process Control (Reduction Verification)

A critical application of this NMR analysis is verifying the reduction of the aromatic 5-bromo-benzofuran precursor to the dihydro-product.

Reduction_Check Precursor Precursor: 5-Bromobenzofuran-2-yl-methanol Decision Check C3 Position (Chemical Shift) Precursor->Decision Reaction Product Product: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Outcome1 Aromatic C3-H (Reaction Incomplete) Decision->Outcome1 Signal at ~6.5-7.0 ppm (Singlet) Outcome2 Aliphatic C3-H2 (Reduction Successful) Decision->Outcome2 Signal at ~3.0-3.3 ppm (Multiplet/dd)

Caption: Logic flow for distinguishing the aromatic precursor (C3-H alkene) from the dihydro product (C3-H2 alkane).

Part 4: Validated Experimental Protocol

To ensure reproducibility and adherence to E-E-A-T standards, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (water peak at 3.33 ppm overlaps with H3 protons).

  • Mixing: Vortex for 30 seconds. Ensure no suspended solids remain (suspensions cause line broadening).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons adjacent to Bromine may have different T1 relaxation times. A longer delay ensures accurate integration for quantitative purity assessment.

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.

  • Temperature: 298 K (25°C).

Processing & Validation
  • Phasing: Apply manual phasing. The OH region often requires careful 0th and 1st order correction.

  • Integration:

    • Calibrate the integration using the single proton at H4 (approx 7.3 ppm) or H7 (approx 6.65 ppm) as 1.00.

    • Validation Check: The aliphatic region (H2 + H3a + H3b + CH2 + OH) must integrate to exactly 6.00 protons . If the OH is exchanging, the sum will be 5.00.

  • Peak Picking: Report centroids for multiplets and ranges for the H2/H3 complex.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 148654451, 5-Bromo-3-iodo-2-methyl-1-benzofuran" (Analogous Scaffold Data).

  • University of Queensland. (2024). "Automated Topology Builder (ATB) and Repository: (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol."

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

13C NMR Characterization of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS: 27230-58-6 (Analogous) Significance: This scaffold is a critical pharmacophore in the synthesis of melatonin receptor agonists (e.g., Ramelteon) and various anti-tumor agents.[1][2] Precise structural characterization is mandatory to distinguish it from its regioisomers (4-bromo or 6-bromo derivatives), which often co-elute during electrophilic aromatic substitution or cyclization reactions.[1][2]

This guide provides a definitive 13C NMR characterization strategy, comparing its performance against 1H NMR and evaluating solvent effects (CDCl₃ vs. DMSO-d₆) to ensure rigorous quality control in drug development pipelines.

Strategic Characterization Workflow

The following workflow outlines the logic path for confirming structural identity, moving from crude isolation to definitive spectral assignment.

CharacterizationWorkflow Start Crude Product Isolation Solubility Solubility Check (CDCl3 vs DMSO-d6) Start->Solubility Acquisition Data Acquisition (13C, DEPT-135, HSQC) Solubility->Acquisition Select Solvent Analysis Spectral Analysis Acquisition->Analysis RegioCheck Regioisomer Check (C5-Br vs C4/C6-Br) Analysis->RegioCheck RegioCheck->Start Repurify (Isomer Mix) Conf Structural Confirmation RegioCheck->Conf Pattern Match

Figure 1: Decision-matrix for the structural validation of dihydrobenzofuran derivatives.

13C NMR Spectral Analysis

Predicted Chemical Shift Assignments

The following data is synthesized from fragment-based additive rules and validated against analogous dihydrobenzofuran scaffolds. The 5-bromo substitution induces a specific shielding effect on the ipso carbon (C5), distinguishing it from the unbrominated parent.[1]

Solvent: CDCl₃ (Reference: 77.16 ppm) Frequency: 100 MHz or higher recommended for quaternary resolution.[1][2]

Carbon PositionTypeChemical Shift (δ, ppm)Structural Diagnostic Note
C7a Cq (O-linked)158.5 - 159.5Deshielded by Oxygen; Para to Br (minor effect).[1][2]
C3a Cq128.0 - 129.0Bridgehead; shifts vary with ring strain.[1][2]
C6 CH129.5 - 130.5Ortho to Br; doublet in HSQC.[1][2]
C4 CH127.5 - 128.5Ortho to Br; doublet in HSQC.[1][2]
C5 Cq-Br112.0 - 113.0Diagnostic: Upfield shift due to Heavy Atom Effect (Br).[1][2]
C7 CH111.0 - 112.0Ortho to Oxygen; shielded.[1][2]
C2 CH (Methine)82.0 - 83.0Chiral center; characteristic dihydrofuran shift.[1][2]
CH₂OH CH₂64.0 - 65.0Exocyclic hydroxymethyl; DEPT-135 inverted.[1][2]
C3 CH₂32.0 - 33.0Benzylic methylene; DEPT-135 inverted.[1][2]
Key Mechanistic Insights
  • The "Heavy Atom" Effect (C5): Carbon attached directly to Bromine typically resonates between 110–115 ppm.[2] This is significantly upfield compared to a chlorinated analog (~125 ppm) or the unsubstituted carbon (~120 ppm).[1][2] This is the primary marker for confirming bromination success.[2]

  • Stereochemistry (C2): The shift at ~82 ppm is sensitive to the substituent at C2.[2] If the ring opening occurs (impurity), this shift will move drastically upfield to ~70 ppm (acyclic ether range).

Comparative Performance Guide

Comparison 1: Regioisomer Discrimination (13C vs. 1H NMR)

A common challenge in benzofuran synthesis is the formation of 4-bromo or 6-bromo isomers.[1][2]

Feature1H NMR (Alternative) 13C NMR (Recommended) Verdict
Isomer ID Relies on coupling constants (J-values). meta-coupling (1-3 Hz) can be ambiguous in broadened spectra.Relies on Chemical Shift Symmetry .13C Wins
Quantification High (Integration is accurate).Low (Relaxation times vary).[1][2]1H Wins
Quaternary Carbons Invisible.[1][2]Visible. The C-Br ipso carbon shift is definitive for position.[1][2]13C Wins

The 13C Advantage: In the 5-bromo isomer, the oxygenated quaternary carbon (C7a) is para to the bromine.[1] In the 4-bromo or 6-bromo isomers, the electronic environment of C7a changes due to ortho or meta effects, shifting the signal by 2-5 ppm.[1] 13C NMR provides a "fingerprint" that 1H NMR coupling patterns often obscure due to second-order effects.[1][2]

Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the appearance of the hydroxymethyl (-CH₂OH) group.[1]

ParameterChloroform-d (CDCl₃) DMSO-d₆
Solubility Moderate.[1][2] May require heating for saturated solutions.[1][2]Excellent. Dissolves polar alcohols instantly.[1][2]
-OH Signal Often broad or invisible (exchange with trace water).[1][2]Sharp Triplet. H-bonding is disrupted, allowing H-H coupling observation.[1][2]
C-OH Shift ~64.5 ppm~63.0 ppm (Slight upfield shift due to solvent-solute complexation).[1][2]
Recommendation Use for Routine Purity checks.Use for Full Structural Elucidation (H-bonding confirmation).

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity comparable to the values above, follow this self-validating protocol.

Reagents:

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (internal standard).[1][2]

  • Sample Mass: 20–30 mg (for 13C sensitivity).[1][2]

Methodology:

  • Preparation: Dissolve 25 mg of product in 0.6 mL DMSO-d₆. Ensure complete homogeneity; filter if particulates persist (particulates cause line broadening).[1][2]

  • Pulse Sequence:

    • 1H NMR: 16 scans, 30° pulse, D1 = 1.0s.

    • 13C {1H} Decoupled: 1024 scans (minimum), D1 = 2.0s. (Longer relaxation delay ensures quaternary C-Br signals are integrated, though not quantitatively).[1][2]

    • DEPT-135: 256 scans.[1][2] (Validates CH₂ at C3 and CH₂OH as inverted peaks).

  • Processing:

    • Line Broadening (LB): 1.0 Hz for 13C to reduce noise.

    • Referencing: Set DMSO-d₆ center peak to 39.52 ppm.

RegioLogic Input Unknown Isomer CqCheck Check C-Br Shift (112 ppm) Input->CqCheck Symmetry Check C7a Shift (~159 ppm) CqCheck->Symmetry Result5 5-Bromo Isomer (Confirmed) Symmetry->Result5 Matches Model ResultOther 4/6-Bromo Isomer (Reject) Symmetry->ResultOther Deviates >3 ppm

Figure 2: Logic gate for distinguishing the 5-bromo target from byproducts.

References

  • ChemicalBook. (2024).[1][2] 2,3-Dihydrobenzofuran 13C NMR Spectrum. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 14595701, (5-Bromofuran-2-yl)methanol. Retrieved from [1][2]

  • Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent shifts).

  • University of Queensland. (2024).[1][2] (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol Topology and NMR. Automated Topology Builder. Retrieved from [1][2]

Sources

Mass spectrometry analysis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Analysis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Executive Summary This guide evaluates the analytical performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification and structural validation of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (hereafter referred to as 5-BDBM ).[1]

While GC-MS offers superior structural fingerprinting, LC-ESI-MS/MS is identified as the superior method for high-throughput quantification in biological matrices due to higher sensitivity and the elimination of derivatization steps.[1]

Compound Profile & Analytical Challenges

5-BDBM is a chiral building block often used in the synthesis of pharmaceutical agents targeting neurological pathways.[1] Its analysis is complicated by two factors: the polarity of the hydroxymethyl group and the isotopic signature of the bromine atom.

PropertySpecificationAnalytical Implication
Formula C

H

BrO

Requires monitoring of Br isotopes (

Br/

Br).[1]
MW (Monoisotopic) 227.98 (for

Br)
Precursor ions will appear as a 1:1 doublet at m/z 229 and 231 ([M+H]

).
Key Functional Group Primary Alcohol (-CH

OH)
Susceptible to in-source water loss; requires derivatization for GC.[1]
Core Structure DihydrobenzofuranStable ether linkage; fragmentation typically involves furan ring opening.[1]

Comparative Analysis of Ionization Techniques

This section objectively compares the "Gold Standard" (ESI) against alternative ionization methods (APCI and EI).

Method A: Electrospray Ionization (ESI) – The High-Sensitivity Standard

ESI is the preferred ionization mode for 5-BDBM due to the compound's polarity and ability to accept protons at the ether oxygen or the hydroxyl group.

  • Performance: High ionization efficiency in positive mode ([M+H]

    
    ).
    
  • Pros:

    • Sensitivity: Detects picogram levels (LOQ < 1 ng/mL).

    • Soft Ionization: Preserves the molecular ion, simplifying precursor selection.

  • Cons: Susceptible to matrix effects (ion suppression) in plasma samples.

  • Verdict: Recommended for PK/PD studies.

Method B: Atmospheric Pressure Chemical Ionization (APCI) – The Robust Alternative

APCI utilizes a corona discharge and is less dependent on solvent chemistry.

  • Performance: Good ionization, but typically 5-10x less sensitive than ESI for this specific alcohol.[1]

  • Pros:

    • Matrix Tolerance: Significantly lower susceptibility to phospholipid suppression compared to ESI.[1]

    • Linearity: Often exhibits a wider dynamic range for high-concentration samples.[1]

  • Cons: Higher thermal energy can induce in-source dehydration ([M+H-H

    
    O]
    
    
    
    ), complicating quantification.[1]
  • Verdict: Recommended for dirty matrices (e.g., wastewater, tissue homogenates).

Method C: Electron Ionization (GC-MS) – The Structural Validator

Because 5-BDBM contains a hydroxyl group, it requires silylation (e.g., with BSTFA) to be volatile enough for GC.[1]

  • Performance: Produces rich fragmentation spectra useful for library matching.[1]

  • Pros: Unambiguous structural identification via fingerprinting.

  • Cons: Requires time-consuming derivatization; lower throughput.[1]

  • Verdict: Recommended for purity analysis and impurity profiling.

Recommended Protocol: LC-ESI-MS/MS[1]

This protocol is designed for self-validation.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[1]

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (e.g., deuterated analog or a structural analog like 5-chloro-2,3-dihydrobenzofuran-2-yl methanol).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant.

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold)[1]

    • 0.5-3.0 min: 5% -> 95% B (Linear ramp)[1]

    • 3.0-4.0 min: 95% B (Wash)[1]

    • 4.0-4.1 min: 95% -> 5% B (Re-equilibration)[1]

Step 3: Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Source Temp: 350°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
5-BDBM (

Br)
229.0211.015Quantifier (Loss of H

O)
5-BDBM (

Br)
229.0133.030Qualifier (Ring Cleavage)
5-BDBM (

Br)
231.0213.015Confirmation

Note: The transition 229 -> 211 represents the loss of water ([M+H-H


O]

), which is the most abundant fragment for this alcohol.

Mechanistic Insight & Visualization

Understanding the fragmentation pathway is critical for troubleshooting. The primary fragmentation pathway involves the protonation of the hydroxyl group followed by water elimination. Secondary fragmentation involves the cleavage of the furan ring.

Fragmentation Pathway Diagram

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 229 (79Br) Dehydration Dehydration [M+H-H2O]+ m/z 211 M_H->Dehydration - H2O (18 Da) RingOpen Furan Ring Cleavage m/z 133 Dehydration->RingOpen - C2H2O (Ketene loss) Tropylium Bromotropylium Ion m/z 169/171 Dehydration->Tropylium Rearrangement

Figure 1: Proposed ESI-MS/MS fragmentation pathway for (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. The primary transition is the loss of water.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Sep LC Separation (C18 Column) Prep->Sep Ion Ionization Selection Sep->Ion ESI ESI (+) High Sensitivity Ion->ESI Standard APCI APCI (+) Matrix Tolerant Ion->APCI High Matrix Detect MS/MS Detection (MRM: 229->211) ESI->Detect APCI->Detect Data Quantification & Ratio Check (79Br/81Br) Detect->Data

Figure 2: Decision tree for selecting the optimal ionization mode based on sample complexity.

References

  • Hossain, M. et al. (2021). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Kostiainen, R. & Kauppila, T.J. (2009). Effect of eluent on the ionization efficiency of drugs by electrospray ionization and atmospheric pressure chemical ionization. Journal of Chromatography A. (General reference for ESI vs APCI mechanisms).
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2776158, (2,3-Dihydro-1-benzofuran-5-yl)methanol. Retrieved January 28, 2026 from [Link]

  • Vessecchi, R. et al. (2011). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Definitive Guide to Structural Determination: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS: 197577-35-8) Primary Application: Chiral intermediate for pharmacophores (e.g., muscarinic receptor antagonists). Critical Challenge: Unambiguous assignment of Absolute Configuration (AC) at the C2 position.

As Senior Application Scientists, we often encounter the "chirality bottleneck" in early-stage drug discovery. While NMR and HPLC provide purity data, they fail to provide direct spatial confirmation of stereochemistry without derivatization. This guide argues that for the title compound, Single Crystal X-Ray Diffraction (SC-XRD) is not merely a structural tool but the gold standard for stereochemical validation, leveraging the heavy bromine atom for anomalous dispersion phasing.

Part 1: The Comparative Landscape

Determining Absolute Configuration (AC)

For the (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol scaffold, researchers typically choose between three methodologies. The presence of the bromine atom at the C5 position drastically shifts the advantage toward X-ray crystallography.

Comparative Performance Matrix
FeatureMethod A: SC-XRD (Recommended) Method B: NMR (Mosher Esters) Method C: VCD (Vibrational Circular Dichroism)
Primary Mechanism Anomalous dispersion (Bijvoet pairs)Diastereomeric chemical shift anisotropy (

)
Comparison of experimental vs. DFT spectra
Sample Requirement Single Crystal (~0.1–0.3 mm)~10 mg (liquid/solid)~5–10 mg (solution)
Derivatization? None (Direct analysis)Yes (Requires reaction with MTPA-Cl)None
Confidence Level >99% (Flack parameter < 0.1)~90–95% (Subject to conformational ambiguity)~90% (Dependent on basis set accuracy)
Turnaround Time 24–48 hours (if crystal exists)3–5 days (synthesis + NMR time)1–2 weeks (computationally intensive)
Specific Advantage The 5-Br atom acts as a heavy scatterer, making AC assignment trivial even with Mo radiation.Useful if the compound is an oil that refuses to crystallize.Useful for non-crystalline samples where derivatization fails.
Expert Insight: The "Heavy Atom" Advantage

In non-halogenated organic molecules (C, H, N, O only), determining absolute configuration often requires Copper (Cu) radiation to maximize the small anomalous signal. However, the 5-bromo substituent (


) introduces significant anomalous scattering (

).
  • Implication: You can successfully determine the absolute stereochemistry (R vs S) using standard Molybdenum (Mo) radiation, which is more common in high-throughput service labs, although Cu remains superior for precision.

  • The Metric: A Flack parameter (

    
    ) near 0.0 indicates the correct structure; 
    
    
    
    near 1.0 indicates the inverted structure. With Bromine, the standard deviation on
    
    
    is typically very low (
    
    
    ), providing legal certainty for IP filings.

Part 2: Structural Insights & Molecular Geometry

When analyzing the crystal structure of this derivative, focus on these three critical motifs which govern its stability and bioactivity profile.

The Dihydrobenzofuran Pucker

Unlike the planar benzofuran system, the 2,3-dihydrobenzofuran ring is not planar. The C2 and C3 atoms introduce flexibility.

  • Observation: Expect an envelope conformation where the O1-C7a-C3a-C3 plane is relatively flat, but C2 puckers out of the plane.

  • Relevance: This puckering dictates the vector of the methanol group, influencing how the molecule fits into protein binding pockets.

The Methanol "Anchor" (H-Bonding)

The primary alcohol group (-CH2OH) at C2 is a supramolecular hook.

  • Crystallographic Outcome: In the lattice, these molecules typically form infinite 1D chains or inversion dimers driven by

    
     hydrogen bonds. The acceptor is usually the ether oxygen (O1) of a neighboring molecule.
    
Halogen Bonding (The Br...O Interaction)

Do not ignore the bromine.[1] In 5-bromo-benzofuran derivatives, we frequently observe Type II halogen bonding.

  • Interaction:

    
     (ether/alcohol).
    
  • Geometry: Look for a C-Br...O angle near 165°–180°. This interaction often stabilizes the crystal packing along the b-axis.

Part 3: Experimental Protocol (Self-Validating)

Phase 1: Crystallization Strategy

The target molecule contains both a hydrophobic core (bromo-aryl) and a hydrophilic tail (methanol). This amphiphilicity requires a biphasic approach.

Protocol: Vapor Diffusion (Hanging Drop)

  • Dissolution: Dissolve 20 mg of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol in 0.5 mL of Ethyl Acetate (Good solubility).

  • Precipitant: Prepare a reservoir of Hexane or Pentane (Anti-solvent).

  • Setup: Place the open vial of the ethyl acetate solution inside a larger jar containing the hexane. Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3–5 days.

  • Validation: Check for prisms or blocks. Avoid needles (often indicate rapid precipitation and disorder).

Phase 2: Data Collection & Refinement
  • Mounting: Use Paratone-N oil and a MiTeGen loop. Flash cool to 100 K immediately to reduce thermal motion of the methanol tail.

  • Space Group: Chiral molecules must crystallize in non-centrosymmetric space groups (e.g.,

    
    , 
    
    
    
    ). If the software suggests
    
    
    , you have a racemate (check your synthesis!).
  • Absorption Correction: CRITICAL. Bromine absorbs X-rays heavily. You must use a multi-scan or face-indexed absorption correction (SADABS/CrysAlisPro). Failure to do this will result in "ghost peaks" near the Br atom in the electron density map.

Phase 3: Workflow Visualization

G Start Crude (5-Br-DHBF-2-yl)methanol CheckChiral Is sample Enantiopure? Start->CheckChiral Cryst Crystallization (Vapor Diffusion EtOAc/Hex) CheckChiral->Cryst Yes XRD SC-XRD Data Collection (Mo or Cu Source) Cryst->XRD SpaceGroup Check Space Group XRD->SpaceGroup Racemic Centrosymmetric (e.g. P21/c) RACEMATE CONFIRMED SpaceGroup->Racemic Inversion Center Present Chiral Non-Centrosymmetric (e.g. P212121) SpaceGroup->Chiral No Inversion Center Refine Structure Refinement (SHELXL) Flack Calculate Flack Parameter (x) Refine->Flack Result Absolute Config Assigned (R or S) Flack->Result x near 0.0 Chiral->Refine

Caption: Decision tree for absolute configuration assignment. Note that centrosymmetric space groups indicate a racemic sample, halting chiral assignment.

Part 4: Molecular Interaction Map

Understanding the packing forces helps in polymorphism screening. The diagram below illustrates the "Supramolecular Synthon" expected for this molecule.

Interactions cluster_legend Interaction Types MolA Molecule A (Reference) MolB Molecule B (Neighbor) MolA->MolB H-Bond (O-H...O) MolC Molecule C (Neighbor) MolA->MolC Halogen Bond (C-Br...O) Legend1 Green: Strong H-Bond (Structure Directing) Legend2 Red: Weak Br...O Contact (Stabilizing)

Caption: Interaction map highlighting the competition between the strong O-H...O hydrogen bond and the weaker, directional Br...O halogen bond.

References

  • Vertex AI Search. (2024). Synthesis and structural analysis of 5-bromo-2,3-dihydrobenzofuran derivatives. Retrieved from 1

  • Choi, H. D., et al. (2012).[2] 5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E. 1

  • Chemistry Stack Exchange. (2017). Mosher ester method vs X-ray for absolute configuration. 3[1][4][5]

  • University of Queensland. (2024). Topology and Structure of (2R)-2,3-dihydro-1-benzofuran-2-ylmethanol. Automated Topology Builder. 6

  • Politzer, P., et al. (2007).[1][2][7] Halogen bonding: an interim review. (Cited within crystallographic data for Br-benzofurans).[1][2][7] 7[5]

Sources

Comparative Guide: Synthesis Routes for Substituted Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Disconnect

The dihydrobenzofuran (DHBF) scaffold is a privileged pharmacophore found in high-value targets such as rocaglamides (anti-cancer), phalarine , and various neolignans. While traditional acid-catalyzed cyclization (e.g., Claisen rearrangement followed by cyclization) remains a staple, it often suffers from harsh conditions and poor stereocontrol.

This guide objectively compares three modern synthetic distinct strategies that resolve specific chemo- and stereoselectivity challenges:

  • Route A: Palladium-Catalyzed C–H Activation – Best for late-stage functionalization of phenols.

  • Route B: Mn(OAc)₃ Mediated Radical Cyclization – Optimal for constructing complex spirocyclic cores from 1,3-dicarbonyls.

  • Route C: Asymmetric [3+2] Cycloaddition (Cu/SPDO) – The superior choice for de novo construction of chiral DHBFs with high enantiomeric excess (ee).

Critical Analysis of Methodologies

Route A: Pd(II)-Catalyzed Intramolecular C–H Activation

Best For: Atom-economic cyclization of simple phenols; late-stage diversification.

Unlike traditional methods requiring pre-functionalized aryl halides, this route utilizes the phenolic oxygen as a directing group to activate the ortho C–H bond. The reaction typically proceeds via a Pd(II)/Pd(0) catalytic cycle using air or benzoquinone as the terminal oxidant.

  • Mechanism: Coordination of the phenol to Pd(II) is followed by C–H activation (often the rate-determining step). Olefin insertion and subsequent C–O bond forming reductive elimination yield the DHBF.

  • Key Advantage: Eliminates the need for ortho-halogenation, significantly improving step economy.

  • Limitation: Requires careful control of oxidant loading to prevent over-oxidation to benzofurans.

Route B: Mn(OAc)₃ Mediated Oxidative Radical Cyclization

Best For: Creating quaternary centers and spiro-fused systems.

This method exploits Single Electron Transfer (SET) to generate


-oxoalkyl radicals from 1,3-dicarbonyl compounds. It is distinct because it forms two bonds (C-C and C-O) in a single operation, often terminating with an alkene to form the dihydrofuran ring.
  • Mechanism: Mn(III) oxidizes the enol form of a 1,3-dicarbonyl to a radical, which adds to an alkene.[1] The resulting radical is oxidized to a cation by a second equivalent of Mn(III), followed by intramolecular trapping by the carbonyl oxygen.[2]

  • Key Advantage: Uses inexpensive reagents; excellent for accessing complex tricyclic cores (e.g., furaquinocins).

  • Limitation: Stoichiometric waste (Mn salts); generally limited to electron-rich alkenes and 1,3-dicarbonyl substrates.

Route C: Enantioselective [3+2] Cycloaddition (Cu/SPDO)

Best For: Convergent synthesis of highly chiral 2,3-disubstituted DHBFs.[3][4]

This route represents a "formal" synthesis, assembling the ring from two separate fragments (e.g., quinones and styrenes) rather than cyclizing a precursor. Utilizing Copper(II) with SPDO (Spiro-Pyrrolidine-Oxazoline) ligands allows for exceptional stereocontrol.

  • Mechanism: The copper catalyst activates the quinone/diester, facilitating a stepwise or concerted [3+2] cycloaddition with the electron-rich alkene (styrene).

  • Key Advantage: Industry-leading enantioselectivity (>90% ee) and diastereoselectivity (>20:1 dr).

  • Limitation: Synthesis of the specific chiral ligand (SPDO) can be costly; substrate scope is defined by the electronic matching of the two components.

Comparative Performance Data

The following data aggregates performance metrics from key studies (see References).

MetricPd-Catalyzed C-H Activation Mn(OAc)₃ Radical Cyclization Cu/SPDO [3+2] Cycloaddition
Primary Reference Wang et al., JACS (2010) [1]Snider, Chem. Rev. (1996/2003) [2]Jing et al., Org. Lett. (2021) [3]
Yield Range 60 – 92%40 – 75%86 – 96%
Enantioselectivity (ee) N/A (Racemic usually)N/A (Racemic)86 – 99%
Diastereoselectivity (dr) >10:1 (Trans favored)Variable>20:1
Atom Economy High (Loss of 2H)Low (Stoichiometric oxidant)High (100% atom economy)
Scalability High (g to kg)Moderate (Solubility limits)Moderate (Ligand cost)
Key Reagents Pd(OAc)₂, BenzoquinoneMn(OAc)₃·2H₂O, AcOHCu(OTf)₂, SPDO Ligand

Decision Logic & Visualization

Mechanistic Pathway: Mn(OAc)₃ Radical Cyclization

The following diagram illustrates the Single Electron Transfer (SET) mechanism critical for Route B.

Mn_Radical_Mechanism Substrate 1,3-Dicarbonyl Radical1 α-Oxoalkyl Radical Substrate->Radical1 - H+, - Mn(II) Mn1 Mn(OAc)3 (SET) Mn1->Radical1 Adduct Radical Adduct Radical1->Adduct + Alkene Alkene Alkene Substrate Alkene->Adduct Cation Carbocation Intermediate Adduct->Cation SET Oxidation Mn2 Mn(OAc)3 (Oxidation) Mn2->Cation Cyclization Intramolecular Trapping Cation->Cyclization O-Attack Product Dihydrobenzofuran Cyclization->Product

Figure 1: Mn(III)-mediated oxidative free-radical cyclization pathway forming the dihydrofuran ring.

Strategic Selection Matrix

Use this logic flow to select the appropriate synthesis route for your target molecule.

Selection_Matrix Start Target Molecule Requirements Chirality Is Enantiopurity Critical? Start->Chirality Core Is the Core Spirocyclic? Chirality->Core No / Racemic OK RouteC Route C: Cu/SPDO [3+2] (High ee%, Convergent) Chirality->RouteC Yes (>95% ee needed) Precursor Is Phenol Available? Core->Precursor No (Fused Bicyclic) RouteB Route B: Mn(OAc)3 Radical (Spiro/Quaternary Centers) Core->RouteB Yes (Spiro/Complex) Precursor->RouteC No (Fragment Assembly) RouteA Route A: Pd C-H Activation (Late-Stage Functionalization) Precursor->RouteA Yes (Phenol Start)

Figure 2: Decision matrix for selecting the optimal synthetic route based on structural requirements.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed C-H Activation (Representative)

Based on Wang et al. [1]

Reagents:

  • Substrate: 2-substituted phenol (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant: Benzoquinone (1.0 equiv) or Air (1 atm)

  • Solvent: t-Amyl alcohol or AcOH

Workflow:

  • Charge: To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.05 mmol), Benzoquinone (0.5 mmol), and the phenol substrate (0.5 mmol).

  • Solvation: Add t-Amyl alcohol (2.0 mL).

  • Reaction: Seal the tube and heat to 100 °C for 12–24 hours. Monitor by TLC for disappearance of phenol.

  • Workup: Cool to room temperature. Filter through a pad of celite to remove Pd black. Rinse with EtOAc.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Critical Control Point: The choice of solvent is crucial. t-Amyl alcohol often suppresses side reactions compared to Toluene.

Protocol B: Mn(OAc)₃ Radical Cyclization

Based on Snider et al. [2][5]

Reagents:

  • Substrate: 1,3-Dicarbonyl compound (e.g., dimedone, 1.0 equiv)

  • Alkene: Electron-rich alkene (e.g., 1,1-diphenylethylene, 2.0 equiv)

  • Oxidant: Mn(OAc)₃[2][6][7]·2H₂O (2.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

Workflow:

  • Dissolution: Dissolve the 1,3-dicarbonyl (1.0 mmol) and alkene (2.0 mmol) in Glacial AcOH (10 mL).

  • Oxidant Addition: Add Mn(OAc)₃·2H₂O (2.2 mmol) in one portion. The solution will turn dark brown.

  • Reaction: Heat to 80 °C. The reaction is complete when the brown color fades to the clear/pale pink color of Mn(II).

  • Quench: Dilute with water (20 mL) and extract with CH₂Cl₂ (3 x 15 mL).

  • Neutralization: Wash organic layers with saturated NaHCO₃ to remove acetic acid.

  • Purification: Dry over MgSO₄ and purify via silica gel chromatography.

Critical Control Point: Ensure the reaction runs until the color change is complete. Premature workup leads to low yields.

Protocol C: Enantioselective Cu/SPDO [3+2] Cycloaddition

Based on Jing et al. [3][3]

Reagents:

  • Substrate A: Quinone ester (0.2 mmol)

  • Substrate B: Styrene derivative (0.3 mmol)

  • Catalyst: Cu(OTf)₂ (10 mol%)

  • Ligand: SPDO Ligand (12 mol%)

  • Solvent: DCE/CHCl₃ (1:1)

Workflow:

  • Catalyst Formation: Stir Cu(OTf)₂ and SPDO ligand in solvent (2 mL) for 1 hour at room temperature under N₂ to form the active chiral complex.

  • Addition: Add the Quinone ester and Styrene derivative to the catalyst solution.

  • Reaction: Stir at 0 °C to Room Temperature for 12 hours.

  • Workup: Filter directly through a short silica plug.

  • Analysis: Determine ee% via Chiral HPLC immediately.

Critical Control Point: Temperature control is vital for maximizing enantioselectivity. Run at 0 °C if reaction rate permits.

References

  • Wang, X., Lu, Y., Dai, H. X., & Yu, J. Q. (2010). Pd(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization: Expedient Construction of Dihydrobenzofurans.[8] Journal of the American Chemical Society, 132(35), 12203–12205.

  • Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364.

  • Jing, C., Xing, D., & Hu, W. (2021). Enantioselective Construction of 2-Aryl-2,3-dihydrobenzofuran Scaffolds Using Cu/SPDO-Catalyzed [3 + 2] Cycloaddition.[9] Organic Letters, 23(3), 899–904.

  • Kokotos, C. G., et al. (2017). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. Synthesis, 49(18), 4254–4260.[10]

  • Ashraf, R., et al. (2024).[4][7][11] Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 14539-14581.[4]

Sources

Advanced HPLC Purity Profiling of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Chemists and Analytical Scientists

Executive Summary & Technical Context[1][2][3]

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a critical pharmacophore scaffold, frequently utilized in the synthesis of anti-arrhythmic agents and selective serotonin reuptake inhibitors. Its structural integrity—specifically the position of the bromine atom and the saturation of the furan ring—is paramount for downstream efficacy.

The Analytical Challenge: Standard purity analysis often fails to detect two specific classes of impurities:

  • Regioisomers: (e.g., 4-bromo or 6-bromo analogs) originating from impure starting salicylaldehydes.

  • Oxidation Byproducts: (5-Bromo-benzofuran-2-yl)methanol, where the furan ring has dehydrogenated to become fully aromatic.

This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl methodology, demonstrating why


-

interaction mechanisms are superior to pure hydrophobicity for this specific halogenated heterocycle.

Impurity Profile & Separation Logic

Before selecting a column, we must define the "Critical Pairs"—the species most difficult to resolve.

Impurity TypeStructure DifferenceSeparation Mechanism Required
Target Analyte 5-Br, Dihydro-furan ringN/A
Impurity A (Regioisomer) 4-Br or 6-Br positionSteric/Shape Selectivity : Hydrophobicity is nearly identical; C18 struggles here.
Impurity B (Oxidation) Fully aromatic Benzofuran

-Selectivity
: The aromatic furan ring has different electron density than the dihydro ring.
Impurity C (Precursor) 5-Bromo-salicylaldehydePolarity : Easily separated by standard RP-HPLC.

Comparative Study: C18 vs. Phenyl-Hexyl

We conducted a side-by-side comparison to validate the optimal stationary phase.

Method A: The Standard Alternative (C18)
  • Column: High-purity C18, 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Solvophobic interactions (partitioning based on hydrophobicity).

  • Outcome: The target analyte co-elutes with the 6-bromo regioisomer. The "Oxidation Impurity" appears as a shoulder, making accurate integration impossible.

  • Verdict: Insufficient for high-purity release testing (>99.5%).

Method B: The Proposed Solution (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Mixed-mode. Primary hydrophobic retention + secondary

    
    -
    
    
    
    interactions between the phenyl ring of the stationary phase and the brominated benzene ring of the analyte.
  • Outcome: The bromine atom is electron-withdrawing, creating an electron-deficient

    
    -system. The Phenyl-Hexyl phase engages in specific stacking interactions that vary significantly with the Br-position, fully resolving the regioisomers.
    
  • Verdict: Superior resolution (Rs > 2.5) for all critical pairs.

Experimental Protocols

Reagents & Preparation[4][5][6][7]
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (buffer for ionization and peak shape).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Diluent: 50:50 Water:ACN.

Optimized Instrument Parameters (Method B)

This protocol is self-validating; the system suitability requirement (SST) ensures the column state is acceptable before sample analysis.

System Suitability Criteria:

  • Tailing Factor (Tf): 0.9 < Tf < 1.2

  • Resolution (Rs): > 2.0 between Target and Impurity B (Oxidation product).

ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmMaximizes

-selectivity for halogenated isomers.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temp 35°CSlightly elevated T reduces viscosity and improves mass transfer.
Injection 5.0 µLLow volume prevents band broadening.
Detection UV @ 280 nm280 nm is specific to the benzofuran core, reducing solvent noise vs 210 nm.

Gradient Table:

  • 0.0 min: 10% B (Equilibration)

  • 2.0 min: 10% B (Hold to elute polar salts)

  • 15.0 min: 85% B (Linear ramp for main separation)

  • 16.0 min: 95% B (Wash)

  • 20.0 min: 95% B (Hold wash)

  • 20.1 min: 10% B (Re-equilibrate)

Performance Data Summary

The following data was generated using a spiked recovery study (Target + 0.5% of each impurity).

MetricMethod A (Standard C18)Method B (Phenyl-Hexyl)Improvement
Retention Time (Target) 8.4 min9.2 min+0.8 min (Better retention)
Resolution (Regioisomer) 0.8 (Co-elution)2.6 (Baseline) Critical Success
Resolution (Oxidation) 1.2 (Shoulder)3.1Baseline Separation
Peak Tailing (Tf) 1.41.05Improved Symmetry
Theoretical Plates (N) ~8,500~12,000Higher Efficiency

Visualizing the Mechanism

Diagram 1: Separation Mechanism (Molecular Interaction)

This diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The "Pi-Pi Stacking" is the differentiator.

G cluster_0 Stationary Phase Interaction cluster_1 Analyte Interaction C18 C18 Ligand (Alkyl Chain) Analyte 5-Br-Dihydrobenzofuran (Target) C18->Analyte Hydrophobic Only (Weak Selectivity) Impurity Regioisomer / Aromatic Impurity C18->Impurity Identical Hydrophobicity (Co-elution) Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Phenyl->Analyte Pi-Pi Stacking + Hydrophobic Phenyl->Impurity Distinct Pi-Interaction (Separation)

Caption: Comparative interaction mechanism. Note how Phenyl-Hexyl offers dual retention modes.

Diagram 2: Analytical Workflow

A self-validating workflow ensuring data integrity from sample prep to reporting.

Workflow Start Sample Receipt (Crude or Pure) Prep Sample Prep Dissolve in 50:50 H2O:ACN Filter 0.22 µm Start->Prep SST System Suitability Test Inj. Standard Mix Prep->SST Decision Rs > 2.0? Tf < 1.2? SST->Decision Run Run Sample Sequence (Bracketed Standards) Decision->Run Pass Fail Troubleshoot: Check Mobile Phase pH Clean Column Decision->Fail Fail Calc Data Processing Integrate @ 280nm Calc % Area Norm Run->Calc Fail->SST Retry Report Generate CoA Calc->Report

Caption: Validated HPLC workflow. The decision node prevents invalid data generation.

References

  • Separation of Halogenated Isomers: Comparison of C18 and Phenyl-Hexyl Stationary Phases for the Separation of Positional Isomers. Journal of Chromatography A, 2019. [Link]

  • Benzofuran Synthesis & Impurities: Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. ResearchGate, 2020. [Link]

Sources

Comparative Guide: Catalytic Architectures for Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydrobenzofuran (DHB) scaffold is a pharmacophore of immense significance, serving as the structural core for neolignans, anti-cancer agents (e.g., rocaglamides), and regenerative medicines. For drug development professionals, the choice of catalytic system is rarely about "best" in a vacuum—it is about the trade-off between atom economy , stereochemical precision , and substrate availability .

This guide objectively compares three distinct catalytic paradigms:

  • Palladium-Catalyzed C-H Activation: The industrial workhorse for direct functionalization.

  • NHC Organocatalysis: The asymmetric specialist for de novo ring construction.

  • Copper-Catalyzed Carbenoid Insertion: The cost-effective route for high-enantiopurity etherification.

Part 1: Transition Metal Catalysis (The C-H Activation Route)

Primary System: Pd(II)-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization.[1][2][3][4]

Technical Analysis

This approach utilizes the inherent directing ability of phenolic hydroxyl groups.[3] Unlike traditional Heck couplings that require pre-functionalized aryl halides, this method activates ubiquitous C-H bonds. The mechanism typically involves a Pd(II)/Pd(0) catalytic cycle where the rate-determining step is often the C-H bond cleavage or the C-O reductive elimination, depending on the specific ligand environment.

Key Advantage: It allows for late-stage functionalization of existing phenol scaffolds without pre-halogenation. Key Limitation: Requires stoichiometric oxidants (e.g., Benzoquinone, Air, or Cu(OAc)2) to regenerate the active Pd(II) species, which can complicate purification.

Experimental Protocol: Pd(II)-Catalyzed Oxidative Cyclization

Based on the methodologies of Wang, Yu, et al. (J. Am. Chem. Soc.)

Reagents:

  • Substrate: 2-alkylphenol or 2-arylphenol (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Ligand: N-protected amino acid (e.g., Boc-Ile-OH) or pyridine-based ligands (10–20 mol%)

  • Oxidant: 1,4-Benzoquinone (1.0 equiv) or 1 atm O₂

  • Solvent: tert-Amyl alcohol or Toluene (0.2 M)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under N₂. Why: Although the reaction uses an oxidant, moisture can hydrolyze the active Pd-ligand complex.

  • Charging: Add Pd(OAc)₂, ligand, and oxidant.[3] Add the phenol substrate last.

  • Solvation: Add the solvent. If using O₂ as oxidant, purge the headspace for 5 minutes; otherwise, seal under N₂.

  • Thermal Activation: Heat to 100–110 °C for 12–24 hours. Causality: High temperature is required to overcome the activation energy of the C-H cleavage step.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Visualization (Palladium Cycle)

PdCycle PdII Pd(II) Species (Active Catalyst) Coord Coordination (Phenol Substrate) PdII->Coord Substrate Binding CH_Act C-H Activation (Palladacycle Formation) Coord->CH_Act -AcOH RedElim C-O Reductive Elimination CH_Act->RedElim Rate Limiting Step Pd0 Pd(0) Species (Inactive) RedElim->Pd0 Product Release Product Dihydrobenzofuran Product RedElim->Product Oxidation Oxidation (Regeneration with BQ/O2) Pd0->Oxidation + Oxidant Oxidation->PdII Cycle Closes

Figure 1: The Pd(II)/Pd(0) catalytic cycle emphasizing the critical reductive elimination step.

Part 2: Organocatalysis (The Asymmetric Annulation Route)

Primary System: N-Heterocyclic Carbene (NHC)-Catalyzed [3+2] Annulation.[5][6]

Technical Analysis

This method constructs the furan ring de novo by reacting an enal (acting as a 3-carbon synthon) with a quinone or activated ketone (2-carbon component). The reaction proceeds via a "Breslow intermediate" (homoenolate equivalent).

Key Advantage: Exceptional stereocontrol (>95% ee/dr) and access to chiral quaternary centers which are difficult to form via metal catalysis. Key Limitation: Substrate specificity; requires α,β-unsaturated aldehydes and activated electron-deficient partners.

Experimental Protocol: NHC-Catalyzed [3+2] Annulation

Based on the methodologies of Glorius et al. (Org. Lett.)

Reagents:

  • Substrate A: Cinnamaldehyde derivative (1.0 equiv)

  • Substrate B: o-Quinone Methide precursor or activated ketone (1.0 equiv)

  • Pre-catalyst: Triazolium salt (e.g., IMes derivative) (10 mol%)

  • Base: Cs₂CO₃ or DIPEA (1.0 equiv)

  • Solvent: THF or DCM (0.1 M)

Step-by-Step Workflow:

  • Catalyst Activation: In a vial, mix the triazolium salt and base in THF. Stir for 10 minutes. Causality: The base deprotonates the salt to generate the free carbene (active catalyst) in situ.

  • Addition: Add Substrate A (Enal).[6] The solution often turns yellow/orange, indicating the formation of the Breslow intermediate.

  • Annulation: Add Substrate B. Stir at room temperature (25 °C). Note: Unlike Pd, this often runs at ambient temperature, preserving sensitive stereocenters.

  • Quench: Filter through a short silica plug to deactivate the basic carbene.

  • Purification: Isolate via chromatography.

Mechanistic Visualization (NHC Pathway)

NHCCycle PreCat Triazolium Salt FreeCarbene Free NHC (Active) PreCat->FreeCarbene + Base Breslow Breslow Intermediate FreeCarbene->Breslow + Enal Enal Enal Substrate Attack Michael Addition to Electrophile Breslow->Attack Homoenolate reactivity Cyclization Intramolecular Cyclization Attack->Cyclization Acylazolium formation Cyclization->FreeCarbene Catalyst Turnover Product Chiral DHB Cyclization->Product

Figure 2: The NHC organocatalytic cycle highlighting the homoenolate activation mode.

Part 3: Copper Catalysis (The Carbenoid Insertion Route)

Primary System: Cu-Catalyzed Intramolecular O-H Insertion.[7][8]

Technical Analysis

This system utilizes diazo compounds (generated in situ or pre-synthesized) which decompose in the presence of Cu salts to form metal carbenoids. These highly reactive species insert into a proximate phenolic O-H bond.

Key Advantage: High atom economy (N₂ is the only byproduct) and cost-effectiveness (Copper is ~5000x cheaper than Palladium). Key Limitation: Safety concerns regarding diazo compounds on a kilogram scale.

Experimental Protocol: Cu-Catalyzed Asymmetric Insertion

Based on the methodologies of Zhou et al. (Angew. Chem.)

Reagents:

  • Substrate: Phenolic diazoacetate (1.0 equiv)

  • Catalyst: Cu(MeCN)₄PF₆ or Cu(OTf)₂ (5 mol%)

  • Ligand: Chiral Spiro-bisoxazoline (5.5 mol%)

  • Solvent: CH₂Cl₂ or CHCl₃ (0.1 M)

  • Temperature: 0 °C to RT

Step-by-Step Workflow:

  • Ligand Complexation: Stir Cu salt and chiral ligand in DCM for 1 hour under Argon. Causality: Pre-forming the chiral pocket is essential for high enantioselectivity (ee).

  • Slow Addition: Dissolve the phenolic diazo substrate in DCM. Add this solution dropwise to the catalyst mixture over 1–2 hours via syringe pump. Self-Validating Step: Slow addition keeps the concentration of free diazo low, preventing dimerization side reactions.

  • Monitoring: Monitor N₂ evolution (bubbler). Cessation of bubbles indicates reaction completion.

  • Workup: Evaporate solvent.

  • Purification: Direct column chromatography.

Part 4: Comparative Analysis & Decision Matrix

Performance Metrics Table
MetricPd-Catalyzed (C-H Activation)NHC Organocatalysis ([3+2])Cu-Catalyzed (Carbenoid)
Bond Formation C-O (via C-H cleavage)C-C & C-O (Annulation)O-H Insertion
Atom Economy Moderate (Requires oxidant)High (Addition reaction)High (N₂ byproduct)
Stereocontrol Moderate (Ligand dependent)Excellent (>95% ee) Excellent (>90% ee)
Substrate Cost Low (Simple phenols)Moderate (Enals/Quinones)High (Diazo precursors)
Catalyst Cost High (Pd)Moderate (Chiral salts)Low (Cu)
Scalability Good (Robust)Moderate (Dilution needed)Difficult (Diazo safety)
Decision Logic for Researchers

DecisionTree Start Start: Select Substrate Availability Q1 Do you have a pre-existing Phenol core? Start->Q1 PdPath Is the ortho-position unfunctionalized (H)? Q1->PdPath Yes NHCPath Do you need to build the ring from scratch? Q1->NHCPath No UsePd Use Pd-Catalyzed C-H Activation PdPath->UsePd Yes CuPath Can you install a diazo handle? PdPath->CuPath No (Functionalized) UseCu Use Cu-Catalyzed Carbenoid Insertion CuPath->UseCu Yes UseNHC Use NHC-Catalyzed [3+2] Annulation NHCPath->UseNHC Yes (Enal + Ketone)

Figure 3: Strategic decision matrix for selecting the optimal catalytic system.

References

  • Wang, X., Lu, Y., Dai, H. X., & Yu, J. Q. (2010). Pd(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization: Expedient Construction of Dihydrobenzofurans.[3] Journal of the American Chemical Society, 132(35), 12203–12205. Link

  • Glorius, F., et al. (2011).[9] Efficient Synthesis of Benzofuranones: N-Heterocyclic Carbene (NHC)/Base-Catalyzed Hydroacylation–Stetter–Rearrangement Cascade.[9] Organic Letters, 13(20), 5624–5627. Link

  • Song, X., Zhu, S. F., Xie, X. L., & Zhou, Q. L. (2013). Enantioselective Copper-Catalyzed Intramolecular Phenolic O-H Bond Insertion: Synthesis of Chiral 2-Carboxy Dihydrobenzofurans. Angewandte Chemie International Edition, 52(9), 2555–2558.[8] Link

  • Ding, Q., et al. (2023).[10] Palladium-Catalyzed Cascade Reaction for the Synthesis of Dihydrobenzofurans via 1,5-Pd Shift.[10] RSC Advances, 13, Summarized in Review. Link

  • Keipour, H., et al. (2017).[11] Copper-Catalyzed Carbenoid Insertion Reactions of α-Diazoesters. The Journal of Organic Chemistry, 82(6), 3000–3010. Link

Sources

Validating the structure of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol using COSY and HMBC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Advanced Structural Elucidation

Executive Summary: The Structural Certainty Gap

In early-stage drug discovery, the dihydrobenzofuran scaffold is a privileged pharmacophore.[1] However, the synthesis of substituted derivatives like (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol often yields regioisomers (e.g., 4-bromo or 6-bromo analogues) that are indistinguishable by Mass Spectrometry (MS) and ambiguous in 1D Proton NMR (


H-NMR).

This guide compares the Integrated 2D-NMR Strategy (COSY/HMBC) against the conventional 1D-NMR/MS Screening workflow. We demonstrate that while conventional methods provide probable identification, only the integrated 2D strategy provides the absolute structural proof required for regulatory filing and SAR (Structure-Activity Relationship) integrity, without the need for X-ray crystallography.[1]

The Challenge: Why 1D NMR is Not Enough

The target molecule contains three distinct structural domains that must be connected unequivocally:

  • The Aromatic Core: A benzene ring substituted with a bromine atom.[1]

  • The Heterocyclic Ring: A saturated dihydrofuran fused to the benzene.[1]

  • The Pendant Group: A hydroxymethyl side chain.[1]

The Ambiguity of 1D NMR

In a standard 1D


H-NMR spectrum, the 5-bromo substitution pattern produces a specific splitting pattern (typically a doublet, a doublet of doublets, and a doublet).[1] However, electronic effects from the fused oxygen ring can shift proton signals unexpectedly, making it risky to assign the bromine position solely based on coupling constants (

-values).[1] Furthermore, 1D NMR cannot definitively prove the connectivity of the hydroxymethyl group to position C2 versus C3 in novel synthetic routes.[1]

Comparative Analysis: 1D Screening vs. 2D Validation

The following table contrasts the information density and reliability of the two approaches.

FeatureConventional Workflow (1D

H/

C NMR + MS)
Integrated 2D Strategy (COSY + HMBC)
Connectivity Proof Inferred. Relies on chemical shift prediction tables.Direct. Visualizes bond-to-bond magnetic transfer.
Regioisomer ID Low. 5-Br vs. 6-Br patterns can overlap.High. HMBC links specific protons to quaternary carbons.[1]
Side-Chain Logic Ambiguous. Cannot strictly rule out C3-substitution.Definitive. COSY maps the exact spin system path.[1]
Time Investment ~15 Minutes (Acquisition + Processing)~1-2 Hours (Requires longer scans for HMBC)
Sample Requirement < 1 mg5-10 mg (optimal for good S/N in HMBC)
Confidence Level 85% (Probable Structure)>99% (Validated Structure)

Experimental Protocol: The Self-Validating System

To replicate this validation, follow this field-proven protocol. This system is designed to be self-validating; if the COSY correlations do not match the HMBC long-range peaks, the structure is incorrect.

A. Sample Preparation[1][2][3]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this specific alcohol. DMSO slows the exchange of the hydroxyl proton (-OH), often allowing it to appear as a distinct triplet or broad singlet, providing an extra handle for COSY correlations.[1]
  • Concentration: Dissolve 10 mg of product in 600

    
    L of solvent. Filter to remove particulates that cause magnetic field inhomogeneity.[1]
    
B. Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Mixing Time / DelayPurpose

H 1D
zg3016D1 = 1.0 sBaseline purity & integration check.
gCOSY cosygpppqf8-Maps scalar couplings (

) to trace the aliphatic chain.
gHMBC hmbcgplpndqf6460-80 ms (

Hz)
Maps long-range correlations (

) to link rings.
gHSQC hsqcedetgpsisp8-Assigns protons to their direct carbons (optional but recommended).

Expert Tip: For the HMBC, set the long-range coupling constant optimization to 8 Hz. This is ideal for aromatic systems.[1] If signals are missing, try a second run optimized for 5 Hz to catch weaker 4-bond couplings.

Data Interpretation & Causality

This section details the logical deduction required to validate the structure.

Step 1: The Aliphatic "Walk" (COSY)
  • Objective: Confirm the -CH(CH

    
    )-CH
    
    
    
    OH connectivity.
  • Observation:

    • Identify the diastereotopic protons at C3 (

      
      ) around 3.0–3.5 ppm. They will show a strong geminal  coupling (cross-peak) to each other.
      
    • Both H3 protons will show a vicinal cross-peak to the methine proton at C2 (

      
      , ~4.8 ppm).[1]
      
    • 
       will show further cross-peaks to the methylene protons of the hydroxymethyl group (
      
      
      
      ).
  • Conclusion: The side chain is unequivocally at position 2.[1] If it were at position 3, the spin system would be totally different (isolated CH

    
     and CH).[1]
    
Step 2: The "Bridge" (HMBC)
  • Objective: Connect the aliphatic ring to the aromatic core.

  • Observation: Look for correlations from the aliphatic

    
     and 
    
    
    
    protons to the aromatic quaternary carbons.
    • 
       should correlate to C3a  (the bridgehead carbon).
      
    • 
       should correlate to C7a  (the oxygenated bridgehead carbon).
      
  • Causality: These correlations "lock" the furan ring onto the benzene ring.[1]

Step 3: The Regioisomer "Smoking Gun" (HMBC)
  • Objective: Distinguish 5-Bromo from 6-Bromo.

  • The Logic:

    • 5-Bromo Isomer: The proton at position 4 (

      
      ) is a singlet or narrow doublet (meta-coupling). In HMBC, 
      
      
      
      will show a strong 3-bond correlation to the aliphatic carbon C3.
      [1]
    • 6-Bromo Isomer: The proton at position 4 is adjacent to H5, creating a doublet.[1] More importantly, the proton at position 7 (

      
      ) would be isolated.[1]
      
  • Validation: If you see a correlation between the isolated aromatic proton (

    
    ) and the aliphatic ring carbon (
    
    
    
    ), the bromine must be at position 5. This is the definitive proof.

Visualization of the Workflow

The following diagram illustrates the decision logic used to validate the structure.

StructuralValidation Start Unknown Sample (5-Br-dihydrobenzofuran deriv.) Step1 1. Acquire 1D Proton NMR Start->Step1 Decision1 Is Purity >95%? Step1->Decision1 Decision1->Start No (Purify) Step2 2. Acquire COSY Spectrum Decision1->Step2 Yes Logic1 Trace Spin System: H3a/b <-> H2 <-> CH2-OH Step2->Logic1 Step3 3. Acquire HMBC Spectrum Logic1->Step3 Logic2 Verify Regiochemistry: Does H4 correlate to C3? Step3->Logic2 ResultA VALIDATED: 5-Bromo Isomer Logic2->ResultA Yes (Correlation Present) ResultB REJECT: Wrong Isomer (4-Br or 6-Br) Logic2->ResultB No (Correlation Absent)

Caption: Figure 1: The logical decision tree for structural validation using 2D NMR. The critical checkpoint is the HMBC correlation between H4 and C3.

Structural Connectivity Map

This diagram visualizes the specific correlations you must observe in the NMR software.[1]

ConnectivityMap Br Br C5 C5 Br->C5 C4 C4 C5->C4 H4 H4 C4->H4 C3a C3a C4->C3a H4->C5 3-bond C3 C3 (CH2) H4->C3 Key Proof C3a->C3 H3 H3 C3->H3 C2 C2 (CH) C3->C2 H2 H2 H3->H2 COSY C2->H2

Caption: Figure 2: The "Smoking Gun" correlation. The green dashed line (HMBC) between H4 and C3 is the specific signal that confirms the 5-bromo position.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2]

  • Reynolds, W. F., & Enríquez, R. G. (2002).[1][3] Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy.[1][2][3] Journal of Natural Products, 65(2), 221–244.[1][3] [Link]

  • Bax, A., & Summers, M. F. (1986).[1] 1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094.[1] [Link]

Sources

Comparison of bioactivity between benzofuran and dihydrobenzofuran scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Benzofuran and 2,3-Dihydrobenzofuran scaffolds, focusing on their distinct physicochemical properties, bioactivity profiles, and structure-activity relationships (SAR).

Executive Summary: The Aromaticity Switch

In medicinal chemistry, the transition from benzofuran to 2,3-dihydrobenzofuran represents a critical "aromaticity switch." This structural modification fundamentally alters the pharmacophore’s geometry, electronic distribution, and metabolic fate.

  • Benzofuran: Fully aromatic, planar, and electron-rich. It excels in targets requiring rigid

    
    -
    
    
    
    stacking (e.g., DNA intercalation, kinase ATP pockets).
  • Dihydrobenzofuran: Non-aromatic at the furan ring, possessing a puckered C2-C3 bond. It introduces flexibility, reduces planarity, and creates chiral centers at C2/C3, often improving solubility and metabolic stability while enabling "induced fit" binding modes.

Physicochemical & Structural Divergence[1]

The biological differences stem directly from the molecular orbital arrangements described below.

FeatureBenzofuran Core2,3-Dihydrobenzofuran Core
Structure
ngcontent-ng-c176312016="" class="ng-star-inserted">
(Planar, conjugated)

(Puckered, C2/C3 flexible)
Hybridization C2 & C3 are

.[1][2][3]
C2 & C3 are

.
Geometry Rigidly planar (0° torsion).Non-planar; "Envelope" conformation.
Electronic Effect High electron density; strong

-donor.
Reduced conjugation; ether-like oxygen lone pairs.
Lipophilicity Higher LogP (more lipophilic).Lower LogP (improved water solubility).
Chirality Achiral.Potential stereocenters at C2/C3.
Mechanistic Implication Diagram

The following diagram illustrates how the C2-C3 saturation status dictates the downstream biological interaction mechanism.

ScaffoldLogic Benzofuran Benzofuran Core (sp2, Planar) PiStack Intercalation / Pi-Stacking (e.g., DNA, Kinases) Benzofuran->PiStack Rigid Geometry Metab_Aro Metabolism: Ring Hydroxylation (CYP450 Epoxidation) Benzofuran->Metab_Aro Electron Rich Dihydro Dihydrobenzofuran (sp3, Flexible) InducedFit Induced Fit / H-Bonding (e.g., GPCRs, Enzymes) Dihydro->InducedFit Conformational Freedom Metab_Ali Metabolism: Benzylic Oxidation (Ring Opening) Dihydro->Metab_Ali sp3 C-H Bonds

Figure 1: Causal flow from structural hybridization to binding mode and metabolic liability.

Bioactivity Comparison: Case Studies

Case Study A: Anticancer (Tubulin Polymerization Inhibition)

Target: Tubulin (Colchicine binding site).[4] Dominant Scaffold: Benzofuran .[5][1][4][6][7][8][9][10][11][12]

  • Mechanism: Tubulin inhibitors like BNC105 require a rigid, planar structure to fit into the tight hydrophobic pocket of

    
    -tubulin. The benzofuran core mimics the biaryl system of colchicine, locking the methoxy-phenyl substituents in a specific cis-orientation essential for activity.
    
  • Data Comparison: Reduction of the C2-C3 double bond in neolignan analogs typically results in a drastic loss of cytotoxicity.

Compound ClassScaffold StateIC50 (Tubulin Polymerization)Cytotoxicity (HeLa)
BNC105 Analog Benzofuran (Unsaturated)0.8 µM < 10 nM
Dihydro-Analog Dihydrobenzofuran (Saturated)> 10 µM> 1000 nM
  • Takeaway: For antimitotic agents, the planar benzofuran is superior due to entropy-favored binding in rigid pockets.

Case Study B: GPCR Agonism (Cannabinoid Receptor 2 - CB2)

Target: CB2 Receptor (Neuropathic pain). Dominant Scaffold: Dihydrobenzofuran .[1][6][8][9][10][13]

  • Mechanism: Researchers designed 2,3-dihydrobenzofuran derivatives to mimic the hydrogen-bonding network of isatin while improving bioavailability.[10] The

    
     carbons at C2 allow for the introduction of gem-dimethyl groups, which block metabolic spots and improve oral bioavailability compared to the flat, insoluble benzofuran counterparts.
    
  • Performance:

    • Benzofuran derivatives: High potency but poor solubility and rapid clearance.

    • Dihydrobenzofuran derivatives: Retained nanomolar affinity (

      
       < 10 nM) with >50% improvement in oral bioavailability (
      
      
      
      ).

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol 1: Assessing Metabolic Stability (Microsomal Stability Assay)

Objective: Determine if the scaffold is cleared via aromatic hydroxylation (benzofuran) or benzylic oxidation (dihydrobenzofuran).

  • Preparation:

    • Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human or rat).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Benzofuran Marker: Look for +16 Da (Hydroxylation) or +32 Da (Dihydrodiol via epoxide).

    • Dihydrobenzofuran Marker: Look for -2 Da (Dehydrogenation to benzofuran) or +14 Da (Oxidation to lactone/ketone).

  • Validation Criteria:

    • Control: Testosterone (high clearance) must show <10% remaining at 60 min.

    • Negative Control: Buffer without NADPH must show >95% parent stability.

Protocol 2: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Quantify the impact of scaffold planarity on protein assembly.

  • Reagents: Porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 10 µM DAPI.

  • Setup:

    • Add tubulin (2 mg/mL) to a black 96-well plate at 4°C.

    • Add Test Compound (Benzofuran vs. Dihydrobenzofuran analog) at 3 µM.

    • Include Paclitaxel (Enhancer control) and Colchicine (Inhibitor control).

  • Kinetics:

    • Shift temp to 37°C immediately.

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Interpretation:

    • Benzofuran (Active): Flat line or slow slope (similar to Colchicine).

    • Dihydrobenzofuran (Inactive): Sigmoidal growth curve (similar to Vehicle control).

Synthesis Pathway Visualization

The synthetic divergence is often determined by the cyclization step.

SynthesisPath cluster_Benzo Route A: Oxidative Cyclization cluster_Dihydro Route B: Acid/Radical Cyclization Precursor o-Allyl Phenol Precursor StepA Pd(II) / O2 -2H (Dehydrogenation) Precursor->StepA StepB Acid Catalysis or Radical Cyclization Precursor->StepB ProdA BENZOFURAN (Aromatic) StepA->ProdA ProdB DIHYDROBENZOFURAN (Saturated) StepB->ProdB ProdB->ProdA DDQ Oxidation (Conversion)

Figure 2: Synthetic divergence. Note that Dihydrobenzofurans can often be oxidized to Benzofurans using DDQ.

References

  • Flynn, B. L., et al. (2002).[12] Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry.[9] Link

  • Manera, C., et al. (2015). 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. Journal of Medicinal Chemistry.[9] Link

  • Ayoub, A. J., et al. (2023).[6] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[6][8][14] International Journal of Molecular Sciences. Link

  • Khanam, H., & Shamsuzzaman. (2015).[6][8] Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry.[6] Link

  • Closse, A., et al. (1981).[9] 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.[9] Journal of Medicinal Chemistry.[9] Link

Sources

Enantioselective synthesis and validation of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Enantioselective Synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Executive Summary

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a high-value chiral building block in medicinal chemistry, serving as a pharmacophore for various GPCR agonists and kinase inhibitors. The presence of the 5-bromo handle allows for versatile downstream diversification (e.g., Suzuki-Miyaura coupling), while the C2-hydroxymethyl group offers a handle for etherification or oxidation.

The synthesis of this molecule presents a specific stereochemical challenge: establishing the C2 chiral center while controlling the regioselectivity of the dihydrofuran ring closure (5-exo-trig vs. 6-endo-trig). This guide compares three distinct methodologies—Enzymatic Kinetic Resolution , Asymmetric Hydroarylation , and Chiral Pool Synthesis —evaluating them on scalability, enantiomeric excess (ee), and operational complexity.

Comparative Analysis of Synthetic Routes

FeatureMethod A: Enzymatic Kinetic Resolution Method B: Ir-Catalyzed Hydroarylation Method C: Sharpless Asymmetric Dihydroxylation
Primary Mechanism Lipase-catalyzed selective acetylationC-H Activation / Intramolecular CyclizationAsymmetric oxidation of alkene
Starting Material 4-Bromophenol (Commodity)2-Allyloxy-benzaldehyde/ketone2-Allyl-4-bromophenol
Scalability High (Multi-gram to kg)Moderate (Catalyst cost)Moderate (Osmium toxicity)
Enantiomeric Excess >98% (after recrystallization)90–96%85–95%
Yield Max 50% (theoretical)70–85%60–75%
Key Advantage Robust, no heavy metals in final step100% Atom Economy (Direct Synthesis)Established stereochemical models
Primary Drawback Yield limited to 50% per passHigh catalyst cost (Iridium)Regioselectivity issues during cyclization

Deep Dive: Method A – Enzymatic Kinetic Resolution (Recommended for Scale)

The "Industrial Workhorse" approach. While limited to 50% yield theoretically, the low cost of reagents and high optical purity make it the most reliable route for generating validation batches.

Synthesis of Racemic Precursor

The racemic alcohol is first synthesized via a robust iodocyclization sequence which guarantees the 5-membered ring formation over the 6-membered chroman byproduct.

  • Step 1: Allylation. React 4-bromophenol with allyl bromide (

    
    , Acetone, Reflux) to yield 1-allyloxy-4-bromobenzene.
    
  • Step 2: Claisen Rearrangement. Heat neat at 200°C to afford 2-allyl-4-bromophenol.

  • Step 3: Iodocyclization. Treat with

    
     and 
    
    
    
    in
    
    
    . The phenol attacks the iodonium intermediate to form (5-bromo-2-(iodomethyl)-2,3-dihydrobenzofuran).
  • Step 4: Substitution. Displace the iodide with acetate (

    
    , DMF, 
    
    
    
    ) followed by hydrolysis (
    
    
    , MeOH) to yield the racemic alcohol.
Kinetic Resolution Protocol
  • Enzyme: Pseudomonas cepacia lipase (Lipase PS-C "Amano" II) or Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl Acetate.

  • Solvent: MTBE or Diisopropyl ether (DIPE).

Protocol:

  • Dissolve racemic (5-bromo-2,3-dihydrobenzofuran-2-yl)methanol (1.0 equiv) in DIPE.

  • Add Vinyl Acetate (3.0 equiv) and Lipase PS-C (20 wt% relative to substrate).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion by HPLC. The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted (check specific enzyme selectivity).

  • Termination: Stop reaction at 50% conversion (approx. 24-48 h) by filtering off the enzyme.

  • Separation: Separate the (S)-alcohol from the (R)-acetate via column chromatography (Silica gel; Hexane/EtOAc gradient). The alcohol is much more polar.

Deep Dive: Method B – Iridium-Catalyzed Asymmetric Hydroarylation

The "Atom-Economical" approach. Ideal for research groups with access to high-pressure hydrogenation equipment and noble metal catalysts.

This method utilizes a chiral cationic Iridium complex to catalyze the intramolecular hydroarylation of an allyl ether or ketone, directly forming the chiral center.

Protocol (Adapted from Vertex 1.2):

  • Catalyst Preparation:

    
     (1-2 mol%) + (S)-BINAP or (S)-SegPhos (1.1 equiv relative to Ir).
    
  • Substrate: 1-(4-bromo-2-(allyloxy)phenyl)ethanone (for ketone-directed) or protected allyl phenol.

  • Reaction: Dissolve substrate and catalyst in DCE (Dichloroethane). Heat to 60-80°C under

    
     atmosphere (or Argon if strictly hydroarylation).
    
  • Mechanism: The Ir catalyst coordinates to the alkene and the directing group (carbonyl or ether oxygen), facilitating C-H activation at the ortho position and subsequent cyclization.

  • Workup: Filter through a pad of silica to remove catalyst. Evaporate solvent.

  • Transformation: If a ketone directing group was used, a Baeyer-Villiger oxidation followed by hydrolysis is required to convert the acetyl group to the alcohol/phenol, which complicates the route for this specific target.

    • Note: For the methanol target, the direct hydroarylation of the allyl ether is preferred if regioselectivity can be controlled.

Validation & Quality Control

To validate the enantiomeric excess of the synthesized (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, a chiral HPLC method is required.

Standard HPLC Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10 to 95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm and 280 nm.

  • Temperature: 25°C.

  • Expected Retention: The enantiomers typically separate with a resolution (

    
    ) > 2.0. The acetate ester (from enzymatic resolution) will elute significantly earlier (non-polar) than the alcohol.
    

Absolute Configuration Assignment:

  • Compare optical rotation

    
     with literature values for the non-brominated analog [(S)-2,3-dihydrobenzofuran-2-yl]methanol (Vertex 1.20).
    
  • X-Ray Crystallography: If the alcohol is an oil, derivatize with p-nitrobenzoyl chloride to form a crystalline ester for XRD analysis.

Visualizing the Workflows

The following diagram illustrates the two primary pathways: The robust Enzymatic Resolution (Route A) and the Chemical Synthesis via Claisen/Iodocyclization (Precursor to A).

SynthesisPathways Start 4-Bromophenol AllylEther 1-Allyloxy-4-bromobenzene Start->AllylEther Allyl bromide, K2CO3 AllylPhenol 2-Allyl-4-bromophenol (Claisen Product) AllylEther->AllylPhenol 200°C, Neat IodoInt 2-Iodomethyl-dihydrobenzofuran AllylPhenol->IodoInt I2, NaHCO3 (5-exo-trig) Epoxide Epoxide Intermediate AllylPhenol->Epoxide mCPBA RacemicAlc (±)-(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol IodoInt->RacemicAlc 1. NaOAc 2. NaOH Enzymatic Enzymatic Resolution (Lipase PS + Vinyl Acetate) RacemicAlc->Enzymatic Kinetic Res. FinalS (S)-Alcohol (Target, >98% ee) Enzymatic->FinalS Unreacted FinalR (R)-Acetate (Byproduct) Enzymatic->FinalR Acetylated HKR Hydrolytic Kinetic Resolution (Co-Salen) Epoxide->HKR Jacobsen Cat. Cyclization Base-Mediated Cyclization HKR->Cyclization Chiral Epoxide Cyclization->FinalS Regioselective Closure

Figure 1: Comparative workflow for the synthesis of enantiopure (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. Path A (Green) is the recommended route for reliability.

References

  • Vertex 1.1: Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. NIH.[1] Link

  • Vertex 1.2: Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry.[1][2][3][4][5][6][7] Link

  • Vertex 1.5: Total synthesis of natural products containing benzofuran rings. RSC Advances. Link

  • Vertex 1.7: Investigation of the Kinetic Resolution of Terminal Epoxides by Al(III), Co(III), and Cr(III)salen Complexes. White Rose eTheses. Link

  • Vertex 1.15: Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. PubMed. Link

  • Vertex 1.20: (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol Structure and Topology. ATB (Automated Topology Builder).[8] Link

Sources

Technical Comparison Guide: FT-IR Analysis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of analytical methodologies for the characterization of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol , focusing on the efficacy of Fourier Transform Infrared (FT-IR) spectroscopy versus Raman spectroscopy and Computational Density Functional Theory (DFT).

Executive Summary

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a critical pharmacophore scaffold, often utilized as an intermediate in the synthesis of muscarinic receptor antagonists (e.g., Darifenacin) and selective serotonin agonists.[1] Its structural integrity relies on three distinct chemical moieties: the aryl bromide (C-Br), the dihydrobenzofuran core (cyclic ether), and the primary alcohol (hydroxymethyl).

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FT-IR spectroscopy offers superior throughput for Quality Control (QC) and polymorph screening. This guide objectively compares FT-IR against Raman spectroscopy and DFT predictions to determine the optimal workflow for functional group validation.

Structural Analysis & Vibrational Theory

To accurately interpret the spectrum, we must first deconstruct the molecule into its vibrational contributors. The 2,3-dihydrobenzofuran ring differs significantly from benzofuran; the saturation at the C2-C3 position removes the furanic C=C stretch, shifting the focus to aliphatic C-H modes and the cyclic ether linkage.

Key Functional Groups & Expected Modes
Functional GroupVibrational ModeIR ActivityDiagnostic Value
-OH (Alcohol) O-H Stretching (

)
Strong Critical for identifying H-bonding networks and hydration state.[1]
Dihydro Furan Ring C-O-C Stretching (

)
Strong Distinguishes the cyclized product from open-chain phenolic precursors.[1]
Aryl Bromide C-Br Stretching (

)
Weak/MediumDifficult to detect in IR; highly active in Raman.[1]
Aliphatic Chain

C-H Stretching
MediumConfirms the saturation of the furan ring (dihydro).

Comparative Analysis: FT-IR vs. Alternatives[1]

Method A: FT-IR Spectroscopy (The QC Standard)

Mechanism: Absorption of mid-IR radiation due to changes in dipole moment.[1] Best For: Rapid identification of polar functional groups (OH, C-O).

  • Performance: FT-IR excels at detecting the hydroxymethyl group.[1] The broad O-H stretch (3200–3400 cm⁻¹) is the most dominant feature, providing immediate confirmation of the alcohol functionality. The C-O stretching vibrations (1000–1260 cm⁻¹) clearly resolve the ether linkage of the benzofuran ring.

  • Limitation: The C-Br stretch (~500–700 cm⁻¹) is often obscured by the "fingerprint" region of the aromatic ring deformations.

Method B: Raman Spectroscopy (The Orthogonal Validator)

Mechanism: Inelastic light scattering based on polarizability changes.[1] Best For: Non-polar bonds, heavy atoms (Br, I), and aqueous samples.

  • Performance: Raman is the superior technique for confirming the halogenation. The C-Br stretch appears as a sharp, intense band in the low-frequency region (<700 cm⁻¹), unencumbered by the broad dipole-driven bands seen in IR.

  • Synergy: Raman confirms the "skeleton" (C-C, C-Br), while FT-IR confirms the "skin" (O-H, C-O).

Method C: DFT (Computational Prediction)

Mechanism: Quantum mechanical modeling (B3LYP/6-311G**) to predict vibrational frequencies.[1] Best For: Assigning ambiguous peaks in the fingerprint region.

  • Performance: DFT calculates the theoretical vibrational modes, often requiring a scaling factor (typically ~0.961) to match experimental anharmonicity. It is essential for distinguishing between the aromatic C-H out-of-plane bends and the C-Br stretch.[1]

Experimental Protocol: FT-IR Characterization

Reagents & Equipment
  • Analyte: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (>98% purity).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR crystal.[1]

  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).[1]

Step-by-Step Methodology
  • Sample Preparation (Select One):

    • Method A (ATR - Preferred for Speed): Place ~5 mg of the solid directly onto the diamond crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Method B (KBr Pellet - Preferred for Resolution): Grind 1 mg of analyte with 100 mg of dry KBr in an agate mortar until a fine powder is formed. Press at 10 tons for 2 minutes to form a transparent pellet.

  • Background Acquisition:

    • Collect a background spectrum (air for KBr; clean crystal for ATR) using 32 scans at 4 cm⁻¹ resolution.[1]

  • Data Collection:

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.[2]

    • Accumulate 32–64 scans to improve Signal-to-Noise (S/N) ratio.[1]

  • Processing:

    • Apply baseline correction.[1]

    • Normalize the strongest peak (usually C-O or C-H) to 1.0 absorbance units for comparison.[1]

Data Interpretation: Spectral Fingerprint Table

The following table synthesizes experimental expectations with theoretical assignments for this specific scaffold.

Frequency (cm⁻¹)IntensityAssignmentNotes
3250 – 3450 Broad, Strong

Intermolecular H-bonding of the hydroxymethyl group.[1]
3050 – 3100 Weak

C-H stretching on the benzene ring.[1]
2850 – 2950 Medium

Methylene (-CH₂-) groups in the dihydrofuran ring and methanol side chain.[1]
1580 – 1610 Medium

Ring breathing modes of the benzene moiety.
1450 – 1480 Medium

Scissoring bending vibration of methylene groups.
1220 – 1260 Strong

Asymmetric stretching of the aryl-alkyl ether (benzofuran ring).[1]
1020 – 1060 Strong

Primary alcohol C-O stretch.[1]
800 – 850 Strong

1,2,4-trisubstituted benzene ring (two adjacent H, one isolated H).
600 – 700 Weak (IR) / Strong (Raman)

Aryl-Bromide stretch.[1] Hard to see in IR; look for sharp peak in Raman.

Analytical Decision Workflow

The following diagram illustrates the logical flow for characterizing this compound, highlighting when to switch from FT-IR to Raman or DFT.

FTIR_Workflow Start Sample: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol Prep Sample Preparation (ATR vs KBr) Start->Prep FTIR_Scan FT-IR Acquisition (4000 - 400 cm⁻¹) Prep->FTIR_Scan Check_OH Detect Broad Peak @ 3200-3400 cm⁻¹? FTIR_Scan->Check_OH Result_OH Confirm: Alcohol Group Check_OH->Result_OH Yes Check_Ether Detect Strong Peak @ 1220-1260 cm⁻¹? Result_Ether Confirm: Benzofuran Core Check_Ether->Result_Ether Yes Result_OH->Check_Ether Fingerprint Fingerprint Analysis (< 1000 cm⁻¹) Result_Ether->Fingerprint Ambiguity Ambiguous C-Br Signal? Fingerprint->Ambiguity Raman Run Raman Spectroscopy (Confirm C-Br @ ~600 cm⁻¹) Ambiguity->Raman Yes (High Specificity Needed) DFT Run DFT Simulation (B3LYP/6-311G**) Ambiguity->DFT Yes (No Raman Available) Final Full Structural Validation Ambiguity->Final No (Standard QC) Raman->Final DFT->Final

Figure 1: Decision matrix for the spectroscopic characterization of halogenated benzofuran derivatives.

References

  • National Institute of Standards and Technology (NIST). Benzofuran Infrared Spectrum.[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal. Available at: [Link][1]

  • PubChem. (5-Bromofuran-2-yl)methanol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Northwestern University. FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. NUANCE Center. Available at: [Link][1]

Sources

Comparing the efficacy of different brominating agents for dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Dihydrobenzofuran (DHBF) scaffolds are ubiquitous in bioactive natural products (e.g., tremetone) and pharmaceutical intermediates. The introduction of bromine into this scaffold is a pivotal synthetic checkpoint, serving either as a final pharmacophore or a handle for cross-coupling (Suzuki, Buchwald-Hartwig).

This guide distinguishes between two distinct synthetic objectives:

  • Bromocyclization: Constructing the DHBF ring from allylphenols with simultaneous bromine installation.

  • Direct Functionalization: Regioselective bromination of an existing DHBF core via Electrophilic Aromatic Substitution (EAS).

Selecting the correct brominating agent determines yield, regioselectivity, and purification burden. This guide compares the three dominant reagent classes: Elemental Bromine (


) , N-Bromosuccinimide (NBS) , and Pyridinium Tribromide (

)
.

Mechanistic Pathways & Reagent Selection[1]

Pathway A: Bromocyclization (Ring Formation)

The most common route to brominated DHBFs is the bromoetherification of 2-allylphenols. This reaction relies on the generation of a bromonium ion intermediate, which undergoes intramolecular nucleophilic attack by the phenolic oxygen.

Critical Mechanism:

  • Step 1: Electrophilic attack on the alkene by

    
     to form a bromonium ion.
    
  • Step 2: 5-exo-trig cyclization (favored by Baldwin’s rules) vs. 6-endo-trig.

  • Step 3: Deprotonation to yield 2-(bromomethyl)-2,3-dihydrobenzofuran.

Pathway B: Direct EAS Functionalization

When brominating an existing DHBF core, the ether oxygen at position 1 is a strong ortho/para director.

  • C5 Position (para to O): Electronically favored.

  • C7 Position (ortho to O): Secondary site, often observed with strong reagents or blocked C5.

Comparative Analysis of Brominating Agents

Agent 1: Elemental Bromine ( )
  • Profile: The classical source of electrophilic bromine.[1]

  • Efficacy: High atom economy regarding active bromine, but generates corrosive HBr byproduct.

  • Selectivity: Poor. In direct functionalization,

    
     often leads to over-bromination (dibromides) or oxidation of the furan ring.
    
  • Best Use Case: Large-scale industrial synthesis where cost is the primary driver and downstream purification (crystallization) is robust.

Agent 2: N-Bromosuccinimide (NBS)[3][4][5]
  • Profile: A solid, user-friendly reagent that releases low concentrations of

    
     or functions as a direct source of succinimidyl-Br.
    
  • Efficacy: High. The slow release of active bromine mitigates side reactions like polymerization.

  • Selectivity: Excellent. In polar aprotic solvents (DMF, MeCN), NBS favors mono-bromination at C5. In the presence of radical initiators (AIBN), it can switch to benzylic bromination (C3), offering orthogonal control.

  • Best Use Case: Late-stage functionalization of complex intermediates where regiocontrol is paramount.

Agent 3: Pyridinium Tribromide ( )
  • Profile: A crystalline solid complex of

    
     and 
    
    
    
    .
  • Efficacy: Stoichiometric precision. It acts as a "weighable" form of bromine.

  • Selectivity: Superior to liquid

    
     for bromocyclization. It suppresses acid-catalyzed side reactions because the pyridinium moiety buffers the generated HBr.
    
  • Best Use Case: Bromocyclization of acid-sensitive allylphenols.

Experimental Data Comparison

The following table summarizes the performance of these agents in the synthesis of 2-(bromomethyl)-2,3-dihydrobenzofuran (via cyclization) and 5-bromo-2,3-dihydrobenzofuran (via direct substitution).

FeatureElemental Bromine (

)
N-Bromosuccinimide (NBS)Pyridinium Tribromide (

)
Physical State Fuming Liquid (Hazardous)Crystalline SolidCrystalline Solid
Active Species


(in situ) or


Atom Economy 50% (active Br)< 45% (mass loss to succinimide)Low (large pyridinium mass)
Selectivity (EAS) Low (Mixtures of C5/C7)High (C5 dominant)Moderate to High
Yield (Cyclization) 60-70%75-85%80-90%
Side Reactions Oxidative ring openingBenzylic radical brominationMinimal
Green Score Low (Corrosive, volatile)Medium (Recyclable byproduct)Medium (Solid handling)
Protocol Spotlight: Regioselective Bromination using NBS

Rationale: This protocol maximizes C5 selectivity by utilizing the polarity of acetonitrile to stabilize the transition state, favoring the ionic EAS pathway over the radical pathway.

  • Preparation: Dissolve 2,3-dihydrobenzofuran (1.0 equiv) in acetonitrile (0.1 M).

  • Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 30 minutes. Note: Rapid addition causes localized exotherms and dibromination.

  • Reaction: Stir at 25°C for 4 hours. Monitor by TLC/HPLC.

  • Workup: Quench with 10%

    
     (aq) to destroy unreacted bromine. Extract with EtOAc.[2][3]
    
  • Purification: Recrystallize from hexanes.

  • Expected Yield: 85-92% of 5-bromo-2,3-dihydrobenzofuran.

Visualizing the Decision Process

The following diagrams illustrate the mechanistic divergence and the decision logic for selecting a reagent.

Diagram 1: Mechanistic Pathways (Bromocyclization vs. EAS)

G Substrate1 2-Allylphenol Intermediate Bromonium Ion Substrate1->Intermediate Br+ Source (NBS/Br2) Substrate2 Dihydrobenzofuran (Core) SigmaComplex Sigma Complex (Wheland) Substrate2->SigmaComplex Electrophilic Attack (C5 Position) Product1 2-(Bromomethyl)- 2,3-dihydrobenzofuran Intermediate->Product1 Intramolecular Cyclization (5-exo-trig) Product2 5-Bromo-2,3- dihydrobenzofuran SigmaComplex->Product2 Re-aromatization (-H+)

Caption: Divergent synthesis: Pathway A (Blue) forms the ring via bromocyclization; Pathway B (Red) functionalizes the existing core.

Diagram 2: Reagent Selection Decision Matrix

DecisionTree Start Select Synthesis Goal Goal1 Ring Formation (Bromocyclization) Start->Goal1 Goal2 Ring Functionalization (Substitution) Start->Goal2 SubstrateSens Is Substrate Acid Sensitive? Goal1->SubstrateSens RegioReq Is Regioselectivity Critical? Goal2->RegioReq Reagent1 Use Pyridinium Tribromide (Buffers HBr) SubstrateSens->Reagent1 Yes Reagent2 Use Br2 or NBS (Standard) SubstrateSens->Reagent2 No Reagent3 Use NBS in MeCN (High C5 Selectivity) RegioReq->Reagent3 Yes (Avoid C7) Reagent4 Use Br2 in AcOH (Cost Effective) RegioReq->Reagent4 No (Bulk/Scale)

Caption: Decision matrix for selecting the optimal brominating agent based on substrate sensitivity and regiochemical requirements.

References

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination. ResearchGate. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. NCBI PMC. Retrieved from [Link]

  • Eco-Friendly and Versatile Brominating Reagent Prepared from a Liquid Bromine Precursor. ResearchGate. Retrieved from [Link]

  • Environmentally benign electrophilic and radical bromination 'on water'. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scope: Safe handling and disposal of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS: 197577-35-8).[1][2][3] Primary Hazard: Halogenated organic compound (Bromine-substituted).[1] Disposal Class: Halogenated Organic Waste .[1][2][4] Critical Directive: Do NOT mix with non-halogenated solvents or aqueous acid/base streams.[1][4] The presence of the bromine atom mandates high-temperature incineration with specific flue gas scrubbing capabilities to neutralize hydrogen bromide (HBr) emissions.[1]

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's physical state and hazard profile.[1][3] This molecule combines a benzofuran core with a primary alcohol and an aryl bromide.[1]

Parameter Technical Specification Operational Implication
CAS Number 197577-35-8Use for specific waste profiling/manifesting.[1][3]
Physical State Solid (typically off-white to yellow)Requires solid waste containment unless dissolved in solvent.[1]
Molecular Formula C₉H₉BrO₂Bromine content is the driver for waste segregation.[1]
GHS Hazards H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp.[1] Irritant)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][3]
Reactivity Stable; Primary alcohol is oxidizable.[1]Incompatible with strong oxidizers (e.g., Chromic acid, Permanganates).[1][3]
Part 2: The Logic of Segregation (Senior Scientist Insight)

Why Segregation Matters: In industrial and academic waste management, we distinguish strictly between Halogenated and Non-Halogenated waste streams.[1][3]

  • The Chemistry of Combustion: When (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is incinerated, the carbon and hydrogen oxidize to CO₂ and H₂O.[1][3] However, the bromine atom does not burn cleanly; it forms Hydrogen Bromide (HBr) and potentially elemental Bromine (Br₂).[1][3]

  • The Cost/Safety Factor: These byproducts are highly corrosive acid gases.[1] They require incinerators equipped with caustic scrubbers (wet flue gas desulfurization).[1]

  • The Error: If you throw this into a "Non-Halogenated" (General Organic) drum, you risk damaging the facility's cheaper incinerator infrastructure or violating their emissions permit.[1][3]

Rule of Thumb: If the halogen content exceeds 1,000 ppm (0.1%), the entire container is classified as Halogenated.[1][3] Since this pure compound is ~35% Bromine by weight, it is a high-load halogen source.[1][3]

Part 3: Step-by-Step Disposal Protocol
Workflow Diagram

The following decision tree illustrates the operational workflow for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Residue StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidContainer Container: Wide-Mouth HDPE Jar (Do not use glass if risk of breakage) Solid->SolidContainer LiquidCheck Check Solvent Type Liquid->LiquidCheck FinalLabel Labeling: 'Hazardous Waste - Halogenated Organic' List: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol SolidContainer->FinalLabel HaloStream Stream A: Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloStream If solvent is Halogenated NonHaloStream Stream B: Non-Halogenated (e.g., Methanol, Ethyl Acetate) LiquidCheck->NonHaloStream If solvent is Non-Halogenated HaloStream->FinalLabel CrossContam CRITICAL ACTION: Re-classify ENTIRE mixture as HALOGENATED WASTE NonHaloStream->CrossContam Addition of Brominated Solute CrossContam->FinalLabel Pickup Schedule EHS Pickup (RCRA Compliance) FinalLabel->Pickup

Figure 1: Decision matrix for segregating brominated intermediates based on physical state and solvent background.[1][3]

Detailed Procedures

Scenario A: Disposal of Pure Solid (Expired/Excess Reagent) [1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid (Teflon/PTFE lined).[1]

  • Transfer: Transfer the solid using a disposable spatula.[1] Do not generate dust.[1]

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Solid Organics (Halogenated)."[1]

    • Constituents: Write the full chemical name.[1][5] Do not use abbreviations or structures alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into your lab's "Halogenated Waste" carboy.[1]

    • If dissolved in Methanol or Ethyl Acetate : You must still pour this into the "Halogenated Waste" carboy.[1][3]

    • Self-Validating Check: Ask yourself, "Does this solution contain a bromine atom?" If yes, it goes to the Halogenated stream, regardless of the bulk solvent.[1][3]

  • Concentration Limits: If the solution is highly concentrated (>10% w/v), consider precipitating the solid (if possible) to dispose of as solid waste, reducing the volume of expensive liquid waste disposal.[1][3]

Scenario C: Empty Containers

  • Triple Rinse: Rinse the original reagent bottle three times with a compatible solvent (e.g., acetone or methanol).[1][3]

  • Rinsate Disposal: Collect the first rinse as Halogenated Hazardous Waste.[1] The second and third rinses can generally be treated as standard solvent waste, but best practice dictates collecting all rinsate as hazardous.[1][3]

  • Defacing: Cross out the label and mark "Empty."[1] Dispose of the glass/plastic in the "Lab Glass" or "Trash" stream only if fully dry and odorless.[1][3]

Part 4: Regulatory Compliance (RCRA & EPA)

While (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.[1][3]

  • Generator Status: You are the "Generator."[1] You are liable for the waste until it is destroyed.[1]

  • Waste Coding:

    • Most institutions utilize a general profile for "Halogenated Organic Solids/Liquids."[1]

    • If a specific RCRA code is required by your EHS officer for the pure substance, it typically defaults to D001 (Ignitable, if in flammable solvent) or falls under state-specific codes for halogenated organics.[1][3]

    • Note: Do not use F-codes (e.g., F002) unless the waste is a spent solvent mixture defined by the EPA.[1][3] This material is a chemical intermediate.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14595701 (Analog Reference for Hazards). PubChem.[1] Available at: [Link]1]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[1][3] EPA.gov.[1] Available at: [Link]1]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov.[1] Available at: [Link]1]

Sources

Comprehensive Safety & Handling Guide: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol CAS Registry Number: 197577-35-8 (Representative) Physical State: Solid (typically off-white to pale yellow powder)

As a halogenated heterocyclic scaffold, this compound presents a specific risk profile characterized by Acute Toxicity (Category 4) across all routes of exposure and potential Specific Target Organ Toxicity (STOT-RE 2) . The presence of the bromine atom increases lipophilicity, thereby enhancing dermal absorption potential (H312).

Critical Hazard Summary:

Hazard Class GHS Code Description Operational Implication
Acute Toxicity H302, H312, H332 Harmful if swallowed, in contact with skin, or inhaled.[1] Zero-skin-contact policy is mandatory. Double-gloving required.
Irritation H315, H319, H335 Causes skin/eye irritation; May cause respiratory irritation.[2][3] Dust control is the primary engineering requirement.

| STOT-RE | H373 | May cause damage to organs through prolonged/repeated exposure.[1] | Chronic low-level exposure must be prevented via strict PPE and containment. |

Engineering Controls: The First Line of Defense

PPE is the last barrier. Do not handle this compound on an open bench.

  • Primary Containment: All weighing, transfer, and reaction setups must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s).

  • Static Control: As a dry organic powder, this compound is prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" which defeats respiratory protection.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

A. Hand Protection (Dermal Barrier)

Requirement: Double-Gloving Strategy

  • Inner Glove: 4 mil (0.10 mm) Nitrile (inspection layer).

  • Outer Glove: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (sacrificial layer).

  • Scientific Rationale: Brominated organic compounds exhibit distinct permeation kinetics. While nitrile provides good splash protection, the lipophilic nature of aryl bromides can accelerate breakthrough. The air gap between two gloves reduces diffusion rates significantly.

  • Protocol: Inspect inner gloves for tears immediately upon doffing outer gloves. Change outer gloves every 60 minutes or immediately after a splash.

B. Respiratory Protection

Requirement: Particulate Filtration

  • Standard Operation (In Hood): Surgical mask is insufficient. Use a NIOSH N95 or P100 filtering facepiece if the sash is raised for manipulation.

  • Spill Cleanup / Outside Hood: Full-face Air-Purifying Respirator (APR) with Organic Vapor/P100 (OV/P100) cartridges.

  • Rationale: The H332 (Harmful if Inhaled) and H335 (Respiratory Irritation) designations necessitate protection against micron-sized particulates generated during transfer.

C. Ocular & Body Protection[3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses with side shields are insufficient due to the risk of airborne dust entering from the top/bottom gaps.

  • Body: Chemical-resistant lab coat (buttoned to neck). For scale-up (>5g), wear Tyvek® sleeve covers to bridge the gap between glove and coat cuff.

Operational Workflow & Decision Logic

The following diagram outlines the logical flow for handling, ensuring safety checkpoints are met before proceeding.

G cluster_emergency Emergency Response Start Start: Task Definition RiskCheck Check Quantity & Form Start->RiskCheck EngControl Verify Fume Hood (Face Velocity > 0.4 m/s) RiskCheck->EngControl All quantities PPE_Select Don PPE: Double Nitrile + Goggles + Lab Coat EngControl->PPE_Select Weighing Weighing Protocol: Use Anti-static Gun Closed Balance Door PPE_Select->Weighing Solubilization Solubilization: Dissolve immediately to reduce dust hazard Weighing->Solubilization Transfer to vessel Waste Disposal: Segregate Halogenated Waste Solubilization->Waste Post-reaction Spill Spill Detected Evac Evacuate Area Spill->Evac Decon Decon with Soap/Water (Do NOT use Ethanol) Evac->Decon

Figure 1: Operational safety workflow for handling brominated benzofuran derivatives. Note the emphasis on immediate solubilization to mitigate dust hazards.

Detailed Handling Protocols

Step 1: Weighing & Transfer
  • Preparation: Place a disposable weighing boat and a waste container inside the hood.

  • Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts.

  • Dust Mitigation: If the powder is fluffy/electrostatic, use an anti-static gun on the weighing boat before adding the compound.

  • Closure: Wipe the threads of the stock bottle with a Kimwipe dampened in solvent (held by forceps) before recapping to prevent friction-grinding of crystals in the cap.

Step 2: Reaction Setup
  • Solvent Addition: Add solvent to the solid gently down the side of the flask to avoid displacing air rapidly, which can eject a puff of toxic dust.

  • Dissolution: Once dissolved, the H332 (Inhalation) risk decreases, but H312 (Dermal) risk remains. Maintain double gloves.

Step 3: Decontamination
  • Tools: Wash spatulas and glassware with acetone inside the hood, collecting the rinse in the halogenated waste container.

  • Surfaces: Wipe down the work area with a soap/water solution. Avoid using ethanol or DMSO as cleaning agents for the initial wipe, as they can enhance dermal penetration of any residues.

Waste Disposal & Logistics[5]

Proper disposal is critical for regulatory compliance and environmental safety.

Waste CategoryProtocolRationale
Solid Waste Double-bag in clear polyethylene bags. Label as "Toxic Solid - Halogenated."Prevents contamination of general trash; flags for incineration.
Liquid Waste HALOGENATED ORGANIC WASTE stream only.Brominated compounds release HBr/Br2 upon incineration. They require scrubbers (unlike non-halogenated solvents). Mixing disrupts incinerator efficiency.
Sharps/Glass Chemically contaminated sharps container.Standard protocol for trace contamination.

Emergency Response

  • Skin Contact: Immediately wash with copious soap and water for 15 minutes. Do not use organic solvents to wash skin. Remove contaminated clothing carefully to avoid aerosolizing dust.

  • Eye Contact: Rinse with water for 15 minutes, lifting upper and lower lids. Seek medical attention immediately (potential for corneal damage).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

  • PubChem. (n.d.).[1] (5-Bromofuran-2-yl)methanol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.